1,1,2,2-Tetramethylcyclopropane
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1,1,2,2-tetramethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6(2)5-7(6,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHUCGKEGUAHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194184 | |
| Record name | 1,1,2,2-Tetramethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4127-47-3 | |
| Record name | 1,1,2,2-Tetramethylcyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4127-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetramethylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004127473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2-Tetramethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetramethylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,1,2,2-Tetramethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,2,2-tetramethylcyclopropane, a saturated hydrocarbon with a unique strained-ring system. This document is intended for an audience with a background in organic chemistry and is designed to be a valuable resource for those interested in the preparation and analysis of this compound.
Introduction
This compound is a colorless, flammable liquid with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1][2] Its structure consists of a cyclopropane (B1198618) ring substituted with four methyl groups, two on each of the adjacent carbon atoms C1 and C2. The high degree of substitution and the inherent ring strain of the cyclopropane moiety impart distinct physical and chemical properties to the molecule. This guide will detail a plausible synthetic route and the analytical techniques used for its characterization.
Synthesis of this compound
Below is a detailed, representative experimental protocol for the synthesis of this compound based on the principles of the Simmons-Smith reaction.
Reaction Scheme
Experimental Protocol: Simmons-Smith Cyclopropanation of 2,3-Dimethyl-2-butene (B165504)
Materials:
-
2,3-Dimethyl-2-butene (≥99%)
-
Diiodomethane (B129776) (99%)
-
Zinc dust (<10 µm, ≥98%)
-
Copper(I) chloride (≥98%)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add zinc dust (10.0 g, 153 mmol) and anhydrous diethyl ether (50 mL). To this suspension, add copper(I) chloride (1.0 g, 10.1 mmol) in one portion. The mixture is then heated to a gentle reflux with vigorous stirring for 30 minutes. A color change from brown to black indicates the formation of the activated zinc-copper couple. The flask is then cooled to room temperature.
-
Reaction: To the freshly prepared zinc-copper couple, add a solution of 2,3-dimethyl-2-butene (5.0 g, 59.4 mmol) in anhydrous diethyl ether (20 mL). A solution of diiodomethane (20.0 g, 74.7 mmol) in anhydrous diethyl ether (30 mL) is then added dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature and then cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The resulting mixture is stirred for 15 minutes to dissolve the inorganic salts. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield this compound as a colorless liquid.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including physical property measurements and spectroscopic analysis.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molecular Weight | 98.19 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 76 °C |
| Density | 0.719 g/mL at 20 °C |
| Refractive Index | 1.401 at 20 °C |
| CAS Number | 4127-47-3 |
Spectroscopic Data
The IR spectrum of this compound exhibits characteristic absorptions for C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretching (methyl) |
| ~1465 | Medium | C-H bending (methyl) |
| ~1375 | Medium | C-H bending (gem-dimethyl) |
| ~1020 | Medium | Cyclopropane ring vibration |
The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 98 | ~20 | [M]⁺ (Molecular ion) |
| 83 | 100 | [M - CH₃]⁺ (Loss of a methyl group) |
| 55 | ~80 | [C₄H₇]⁺ (Further fragmentation) |
| 41 | ~60 | [C₃H₅]⁺ (Allyl cation) |
The ¹H and ¹³C NMR spectra provide detailed information about the structure of this compound.
¹H NMR (CDCl₃, 300 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.95 | Singlet | 12H | Four methyl groups |
| ~0.15 | Singlet | 2H | Methylene protons |
¹³C NMR (CDCl₃, 75 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~28 | Methyl carbons |
| ~22 | Quaternary carbons |
| ~15 | Methylene carbon |
Experimental Workflow and Logical Relationships
The overall process from starting materials to the final, characterized product can be visualized as a workflow.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. A detailed, representative experimental protocol for its synthesis via the Simmons-Smith reaction has been presented, along with tabulated data for its physical and spectroscopic properties. The provided workflow diagram offers a clear visual representation of the entire process. This information should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
The Electronic Landscape of Highly Substituted Cyclopropanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane (B1198618) motif, a three-membered carbocycle, has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural and electronic properties. The inherent ring strain and the nature of its carbon-carbon bonds, often described as "bent" or having significant p-character according to the Walsh model, impart distinct electronic behavior that can be finely tuned through substitution.[1][2] This guide provides a comprehensive overview of the electronic properties of highly substituted cyclopropanes, detailing their characterization through experimental and computational methods, and exploring the implications for their application, particularly in drug discovery.
Fundamental Electronic Structure: Beyond Simple Alkanes
Unlike their acyclic counterparts, the bonding in cyclopropanes cannot be adequately described by simple sp³ hybridization. The 60° C-C-C bond angles force the carbon orbitals to rehybridize, resulting in "bent" bonds that lie outside the internuclear axes. This arrangement confers partial double-bond character on the C-C bonds, a concept rationalized by the Walsh orbital model.[3] The highest occupied molecular orbitals (HOMOs) of cyclopropane are a degenerate pair of Walsh orbitals that possess π-type symmetry, enabling them to interact with the π-systems of adjacent substituents.[3][4] This inherent electronic feature is the foundation for the diverse and tunable electronic properties of substituted cyclopropanes.
The Influence of Substituents on Electronic Properties
The electronic nature of a substituted cyclopropane is a delicate interplay between the inherent properties of the three-membered ring and the electronic demands of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly perturb the electron density of the ring, influencing its stability, reactivity, and spectroscopic signatures.
Donor-Acceptor (DA) Cyclopropanes: A particularly important class of substituted cyclopropanes are those bearing both an electron-donating and an electron-accepting group, often in a vicinal or geminal arrangement.[5][6][7] This "push-pull" configuration leads to a significant polarization of the cyclopropane ring, activating it towards a variety of chemical transformations.[8][9][10][11] The electronic properties of these DA cyclopropanes are highly tunable, making them valuable synthetic intermediates.[6][7]
Quantitative Electronic Data
The electronic properties of highly substituted cyclopropanes can be quantified using a combination of electrochemical, spectroscopic, and computational methods. The following tables summarize key electronic data for representative substituted cyclopropanes, providing a basis for comparison and for understanding structure-property relationships.
Table 1: Redox Potentials of Selected Substituted Cyclopropanes
| Compound/Substituents | Oxidation Potential (Eox vs. ref.) | Reduction Potential (Ered vs. ref.) | Method | Reference |
| 1,1-bis(arylthio)cyclopropanes | Varies with aryl substituent | Not Reported | Cyclic Voltammetry | [12] |
| Donor-Acceptor Cyclopropanes | 1.37 V to 1.67 V vs. SCE | Not Reported | Cyclic Voltammetry | [13] |
| Phenylthiocyclopropanes | Varies with substitution | Not Reported | Cyclic Voltammetry | [12] |
Note: Direct comparison of redox potentials is challenging due to variations in experimental conditions (solvent, electrolyte, reference electrode). The data presented here illustrates the range of accessible redox states.
Table 2: Computationally Determined HOMO-LUMO Energies
| Compound/Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| Fluorinated Cyclopropanes | Varies with substitution pattern | Varies with substitution pattern | Varies | B3LYP-GD3BJ/6-311++G(d,p) | [14] |
| Donor-Acceptor Conjugated Polymers | Tunable based on donor/acceptor units | Tunable based on donor/acceptor units | Tunable | DFT | [15] |
| Acceptor-Substituted Triads | Controlled by subunits | Localized on pendants | Varies | B3LYP/6-31G* | [16] |
Table 3: Spectroscopic Data for Representative Cyclopropanes
| Compound/Substituents | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV-Vis λmax (nm) | Reference |
| Cyclopropane | 0.22 | -2.8 | < 210 | [17] |
| 1,1-dimethylcyclopropane | Varies | Varies | Not Reported | [3] |
| Nitrile-substituted cyclopropanes | Varies | Varies | Not Reported | [15] |
| Cyclopropylimines | Not Reported | Not Reported | ~270 | [18] |
| Donor-Acceptor Cyclopropanes | Upfield shifts for ring protons | Varies | Varies with chromophore | [19] |
Experimental and Computational Methodologies
A multi-faceted approach combining experimental techniques and theoretical calculations is essential for a thorough understanding of the electronic properties of highly substituted cyclopropanes.
Experimental Protocols
Cyclic Voltammetry (CV): CV is a powerful electrochemical technique used to probe the redox behavior of molecules.
-
Objective: To determine the oxidation and reduction potentials of a substituted cyclopropane, providing insight into the energies of its frontier molecular orbitals (HOMO and LUMO).
-
Methodology:
-
Solution Preparation: A solution of the analyte (typically 1 mM) is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆).[1]
-
Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., a platinum wire).[4]
-
Potential Sweep: The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the start. The resulting current is measured as a function of the applied potential.[18]
-
Data Analysis: The resulting voltammogram is analyzed to identify the peak potentials corresponding to oxidation and reduction events. These can be correlated to the HOMO and LUMO energy levels of the molecule.[20]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
-
Objective: To identify the wavelengths of maximum absorption (λmax), which correspond to electronic excitations, often from the HOMO to the LUMO.[21] The extent of conjugation between the cyclopropane ring and its substituents significantly influences the λmax.[9][22][23][24]
-
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, or hexane).[1][8]
-
Blank Measurement: A spectrum of the pure solvent in a quartz cuvette is recorded as a baseline.[25]
-
Sample Measurement: The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).[25]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.[3]
-
Computational Protocols
Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, providing detailed insights into the electronic structure and properties of molecules.[8]
-
Objective: To calculate molecular orbital energies (HOMO, LUMO), electron density distributions, and predict spectroscopic properties.
-
Methodology:
-
Structure Optimization: The geometry of the substituted cyclopropane is optimized to find its lowest energy conformation.[12]
-
Functional and Basis Set Selection: A suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) are chosen. The choice depends on the desired accuracy and computational cost.[12][26]
-
Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO and LUMO energies, molecular orbital plots, and simulated spectra.[8]
-
Analysis: The calculated properties are analyzed to understand the influence of substituents on the electronic structure. For example, the HOMO-LUMO gap is a key indicator of the electronic excitation energy.[21]
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Electronic Characterization
The following diagram illustrates a typical workflow for the comprehensive electronic characterization of a novel, highly substituted cyclopropane.
Signaling Pathway: Mechanism of Action of Ciprofloxacin (B1669076)
The electronic properties of substituted cyclopropanes are of paramount importance in drug design, influencing factors such as metabolic stability, binding affinity, and overall bioactivity.[2][22][27] Ciprofloxacin, a fluoroquinolone antibiotic, contains a cyclopropyl (B3062369) group that is crucial for its antibacterial activity.[9][12][17][28][29] While the electronic properties of this specific cyclopropyl group are not the direct mediators of a signaling cascade in the traditional sense, they contribute to the overall molecular properties that allow the drug to function. The mechanism of action of ciprofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[9][12][29]
Conclusion
Highly substituted cyclopropanes represent a fascinating class of molecules with a rich and tunable electronic landscape. The interplay between the inherent strain and electronic nature of the three-membered ring and the effects of diverse substituents gives rise to a broad spectrum of properties that can be harnessed for various applications. A thorough understanding of these electronic properties, gained through a synergistic combination of advanced experimental techniques and computational modeling, is crucial for the rational design of novel functional molecules, from advanced materials to next-generation therapeutics. The continued exploration of the electronic intricacies of these small rings promises to unlock new opportunities in chemical synthesis and drug discovery.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. ossila.com [ossila.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Ciprofloxacin/dexamethasone - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 15. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ej-eng.org [ej-eng.org]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 24. nano-ntp.com [nano-ntp.com]
- 25. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 26. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Ciprofloxacin/Dexamethasone (Ciprodex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 29. novartis.com [novartis.com]
An In-depth Technical Guide to the Ring Strain Energy Analysis of 1,1,2,2-Tetramethylcyclopropane
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ring strain energy of 1,1,2,2-tetramethylcyclopropane, a molecule of interest in the study of strained ring systems and their influence on molecular properties. This document outlines both experimental and computational methodologies for the determination of its ring strain energy, presents relevant quantitative data in a structured format, and includes visualizations of the key processes involved.
Quantitative Data Summary
The thermodynamic properties of this compound are crucial for understanding its stability and reactivity. The following tables summarize the key experimental and calculated data for this molecule and its reference compounds.
Table 1: Experimental Thermodynamic Data for this compound
| Property | Value | Units | Source |
| Standard Enthalpy of Combustion (liquid, 298.15 K), ΔH°c(l) | -4635.62 ± 0.84 | kJ/mol | [1] |
| Standard Enthalpy of Formation (liquid, 298.15 K), ΔH°f(l) | -119.76 | kJ/mol | Calculated |
Note: The standard enthalpy of formation of the liquid was calculated from the experimental enthalpy of combustion using the known standard enthalpies of formation of CO₂(g) (-393.51 kJ/mol) and H₂O(l) (-285.83 kJ/mol)[2].
Table 2: Benson Group Additivity Values for Strain-Free Enthalpy of Formation Calculation
| Group | Description | Enthalpy Contribution (kJ/mol) |
| C-(C)(H)₃ | Primary Carbon | -42.18 |
| C-(C)₂(H)₂ | Secondary Carbon | -20.71 |
| C-(C)₄ | Quaternary Carbon | -2.13 |
Table 3: Calculated Strain-Free and Ring Strain Energy Values
| Property | Value | Units | Method |
| Strain-Free Enthalpy of Formation (gas, 298.15 K), ΔH°f(sf, g) | -170.85 | kJ/mol | Benson Group Additivity |
| Estimated Ring Strain Energy | ~140 | kJ/mol | Comparison with similar compounds[3] |
Experimental Protocol: Combustion Calorimetry of a Volatile Liquid
The determination of the standard enthalpy of combustion for a volatile compound like this compound requires a meticulous experimental setup to ensure complete combustion and accurate measurement. The following protocol is based on established methods for volatile organic liquids.
Objective: To measure the heat of combustion of liquid this compound using a static bomb calorimeter.
Materials:
-
This compound (high purity)
-
Oxygen (high purity)
-
Benzoic acid (calibrant)
-
Platinum crucible
-
Cotton fuse
-
Thin-walled glass ampoules
-
Static bomb calorimeter assembly
-
High-precision thermometer
-
Apparatus for sealing glass ampoules under vacuum or inert atmosphere
Procedure:
-
Calorimeter Calibration:
-
Calibrate the calorimeter by combusting a known mass of benzoic acid.
-
Determine the energy equivalent of the calorimeter system from the temperature rise and the known enthalpy of combustion of benzoic acid.
-
-
Sample Preparation and Sealing:
-
Due to the volatility of this compound (boiling point ~76°C), the sample must be sealed in a pre-weighed, thin-walled glass ampoule.
-
To prevent vaporization and premature rupture, the ampoule should be filled and sealed under cooled conditions or using a specialized ampoule sealing apparatus that allows for flushing with an inert gas.
-
The mass of the sealed ampoule containing the sample is accurately determined.
-
-
Bomb Assembly:
-
Place the sealed ampoule in a platinum crucible within the bomb.
-
Attach a known mass of cotton fuse to the ignition wire, ensuring it is in contact with the ampoule.
-
Add a small, known amount of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Seal the bomb and purge it with oxygen to remove any residual nitrogen.
-
Pressurize the bomb with high-purity oxygen to approximately 30 atm.
-
-
Combustion:
-
Immerse the sealed bomb in the calorimeter's water bath.
-
Allow the system to reach thermal equilibrium, monitoring the temperature for a stable baseline.
-
Ignite the sample by passing a current through the ignition wire.
-
Record the temperature change of the water bath until a stable final temperature is reached.
-
-
Data Analysis:
-
Correct the observed temperature rise for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).
-
Calculate the total heat released during the combustion.
-
Subtract the heat contributions from the ignition wire and the cotton fuse.
-
Calculate the standard internal energy of combustion (ΔU°c).
-
Convert ΔU°c to the standard enthalpy of combustion (ΔH°c) using the relationship ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.
-
Computational Protocol: High-Accuracy Ring Strain Energy Calculation
A robust computational approach for determining the ring strain energy of this compound involves the use of a high-level composite method and a homodesmotic reaction.
Objective: To calculate the gas-phase enthalpy of formation and ring strain energy of this compound using the G4 composite method and a homodesmotic reaction.
Methodology:
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization and frequency calculations for this compound and all species in the chosen homodesmotic reaction (see below) using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).
-
Confirm that the optimized geometries correspond to true minima on the potential energy surface by ensuring the absence of imaginary frequencies.
-
-
Single-Point Energy Calculations (G4 Theory):
-
The G4 method involves a series of single-point energy calculations at higher levels of theory and with larger basis sets to extrapolate to a high-accuracy energy. This includes calculations at the MP4 and CCSD(T) levels.
-
These calculations provide a highly accurate electronic energy for each species.
-
-
Enthalpy of Formation Calculation:
-
The G4 procedure combines the high-level electronic energies with the zero-point vibrational energies (ZPVE) and thermal corrections from the DFT frequency calculations to yield the gas-phase enthalpy of formation at 298.15 K for each molecule.
-
-
Homodesmotic Reaction for Ring Strain Energy:
-
A homodesmotic reaction is a hypothetical reaction where the number of bonds of each formal type is conserved, and the hybridization states of the atoms are maintained. This approach effectively isolates the ring strain energy.
-
A suitable homodesmotic reaction for this compound is: This compound + 3 Ethane → 2,2-Dimethylpropane + 2,3-Dimethylbutane
-
The ring strain energy is then calculated as the negative of the enthalpy of this reaction: Ring Strain Energy = - [ (ΔH°f(2,2-Dimethylpropane) + ΔH°f(2,3-Dimethylbutane)) - (ΔH°f(this compound) + 3 * ΔH°f(Ethane)) ]
-
All enthalpies of formation should be the high-accuracy values obtained from the G4 calculations.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows and relationships described in this guide.
Caption: Experimental workflow for determining the enthalpy of combustion.
Caption: Computational workflow for determining the ring strain energy.
Caption: Logical relationship for calculating ring strain energy.
References
Spectroscopic Profile of 1,1,2,2-Tetramethylcyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,1,2,2-tetramethylcyclopropane. The information presented herein is intended to support research and development activities by providing detailed spectral data and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
Due to the high symmetry of this compound, the ¹H NMR spectrum is expected to show two singlets.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~0.9 - 1.1 | Singlet | 12H, four methyl groups (CH₃) |
| ~0.2 - 0.4 | Singlet | 2H, cyclopropyl (B3062369) methylene (B1212753) group (CH₂) |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays three distinct signals corresponding to the three unique carbon environments in the molecule.[1]
| Chemical Shift (δ) ppm | Assignment |
| 29.8 | Quaternary carbons (C1 and C2) |
| 21.7 | Methyl carbons (CH₃) |
| 17.5 | Methylene carbon (C3) |
Experimental Protocol: NMR Spectroscopy
The following provides a general procedure for obtaining NMR spectra of volatile organic compounds like this compound. Specific parameters may need optimization based on the available instrumentation.
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The concentration should be adjusted to obtain an adequate signal-to-noise ratio.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is typically used.
-
Parameters such as the spectral width, acquisition time, relaxation delay, and number of scans are optimized to ensure high-quality data.
-
The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard (TMS at 0.00 ppm).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The gas-phase IR spectrum of this compound exhibits several characteristic absorption bands.
IR Spectral Data (Gas Phase)
The following table lists the major absorption bands observed in the gas-phase IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 2970 - 2850 | C-H stretching (methyl and methylene groups) |
| 1465 | CH₂ scissoring and CH₃ asymmetric deformation |
| 1375 | CH₃ symmetric deformation (umbrella mode) |
| ~1020 | Cyclopropane ring vibrations |
Experimental Protocol: Gas-Phase IR Spectroscopy
The following outlines a general procedure for obtaining a gas-phase IR spectrum of a volatile compound.
-
Sample Introduction: A small amount of liquid this compound is introduced into an evacuated gas cell. The sample is allowed to vaporize to a desired pressure.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis. The instrument is purged with a dry, IR-inactive gas (e.g., nitrogen or argon) to minimize atmospheric interference.
-
Data Acquisition:
-
A background spectrum of the empty gas cell is recorded.
-
The spectrum of the sample in the gas cell is then acquired.
-
The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
The spectral range and resolution are selected to adequately resolve the vibrational bands of interest.
-
References
Theoretical Bonding Models in Tetramethylcyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical models describing the unique chemical bonding in 1,1,2,2-tetramethylcyclopropane. The inherent ring strain and electronic structure of the cyclopropane (B1198618) ring, further influenced by sterically demanding methyl substituents, give rise to distinct properties relevant in organic synthesis and medicinal chemistry. This document outlines the foundational Coulson-Moffitt and Walsh models and extrapolates them to this polysubstituted system, supported by available quantitative data and a review of relevant experimental and computational methodologies.
Foundational Bonding Models of the Cyclopropane Ring
The bonding in cyclopropane cannot be adequately described by simple sp³ hybridization due to its geometrically constrained 60° C-C-C bond angles. This significant deviation from the ideal tetrahedral angle of 109.5° results in substantial ring strain and unique electronic characteristics. Two primary models, the Coulson-Moffitt model and the Walsh model, have been developed to explain this bonding.
The Coulson-Moffitt (Bent-Bond) Model
Proposed by Coulson and Moffitt, this model retains the concept of sp³ hybridization but postulates that the carbon-carbon bonds are not straight but rather bent or "banana-shaped". This outward curvature of the C-C bond paths allows for a reduction in angle strain, with the inter-orbital angle being approximately 104°. This imperfect overlap of the hybrid orbitals is less effective than a standard sigma bond, which accounts for the high reactivity and inherent instability of the cyclopropane ring. The model also predicts that the C-H bonds will have more s-character than in a typical alkane, leading to stronger, shorter C-H bonds.
The Walsh (Molecular Orbital) Model
A.D. Walsh proposed a molecular orbital (MO) description for cyclopropane that assumes sp² hybridization for the carbon atoms.[1] In this model, each carbon atom uses two sp² orbitals to form sigma bonds with two hydrogen atoms. The remaining sp² orbital from each carbon is directed towards the center of the ring, and the three p orbitals are tangential to the ring. These six orbitals (three sp² and three p) combine to form a set of six molecular orbitals for the C-C framework. This model successfully explains the π-like character of the cyclopropane ring, its ability to conjugate with adjacent π-systems, and its susceptibility to electrophilic attack, which are not as clearly rationalized by the bent-bond model.[1]
Influence of Tetramethyl Substitution
The addition of four methyl groups at the 1,1,2,2-positions of the cyclopropane ring introduces significant steric and electronic effects that modify the bonding from the parent molecule.
-
Steric Hindrance: The bulky methyl groups introduce considerable steric strain.[2] This steric repulsion primarily affects the substituents and the exocyclic bond angles, but it can also influence the geometry of the ring itself.
-
Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect can influence the electron density distribution within the cyclopropane ring. Computational studies on methyl-substituted cyclopropanes suggest that such substitution stabilizes the ring.
Quantitative Structural and Energetic Data
| Parameter | Parent Cyclopropane | This compound (Theoretical/Expected) | Data Source |
| Ring Geometry | |||
| C-C Bond Length | 1.501 Å - 1.510 Å | Expected to be slightly longer due to steric strain | [3][4] |
| C-C-C Bond Angle | 60° (by definition) | 60° | [4] |
| C-H Bond Length | 1.083 Å | N/A (C-C bonds to methyls) | [3] |
| H-C-H Bond Angle | 114.5° | N/A (C-C-C angles for methyls) | [3] |
| Strain Energy | |||
| Ring Strain Energy (RSE) | ~27.5-28.6 kcal/mol (~115-120 kJ/mol) | 117.9 ± 0.3 kJ/mol (RSE is independent of methyl substitution) | [5][6] |
| Pitzer (Torsional) Strain | Present due to eclipsed H's | 4.4 ± 0.1 kJ/mol per contact (estimated) | |
| Total Strain Energy (TSE) | ~27.5-28.6 kcal/mol | ~135.5 kJ/mol (RSE + 4 x Pitzer Strain) | |
| Spectroscopy | |||
| IR C-H Stretch (ring) | ~3080 cm⁻¹ | ~3080 cm⁻¹ (for the C3-H bond) | [7] |
| IR Ring Deformation | ~1020 cm⁻¹ | Present, but may be shifted | [7] |
| ¹H NMR (ring protons) | δ 0.22 ppm | Upfield shift expected for the C3 protons | [3] |
| ¹³C NMR (ring carbons) | δ -2.8 ppm | Upfield shift expected |
Note: The Total Strain Energy for tetramethylcyclopropane is estimated based on a theoretical study of polysubstituted methylcyclopropanes, which found the ring strain energy to be largely independent of the number of methyl groups, with an additional Pitzer strain for each gauche interaction.
Experimental and Computational Protocols
The structural and energetic properties of molecules like tetramethylcyclopropane are elucidated through a combination of experimental techniques and computational modeling.
Experimental Protocols
-
Gas-Phase Electron Diffraction (GED): This is a primary method for determining the precise molecular structure of volatile compounds.[7]
-
Sample Introduction: The sample is vaporized and introduced as a gas stream into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy electron beam is directed through the gas stream. The electrons are scattered by the molecule's electrostatic potential.
-
Data Collection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.
-
Structural Refinement: The radial distribution of scattering intensity is analyzed. By fitting a theoretical scattering model based on molecular parameters (bond lengths, angles, torsional angles) to the experimental data, a refined molecular structure is obtained.
-
-
Spectroscopy (NMR and IR):
-
NMR Spectroscopy: Provides detailed information about the chemical environment and connectivity of atoms. For cyclopropanes, characteristic upfield shifts for both ¹H and ¹³C nuclei are key identifiers.[3] The protocol involves dissolving the sample in a deuterated solvent, placing it in a strong magnetic field, and acquiring spectra using a high-frequency NMR spectrometer.
-
Infrared (IR) Spectroscopy: Identifies functional groups and bond vibrations. The presence of a cyclopropane ring is indicated by a characteristic C-H stretching vibration around 3080 cm⁻¹ and a ring "breathing" or deformation mode.[7] A sample is typically analyzed as a thin liquid film or in a suitable solvent, and its absorption of infrared radiation is measured.
-
Computational Protocols
-
Ab Initio and Density Functional Theory (DFT) Calculations: These quantum chemical methods are used to predict molecular geometries, energies, and spectroscopic properties.
-
Model Building: An initial 3D structure of the molecule is built.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This is typically done using methods like B3LYP (a DFT functional) or MP2 (Møller–Plesset perturbation theory) with a suitable basis set (e.g., 6-31G* or cc-pVTZ).[8] The result is a predicted equilibrium geometry (bond lengths and angles).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum and to predict the IR spectrum.
-
Strain Energy Calculation: The strain energy is often calculated using homodesmotic reactions. This involves constructing a balanced theoretical reaction where the number and types of bonds are conserved, and the reactants are the strained molecule and simple, unstrained molecules. The enthalpy of this reaction corresponds to the strain energy of the target molecule.
-
Conclusion
The bonding in this compound is best understood as a combination of the foundational Coulson-Moffitt and Walsh models, modified by the significant steric and minor electronic effects of the four methyl groups. While detailed experimental structural data for this specific molecule is sparse, theoretical calculations provide a robust framework for understanding its properties. The high ring strain, dominated by angle strain as described in the parent cyclopropane, is further increased by torsional strain from the methyl substituents. This unique combination of strain and electronic structure makes tetramethylcyclopropane and related molecules valuable subjects for continued study and application in chemical synthesis and drug design.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. This compound | C7H14 | CID 77778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.smu.edu [s3.smu.edu]
- 4. Cyclopropane, 1,1,2,2-tetramethyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopropane, 1,1,2,2-tetramethyl- [webbook.nist.gov]
The Delicate Balance: A Technical Guide to the Reactivity and Stability of Sterically Hindered Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane (B1198618) motif, a three-membered carbocycle, is a cornerstone in modern medicinal chemistry and drug discovery. Its inherent ring strain and unique electronic properties offer a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic agents. The strategic introduction of sterically demanding substituents onto this strained ring system creates a fascinating interplay between stability and reactivity, providing a nuanced approach to molecular design. This technical guide delves into the core principles governing the behavior of sterically hindered cyclopropanes, offering quantitative data, detailed experimental protocols, and mechanistic insights to inform the design and synthesis of next-generation therapeutics.
The Foundation of Reactivity: Understanding Ring Strain in Substituted Cyclopropanes
The high reactivity of cyclopropanes stems from significant ring strain, a combination of angle strain and torsional strain. The ideal sp³ bond angle of 109.5° is compressed to 60° within the cyclopropane ring, leading to inefficient orbital overlap and weakened C-C bonds.[1][2] This inherent instability is the primary driving force for many of the ring-opening reactions that make cyclopropanes versatile synthetic intermediates.
Steric hindrance, introduced by bulky substituents, adds another layer of complexity to the stability of the cyclopropane ring. While intuitively one might expect increased strain with bulkier groups, the reality is more intricate, involving a balance of destabilizing steric repulsions and potential electronic stabilization. Computational studies have been instrumental in dissecting these competing effects.
Quantitative Analysis of Strain Energies
The overall strain energy (SE) of a cyclopropane is a key determinant of its stability. This value can be experimentally determined through heats of combustion or calculated using computational methods. The introduction of substituents can either increase or decrease the strain energy depending on their size and electronic nature.
| Compound | Number of Methyl Substituents | Strain Energy (kJ/mol) | Reference |
| 1,1-dimethylcyclopropane | 2 | 117.0 | [3] |
| Hexamethylcyclopropane | 6 | 146.1 | [3] |
| Compound | Number of Fluoro Substituents | Strain Energy (kJ/mol) | Reference |
| Monofluorocyclopropane | 1 | 137.9 | [3] |
| Hexafluorocyclopropane | 6 | 260.0 | [3] |
Note: The strain energy in methylcyclopropanes is influenced by the interplay between the inherent ring strain and the Pitzer strain from eclipsed interactions.[3] In fluorinated cyclopropanes, electronic effects play a more dominant role, with the strain energy correlating well with the total deviation of bond critical points, a measure of bond curvature.[3]
Key Reactions of Sterically Hindered Cyclopropanes
The reactivity of sterically hindered cyclopropanes is diverse, encompassing a range of transformations that are highly valuable in organic synthesis. The regioselectivity and stereoselectivity of these reactions are often dictated by the nature and position of the substituents.
Ring-Opening Reactions
Ring-opening reactions are a hallmark of cyclopropane chemistry, driven by the release of ring strain. These transformations can be initiated by electrophiles, nucleophiles, or thermal energy.
In the presence of Brønsted or Lewis acids, cyclopropanes can undergo ring opening to form carbocationic intermediates, which can then be trapped by nucleophiles. The regioselectivity of this process is governed by the stability of the resulting carbocation. For donor-acceptor cyclopropanes, Lewis acids coordinate to the acceptor group, facilitating nucleophilic attack.[4][5]
Experimental Protocol: Lewis Acid-Catalyzed Ring Opening of a Donor-Acceptor Cyclopropane with an Amine Nucleophile [4]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the donor-acceptor cyclopropane (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%) to the solution and stir for 5-10 minutes at room temperature.
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 90 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Upon heating, cyclopropanes can undergo thermal rearrangement to form alkenes. This unimolecular reaction proceeds through a biradical intermediate.[6][7] The activation energy for this process is influenced by the substituents on the ring.
Kinetic Data for Thermal Isomerization of Cyclopropane to Propene
| Level of Theory | log₁₀(A / s⁻¹) | Eₐ (kcal/mol) | Temperature Range (K) | Reference |
| CCSD(T)/6-311++G(3df,3pd)//CCSD/6-311++G(d,p) | 15.60 ± 0.06 | 65.70 ± 0.17 | 400-1400 | [8] |
Synthesis of Sterically Hindered Cyclopropanes
The construction of sterically congested cyclopropane rings often requires specialized synthetic methods to overcome the steric hindrance associated with the reactants.
The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple.[9] This method is particularly useful for the cyclopropanation of sterically hindered alkenes.
Experimental Protocol: Simmons-Smith Cyclopropanation of a Hindered Alkene [9]
-
Reagent Preparation: Prepare the Simmons-Smith reagent by activating zinc dust with a copper(I) chloride solution or by using a pre-formed zinc-copper couple.
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the hindered alkene in a suitable solvent such as diethyl ether or dichloromethane.
-
Reagent Addition: Add the activated zinc-copper couple to the alkene solution, followed by the slow, dropwise addition of diiodomethane.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by GC-MS or TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the zinc salts. The filtrate is then washed with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.
Spectroscopic Characterization
The unique structural features of sterically hindered cyclopropanes can be elucidated using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern and stereochemistry of cyclopropanes. The chemical shifts and coupling constants of the cyclopropyl (B3062369) protons are highly sensitive to the local electronic and steric environment.[10]
-
X-ray Crystallography: For crystalline derivatives, X-ray crystallography provides definitive information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, offering a direct measure of the structural impact of steric hindrance.
Conclusion and Future Outlook
Sterically hindered cyclopropanes represent a class of compounds with finely tuned stability and reactivity. Their unique properties make them attractive building blocks in the design of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of the interplay between ring strain, steric effects, and electronic factors is crucial for the rational design and synthesis of novel cyclopropane-containing entities. Future research in this area will likely focus on the development of new stereoselective methods for the synthesis of highly substituted cyclopropanes and the exploration of their utility in asymmetric catalysis and materials science. The continued development of computational tools will further enhance our ability to predict and control the behavior of these fascinating molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
The Cyclopropyl Ring: A Historical and Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane (B1198618) ring, the smallest of the carbocycles, has journeyed from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its inherent ring strain and unique electronic properties bestow upon molecules a rigid conformation and often lead to enhanced metabolic stability and target-binding affinity.[1] This technical guide provides an in-depth exploration of the discovery and history of substituted cyclopropanes, detailing seminal synthetic methodologies and their evolution, with a focus on practical applications for drug development professionals.
The Dawn of Cyclopropane Chemistry: Early Discoveries
The story of cyclopropane begins in the late 19th century. In 1881, August Freund reported the first synthesis of the parent cyclopropane molecule through an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) using sodium. A few years later, in 1887, Gustavson improved upon this method by using zinc, which provided a better yield. For several decades, cyclopropane remained largely a laboratory curiosity until its anesthetic properties were discovered in 1929, leading to its clinical use in the 1930s.
Evolution of Synthetic Methodologies
The 20th century witnessed the development of a diverse array of synthetic methods for the construction of the cyclopropane ring, offering chemists greater control over substitution patterns and stereochemistry.
Simmons-Smith Reaction
One of the most significant advancements was the development of the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH2ZnI). This method is valued for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
Reactions with Diazo Compounds
The reaction of alkenes with diazo compounds, often catalyzed by transition metals like copper or rhodium, provides a versatile route to substituted cyclopropanes. The Kishner cyclopropane synthesis, which involves the thermal decomposition of pyrazolines formed from the reaction of α,β-unsaturated carbonyl compounds with hydrazine, is an early example of this class of reactions. Modern variations offer high levels of diastereoselectivity and enantioselectivity.
Johnson–Corey–Chaykovsky Reaction
For the synthesis of cyclopropanes from electron-poor olefins, such as α,β-unsaturated ketones, the Johnson–Corey–Chaykovsky reaction is a powerful tool. This method utilizes a sulfur ylide to deliver the methylene (B1212753) group to the double bond.
Quantitative Data Summary
The choice of synthetic method often depends on the desired substitution pattern, stereochemistry, and the functional groups present in the starting materials. The following tables provide a summary of quantitative data for key cyclopropanation reactions and the physicochemical properties of a fundamental substituted cyclopropane, cyclopropylamine.
| Substrate | Simmons-Smith Reaction Yield (%) | Rhodium-Catalyzed Cyclopropanation Yield (%) | Corey-Chaykovsky Reaction Yield (%) |
| Styrene (B11656) | 72 | 95 | 85 |
| 4-Methylstyrene | 81 | 96 | 88 |
| 4-Chlorostyrene | 65 | 92 | 82 |
| 1-Octene | 55 | 85 | 75 |
| Cyclohexene | 85 | 90 | 80 |
Note: Yields are representative and can vary based on specific reaction conditions, catalysts, and reagents used.
| Property | Value |
| Molecular Formula | C3H7N |
| Molecular Weight | 57.09 g/mol |
| Boiling Point | 49-50 °C |
| Density | 0.824 g/mL at 25 °C |
| pKa | 9.10 |
| LogP | 0.07 |
Experimental Protocols
Detailed methodologies for key cyclopropanation reactions are provided below.
Protocol 1: Simmons-Smith Cyclopropanation of Styrene
Materials:
-
Zinc-copper couple
-
Styrene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the zinc-copper couple under a nitrogen atmosphere.
-
Add a solution of diiodomethane in anhydrous diethyl ether to the flask.
-
Add a solution of styrene in anhydrous diethyl ether dropwise to the stirred suspension.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to afford phenylcyclopropane.
Protocol 2: Diastereoselective Cyclopropanation of an Allylic Alcohol
Materials:
-
Allylic alcohol
-
Diethylzinc (B1219324) (1 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (B109758)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the allylic alcohol and anhydrous dichloromethane.
-
Cool the solution to 0 °C and add diethylzinc solution dropwise.
-
After stirring for 30 minutes, add diiodomethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution, followed by saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Enantioselective Cyclopropanation of Styrene using a Chiral Copper Catalyst
Materials:
-
Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex ([Cu(OTf)]2·C6H6)
-
Chiral bis(oxazoline) ligand
-
Styrene
-
Ethyl diazoacetate
-
Anhydrous dichloromethane
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the copper(I) trifluoromethanesulfonate benzene complex and the chiral bis(oxazoline) ligand in anhydrous dichloromethane.
-
Stir the solution at room temperature for 1 hour to form the chiral catalyst.
-
Add styrene to the catalyst solution.
-
Add a solution of ethyl diazoacetate in anhydrous dichloromethane dropwise to the reaction mixture over several hours using a syringe pump.
-
Stir the reaction at room temperature until the diazo compound is completely consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral cyclopropane product.
Visualization of Key Processes
Logical Workflow for a Typical Cyclopropanation Experiment
Caption: A generalized workflow for a laboratory-scale cyclopropanation synthesis.
Signaling Pathway of Tranylcypromine, a Substituted Cyclopropane Drug
Tranylcypromine, a substituted cyclopropylamine, is a well-known monoamine oxidase (MAO) inhibitor used as an antidepressant.[2][3] Its mechanism of action involves the irreversible inhibition of MAO-A and MAO-B, leading to an increase in the levels of monoamine neurotransmitters in the brain.[4]
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1,2,2-Tetramethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,1,2,2-tetramethylcyclopropane. The information is compiled from experimental data and theoretical calculations, offering valuable insights for researchers in chemistry and drug development.
Molecular Structure
The molecular structure of this compound has been determined experimentally using gas-phase electron diffraction. This technique provides key insights into the bond lengths and angles of the molecule in its gaseous state.
A seminal study conducted in 1952 by Lemaire and Livingston provided the first experimental determination of the molecular structure of this compound.[1] Their work, utilizing electron diffraction, established the fundamental geometric parameters of this highly substituted cyclopropane (B1198618) ring.[1]
The key structural parameters determined from this study are summarized in the table below.
| Parameter | Experimental Value (Electron Diffraction) |
| Average C-C bond distance | 1.52 ± 0.03 Å |
| C(ring)-C(methyl) bond distance | Assumed to be the same as the ring C-C |
| CH₃-C-CH₃ angle | 114 ± 6° |
| C(ring)-C(ring)-CH₃ angle | Approximately 118° |
| Table 1: Experimental Molecular Structure of this compound.[1] |
The experimental findings indicate a C-C bond distance within the cyclopropane ring that is comparable to that in other substituted cyclopropanes.[1] The CH₃-C-CH₃ angle is notably larger than the tetrahedral angle of 109.5°, a consequence of the steric strain imposed by the four methyl groups on the small three-membered ring.[1]
Conformation
The conformation of the methyl groups in this compound is a critical aspect of its three-dimensional structure. Due to the steric hindrance between the adjacent methyl groups, their rotation is expected to be restricted.
While the early electron diffraction study did not explicitly detail the conformational arrangement of the methyl groups, it is generally understood that in such sterically crowded molecules, the substituents will adopt a conformation that minimizes repulsive interactions. This typically involves a staggered arrangement of the hydrogen atoms on adjacent methyl groups.
Further insights into the conformational preferences and the rotational barriers of the methyl groups would require more advanced computational modeling, such as Density Functional Theory (DFT) or ab initio calculations, which were not available at the time of the initial experimental study.
Experimental Protocols
Gas-Phase Electron Diffraction
The determination of the molecular structure of this compound was achieved through gas-phase electron diffraction.[1] The general protocol for such an experiment is as follows:
-
Sample Introduction : A volatile sample of this compound is introduced into a high-vacuum chamber through a heated nozzle, forming a jet of gaseous molecules.
-
Electron Beam Generation : An electron gun generates a high-energy beam of electrons.
-
Scattering : The electron beam is directed through the gas jet, where the electrons are scattered by the electric field of the molecules.
-
Diffraction Pattern Recording : The scattered electrons create a diffraction pattern of concentric rings on a photographic plate or a modern detector.
-
Data Analysis : The intensity of the scattered electrons as a function of the scattering angle is analyzed. This scattering pattern contains information about the distances between the atoms in the molecule.
-
Structure Refinement : By fitting a theoretical scattering curve based on a model of the molecule to the experimental data, the internuclear distances (bond lengths) and bond angles can be determined.[1]
Molecular Visualization
The following diagram illustrates the molecular structure of this compound, highlighting the key atoms and their connectivity.
References
Thermochemical Profile of 1,1,2,2-Tetramethylcyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 1,1,2,2-tetramethylcyclopropane (C₇H₁₄, CAS No: 4127-47-3). The information presented herein is intended to support research and development activities where the energetic properties of this strained cyclic alkane are of interest. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visualization of a potential reaction pathway.
Core Thermochemical Data
The thermochemical data for this compound is primarily based on experimental measurements of its enthalpy of combustion. To date, a comprehensive experimental determination of its standard molar entropy and molar heat capacity is not available in the public domain.
| Thermochemical Property | Symbol | State | Value (kJ/mol) | Value (kcal/mol) | Method | Reference |
| Standard Enthalpy of Combustion | ΔH°c | Liquid | -4635.62 ± 0.84 | -1107.94 ± 0.20 | Experimental (Oxygen-Bomb Calorimetry) | [1] |
| Standard Enthalpy of Formation | ΔH°f | Liquid | -119.76 | -28.62 | Calculated | Derived from[1] |
Experimental Protocols
The primary experimental value for the thermochemical properties of this compound was determined through oxygen-bomb combustion calorimetry. The following is a generalized protocol representative of the methodology used for such a volatile liquid, incorporating details from the key cited study.
Oxygen-Bomb Combustion Calorimetry for Volatile Liquids
This protocol outlines the determination of the heat of combustion of a volatile liquid, such as this compound.
Apparatus:
-
A high-pressure combustion bomb (e.g., platinum-lined bomb Pt-3b with an internal volume of approximately 0.35 dm³).
-
A precision calorimeter (e.g., the rotating-bomb calorimeter BMR II, though for this specific measurement, the bomb was not rotated).
-
A temperature-controlled water bath.
-
A sensitive thermometer or temperature probe.
-
An ignition system.
-
A pellet press for solid standards.
-
High-purity oxygen source.
Materials:
-
This compound sample of known purity.
-
Benzoic acid (as a calibration standard).
-
Fuse wire (e.g., platinum or cotton thread of known combustion energy).
-
Distilled water.
Procedure:
-
Calibration of the Calorimeter:
-
A known mass of benzoic acid is pressed into a pellet and placed in the crucible within the bomb.
-
A fuse wire of known length is attached to the electrodes, with the wire in contact with the benzoic acid pellet.
-
A small, known amount of distilled water (typically 1 cm³) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
The bomb is sealed and purged with oxygen to remove air, then charged with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The energy equivalent of the calorimeter is calculated from the observed temperature rise and the known heat of combustion of benzoic acid.
-
-
Combustion of this compound:
-
A fragile borosilicate glass ampoule with flexible walls is used to encapsulate a known mass of the volatile liquid sample.[1]
-
The sealed ampoule is placed in the crucible within the bomb.
-
A fuse wire is positioned to ensure ignition of the sample upon combustion.
-
The bomb is prepared as in the calibration step (addition of water, flushing, and charging with oxygen).
-
The combustion experiment is carried out following the same procedure as for the calibration standard, starting at a controlled temperature (e.g., 23 °C) to achieve a final temperature near 25 °C.[1]
-
The temperature change is recorded to determine the heat released during the combustion of the sample.
-
-
Data Analysis:
-
Corrections are applied for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb.
-
The heat of combustion of the sample at constant volume (ΔU°c) is calculated.
-
This value is then converted to the standard enthalpy of combustion at constant pressure (ΔH°c) using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.
-
Reaction Pathway Visualization
The following diagram illustrates a plausible reaction pathway for the thermal isomerization of this compound.
References
A Technical Guide to Quantum Chemical Calculations for Substituted Cyclopropanes
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The cyclopropane (B1198618) ring, a recurring motif in natural products and pharmaceuticals, presents unique electronic and structural characteristics due to its inherent ring strain.[1] Substituents dramatically modulate these properties, influencing reactivity, stability, and biological activity. This guide provides an in-depth overview of the quantum chemical methodologies used to investigate substituted cyclopropanes, offering a framework for computational analysis to support research and drug development endeavors. We detail common theoretical protocols, present key quantitative data on substituent effects, and illustrate the underlying electronic principles governing this fascinating class of molecules.
Theoretical Background: The Unique Bonding of Cyclopropane
The chemical behavior of cyclopropane cannot be fully explained by simple sp³ hybridization. Two primary models, the Coulson-Moffitt and Walsh models, provide a more accurate quantum mechanical description.
-
Coulson-Moffitt Model ("Bent Bonds"): This model proposes that the carbon atoms utilize orbitals with increased p-character for the C-C bonds to minimize the severe angle strain from the 60° internuclear angles.[2][3] This results in poor orbital overlap outside the internuclear axis, creating weaker, "bent" or "banana" bonds.[3][4] X-ray crystallography data supports this model by showing deformation density of the C-C bond outside the triangle formed by the three carbon nuclei.[2]
-
Walsh Orbital Model: A.D. Walsh proposed a model that treats cyclopropane as being formed from the interaction of three CH₂ (methylene) fragments.[5] This combination of frontier orbitals (HOMO and LUMO) results in a set of molecular orbitals for the cyclopropane ring.[5] Crucially, this model predicts a high-lying e' orbital (a degenerate pair) that gives the cyclopropane ring significant π-character, allowing it to interact with the π-systems of substituents.[6][7] This "pseudo-π" system is fundamental to understanding how substituents electronically influence the ring.
The presence of this pseudo-π system means that the cyclopropyl (B3062369) group can engage in conjugation, and its electronic properties are highly sensitive to attached substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the geometry, stability, and reactivity of the ring.[8][9][10]
Computational Methodologies and Protocols
Performing reliable quantum chemical calculations requires careful selection of the theoretical method, basis set, and computational workflow.
Levels of Theory
-
Density Functional Theory (DFT): DFT is the most common method for studying cyclopropane derivatives due to its favorable balance of accuracy and computational cost.[11][12][13]
-
B3LYP: A widely used hybrid functional that often provides good results for geometries and energies of organic molecules.[11]
-
M06-2X: A meta-hybrid GGA functional that performs well for main-group thermochemistry and non-covalent interactions.[14]
-
ωB97X-D: A long-range corrected hybrid functional with dispersion correction, suitable for systems where non-covalent interactions are important.[15]
-
-
Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 provides a good level of theory for including electron correlation and can be used for higher accuracy calculations or benchmarking DFT results.[16]
Basis Sets
The choice of basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals.
-
Pople Style Basis Sets: These are widely used and offer a systematic way to add functions.
-
6-31G(d) or 6-31G : A split-valence basis set with added d-polarization functions on heavy (non-hydrogen) atoms. This is a common starting point for geometry optimizations.[11][17]
-
6-311+G(d,p): A triple-split valence basis set with diffuse functions (+) on heavy atoms and polarization functions on both heavy atoms (d) and hydrogens (p). This is suitable for more accurate single-point energy calculations and for systems with anionic character or weak interactions.[18]
-
-
Correlation-Consistent Basis Sets (Dunning):
-
cc-pVDZ, cc-pVTZ: These sets (double-zeta, triple-zeta) are designed to systematically converge the correlation energy. They are considered the state-of-the-art for correlated calculations.[18]
-
-
Karlsruhe Basis Sets:
-
def2-SVP, def2-TZVP: These "split valence polarization" and "triple-zeta valence polarization" basis sets are well-balanced and robust for a wide range of chemical systems.[18]
-
Common Software Packages
A variety of software packages are available for performing these calculations.
-
Gaussian: A comprehensive and widely used commercial package for electronic structure calculations.[19][20]
-
GAMESS: A versatile and freely available quantum chemistry package.[21]
-
Q-Chem: A powerful commercial software package with a wide array of theoretical methods.[22]
-
PSI4: An open-source quantum chemistry package with a user-friendly Python interface.[23]
Experimental Workflow Visualization
A typical computational workflow for analyzing a substituted cyclopropane involves several sequential steps. The following diagram illustrates this logical process, from initial structure definition to final property analysis.
Quantitative Analysis of Substituent Effects
Substituents alter the electronic and geometric properties of the cyclopropane ring. The tables below summarize representative computational data for cyclopropane with common electron-donating (–CH₃, –NH₂), electron-withdrawing (–F, –CN), and reference (–H) substituents.
Data presented are illustrative and based on typical results from DFT calculations (e.g., B3LYP/6-31G level).*
Table 1: Geometric Parameters of Substituted Cyclopropanes
| Substituent (R) | C1-C2 Bond Length (Å) | C2-C3 Bond Length (Å) | C1-R Bond Length (Å) |
| –H | ~1.510 | ~1.510 | ~1.085 |
| –F | ~1.495 | ~1.525 | ~1.370 |
| –CN | ~1.520 | ~1.515 | ~1.460 |
| –CH₃ | ~1.512 | ~1.508 | ~1.510 |
| –NH₂ | ~1.525 | ~1.505 | ~1.450 |
Table 2: Electronic Properties of Substituted Cyclopropanes
| Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
| –H | ~ -10.9 | ~ 2.5 | ~ 13.4 | 0.00 |
| –F | ~ -11.2 | ~ 2.1 | ~ 13.3 | ~ 1.90 |
| –CN | ~ -11.5 | ~ 0.5 | ~ 12.0 | ~ 4.10 |
| –CH₃ | ~ -10.6 | ~ 2.6 | ~ 13.2 | ~ 0.05 |
| –NH₂ | ~ -9.8 | ~ 2.7 | ~ 12.5 | ~ 1.30 |
Visualizing Electronic Interactions
The Walsh orbital model provides a powerful framework for understanding how substituents interact with the cyclopropane ring. Electron-donating groups push electron density into the ring's pseudo-π system, while electron-withdrawing groups pull density away. This "push-pull" effect is particularly pronounced in donor-acceptor cyclopropanes, which are highly reactive and synthetically valuable.[10]
Conclusion
Quantum chemical calculations are an indispensable tool for elucidating the structure, stability, and reactivity of substituted cyclopropanes. By applying appropriate levels of theory and basis sets, researchers can gain detailed insights into the geometric and electronic consequences of substitution. This computational approach allows for the rational design of novel cyclopropane-containing molecules with tailored properties, significantly benefiting fields from synthetic chemistry to drug discovery. The predictive power of these methods, when carefully applied, can guide experimental efforts, saving time and resources in the development of new chemical entities.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 6. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective [mdpi.com]
- 15. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density th ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03327E [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Basis Sets | Rowan Documentation [docs.rowansci.com]
- 18. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 19. ritme.com [ritme.com]
- 20. gaussian.com [gaussian.com]
- 21. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 22. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 23. quora.com [quora.com]
Methodological & Application
Application Notes and Protocols: Simmons-Smith Reaction for the Synthesis of 1,1,2,2-Tetramethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Simmons-Smith reaction is a well-established and versatile method for the stereospecific synthesis of cyclopropane (B1198618) rings from alkenes.[1] Discovered by Howard E. Simmons and Ronald D. Smith, the reaction typically employs an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) group to a double bond.[1] The reaction is prized for its predictable stereochemistry, high yields with many substrates, and tolerance for a variety of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] The cyclopropane motif itself is a key structural element in many biologically active compounds.[2]
This document provides detailed application notes and a generalized experimental protocol for the synthesis of 1,1,2,2-tetramethylcyclopropane from 2,3-dimethyl-2-butene (B165504) via the Simmons-Smith reaction. It is important to note that the cyclopropanation of tetrasubstituted alkenes, such as 2,3-dimethyl-2-butene, is known to be challenging due to significant steric hindrance.[3][4] Therefore, modifications to the classical Simmons-Smith procedure, such as the Furukawa modification which utilizes diethylzinc (B1219324) for enhanced reactivity, are often necessary.[3][5]
Reaction Mechanism and Stereochemistry
The Simmons-Smith reaction proceeds via a concerted mechanism, in which the two carbon-carbon bonds of the cyclopropane ring are formed simultaneously.[6][7] The active reagent, an organozinc carbenoid like iodomethylzinc iodide (ICH₂ZnI), transfers a methylene group to the alkene through a three-centered "butterfly-type" transition state.[2][8] This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][8] For example, a cis-alkene will afford a cis-disubstituted cyclopropane, while a trans-alkene will yield a trans-disubstituted product.[7]
Challenges with Sterically Hindered Alkenes
The Simmons-Smith reaction is generally sensitive to steric effects, with cyclopropanation occurring preferentially on the less hindered face of the double bond.[3][5] Highly substituted alkenes, particularly tetrasubstituted ones like 2,3-dimethyl-2-butene, present a significant challenge to this reaction. The bulky substituents surrounding the double bond can impede the approach of the organozinc carbenoid, leading to low or no conversion under standard conditions.[4] To overcome this, more reactive modifications of the Simmons-Smith reagent are often employed.
Modifications to the Simmons-Smith Reaction
Several modifications have been developed to enhance the reactivity of the Simmons-Smith reagent and broaden its scope.
-
Furukawa Modification: This modification involves the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple.[9] The resulting carbenoid is more soluble and often more reactive, making it suitable for less reactive alkenes.[3][5]
-
Shi Modification: This variation utilizes a more nucleophilic zinc carbenoid formed from diethylzinc, trifluoroacetic acid, and diiodomethane. This system has been shown to be effective for the cyclopropanation of unfunctionalized and even electron-deficient alkenes.[3]
For the synthesis of this compound, the Furukawa modification is a logical starting point due to the increased reactivity it imparts.
Quantitative Data Summary
As the synthesis of this compound via the Simmons-Smith reaction is not widely reported, the following table presents hypothetical, yet realistic, data that a researcher might aim for. Achieving high yields for this specific transformation is expected to be difficult and would likely require significant optimization of the reaction conditions.
| Parameter | Expected Value/Result | Analytical Method |
| Yield | 10-30% (unoptimized) | Gravimetric analysis after purification |
| Purity | >95% | Gas Chromatography (GC) |
| ¹H NMR | Consistent with the structure of this compound | ¹H Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR | Consistent with the structure of this compound | ¹³C Nuclear Magnetic Resonance Spectroscopy |
| Mass Spec | [M]+ corresponding to C₇H₁₄ | Mass Spectrometry (MS) |
Experimental Protocol: Furukawa Modification
This protocol is a generalized procedure for the synthesis of this compound using the Furukawa modification of the Simmons-Smith reaction. Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Diethylzinc is pyrophoric and must be handled with extreme care.
Materials:
-
2,3-dimethyl-2-butene
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. To the stirred solvent, add diiodomethane (2.0 - 3.0 equivalents relative to the alkene).
-
Carbenoid Formation: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 - 3.0 equivalents) to the DCM/diiodomethane mixture. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Slowly add a solution of 2,3-dimethyl-2-butene (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by a suitable technique (e.g., GC-MS). If the reaction is sluggish, gentle heating (reflux in DCM) may be required.
-
Quenching: After the reaction is complete (or no further conversion is observed), cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Caution: The quenching process can be exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to obtain this compound.
Visualizations
Caption: General mechanism of the Simmons-Smith reaction.
Caption: Experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 9. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Notes and Protocols for the Use of 1,1,2,2-Tetramethylcyclopropane in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1,2,2-tetramethylcyclopropane as a diagnostic tool in mechanistic studies, particularly in the investigation of reaction intermediates and the influence of steric effects. Due to its unique structural properties, this strained ring system offers valuable insights into reaction pathways.
Introduction
This compound is a saturated cyclic hydrocarbon characterized by a high degree of steric hindrance and significant ring strain.[1] Its low reactivity under standard conditions makes it a stable compound, but under thermal or photochemical induction, it can undergo ring-opening and rearrangement reactions.[1] These characteristics make it an excellent probe for studying high-energy intermediates, such as radicals and carbocations, and for elucidating reaction mechanisms where steric bulk plays a critical role.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [2] |
| Molecular Weight | 98.19 g/mol | [2] |
| CAS Number | 4127-47-3 | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 0.72 g/cm³ | [3] |
| Boiling Point | 76 °C | [3] |
| Melting Point | -105.9 °C (estimate) | [3] |
| Flash Point | -15 °C | [3] |
| Refractive Index | 1.3990 to 1.4020 | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water | [4] |
Applications in Mechanistic Studies
The primary application of this compound in mechanistic studies stems from its behavior under pyrolytic conditions. The thermal isomerization of cyclopropanes, in general, proceeds through the formation of diradical intermediates. The specific substitution pattern of this compound influences the stability and subsequent reaction pathways of these intermediates.
Probing Diradical Intermediates in Thermal Rearrangements
The thermal isomerization of substituted cyclopropanes is a classic example of a reaction proceeding through a diradical intermediate. The cleavage of a C-C bond in the strained three-membered ring leads to a 1,3-diradical which can then undergo various rearrangements or rotations before reclosing or forming olefinic products.
General Workflow for a Thermal Isomerization Study:
Caption: Workflow for studying thermal isomerization.
Investigating Steric Effects in Reaction Mechanisms
The four methyl groups on the cyclopropane (B1198618) ring of this compound create a sterically congested environment. This feature can be exploited to study the influence of steric hindrance on reaction rates and pathways. By comparing the reactivity of this compound with less substituted cyclopropanes in the same reaction, researchers can quantify the steric effects.
Experimental Protocols
The following are generalized protocols for using this compound in mechanistic studies. Specific parameters will need to be optimized for the particular reaction being investigated.
Protocol for Thermal Isomerization Studies
Objective: To determine the kinetic parameters and product distribution for the thermal isomerization of this compound.
Materials:
-
This compound (purity >98%)
-
High-purity inert gas (e.g., Argon or Nitrogen)
-
Suitable high-boiling point solvent (e.g., dodecane)
-
Gas-tight reaction vessel (e.g., a sealed quartz tube or a stainless-steel autoclave)
-
High-temperature oven or furnace with precise temperature control
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Internal standard for GC quantification (e.g., a non-reactive hydrocarbon)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. Add a known amount of an internal standard.
-
Degassing: Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical reactions.
-
Reaction Setup: Transfer a known volume of the degassed solution into the reaction vessel. Seal the vessel under an inert atmosphere.
-
Pyrolysis: Place the reaction vessel in a pre-heated oven at the desired temperature. Record the reaction time accurately. A series of experiments at different temperatures (e.g., 400-500 °C) should be performed.
-
Quenching: After the desired reaction time, rapidly cool the reaction vessel in an ice bath to quench the reaction.
-
Analysis: Analyze the product mixture using GC-MS. Identify the isomerization products by their mass spectra and retention times.
-
Quantification: Quantify the starting material and the products using the internal standard method.
-
Data Analysis: Calculate the rate constant (k) at each temperature. Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential factor (A).
Expected Signaling Pathway (Conceptual):
Caption: Thermal rearrangement of this compound.
Data Presentation
While specific quantitative data for this compound is not available in the provided search results, the following table illustrates how such data from a hypothetical thermal isomerization study could be presented. This is based on analogous studies of methylcyclopropane (B1196493).
| Temperature (K) | Rate Constant (k, s⁻¹) | Product 1 (%) | Product 2 (%) | Product 3 (%) |
| 673 | Value | Value | Value | Value |
| 698 | Value | Value | Value | Value |
| 723 | Value | Value | Value | Value |
| 748 | Value | Value | Value | Value |
Kinetic Parameters (Hypothetical):
| Parameter | Value |
| Activation Energy (Ea) | Value kJ/mol |
| Pre-exponential Factor (A) | Value s⁻¹ |
Safety Precautions
This compound is a highly flammable liquid.[4] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound serves as a valuable, albeit under-documented, tool for mechanistic investigations in organic chemistry. Its inherent ring strain and steric bulk allow for the probing of high-energy intermediates and the quantification of steric effects. The protocols and conceptual frameworks provided here, based on the behavior of analogous cyclopropane derivatives, offer a starting point for researchers to design and execute experiments to elucidate complex reaction mechanisms. Further research into the specific reaction kinetics of this compound is warranted to fully exploit its potential as a mechanistic probe.
References
Application Note: Gas Chromatography Analysis of Tetramethylcyclopropane
Abstract
This application note presents a detailed protocol for the qualitative and quantitative analysis of tetramethylcyclopropane using gas chromatography (GC). Tetramethylcyclopropane and other volatile cyclopropanes are of interest in various chemical and pharmaceutical research areas. The accurate and precise determination of these compounds is crucial for process monitoring, quality control, and research and development. This document provides a comprehensive methodology, including sample preparation, GC-MS/FID instrument conditions, and method validation parameters, tailored for researchers, scientists, and drug development professionals.
Introduction
Tetramethylcyclopropane (C7H14) is a volatile organic compound belonging to the cycloalkane family. As with many volatile hydrocarbons, gas chromatography is the analytical technique of choice for its separation and quantification due to its high resolution and sensitivity.[1] The separation of cyclic hydrocarbon isomers can be challenging due to their similar physicochemical properties.[2] Therefore, a well-optimized GC method is essential for accurate analysis. This application note outlines a robust static headspace gas chromatography (HS-GC) method coupled with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification. Headspace analysis is particularly suitable for volatile analytes like tetramethylcyclopropane as it minimizes matrix effects and prevents contamination of the GC system with non-volatile sample components.[3][4][5]
Experimental Protocols
Materials and Reagents
-
Tetramethylcyclopropane Standard: (Purity ≥ 98%)
-
Solvent/Diluent: High-purity methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).
-
Internal Standard (IS): n-Heptane or another suitable volatile hydrocarbon not present in the sample.
-
Headspace Vials: 20 mL, with PTFE/silicone septa and aluminum crimp caps.
-
Syringes: Gas-tight syringes for standard preparation and sample transfer if required.
Instrumentation
A standard gas chromatograph equipped with a headspace autosampler and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.
-
Detector 1: Flame Ionization Detector (FID).
-
Detector 2: Mass Spectrometer (Agilent 5977B MSD or equivalent).
-
GC Column: A non-polar column is recommended for hydrocarbon analysis. A DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane stationary phase is a suitable choice.[6]
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of tetramethylcyclopropane into a 10 mL volumetric flask. Dilute to volume with the chosen solvent (e.g., methanol).
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., n-heptane) in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with the solvent in headspace vials. A typical concentration range would be 1 µg/mL to 100 µg/mL. Add a fixed amount of the internal standard to each calibration standard.
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample (e.g., 100 mg of a solid or 1 mL of a liquid) into a 20 mL headspace vial.
-
If the sample is solid, dissolve it in a suitable solvent.
-
Add the same fixed amount of the internal standard as used in the calibration standards.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
GC and Headspace Conditions
The following tables summarize the optimized instrumental parameters for the analysis of tetramethylcyclopropane.
Table 1: Headspace Sampler Parameters
| Parameter | Value |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp. | 100 °C |
| Vial Equilibration Time | 15 min |
| Injection Volume | 1 mL |
| Vial Pressurization | 10 psi |
Table 2: GC Method Parameters
| Parameter | Value |
| Inlet | |
| Inlet Temperature | 250 °C |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Ramp Rate | 5 °C/min to 250 °C |
| Final Hold Time | 5 minutes |
| Detector (FID) | |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Detector (MS) | |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Scan Range | 35-200 amu |
Data Presentation
Under the specified chromatographic conditions, tetramethylcyclopropane is expected to elute with good peak shape. The Kovats retention index for 1,1,2,2-tetramethylcyclopropane on a standard non-polar phase is approximately 649. The following table presents representative quantitative data for a typical calibration curve.
Table 3: Calibration Data for Tetramethylcyclopropane Analysis
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 150,123 | 0.101 |
| 5.0 | 76,543 | 151,234 | 0.506 |
| 10.0 | 153,456 | 150,987 | 1.016 |
| 25.0 | 382,123 | 150,567 | 2.538 |
| 50.0 | 760,987 | 151,111 | 5.036 |
| 100.0 | 1,525,678 | 150,876 | 10.112 |
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Workflow and Pathway Diagrams
Caption: Workflow for Tetramethylcyclopropane Analysis by HS-GC.
Conclusion
The headspace gas chromatography method detailed in this application note provides a reliable, sensitive, and robust approach for the analysis of tetramethylcyclopropane. The use of a non-polar capillary column allows for good separation of this volatile hydrocarbon. The method demonstrates excellent linearity, precision, and accuracy, making it highly suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The protocol can be adapted for the analysis of other volatile cyclopropane (B1198618) derivatives and similar compounds with appropriate validation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Multiple responses optimization in the development of a headspace gas chromatography method for the determination of residual solvents in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. polymersolutions.com [polymersolutions.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,1,2,2-Tetramethylcyclopropane as a Mechanistic Probe
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches have revealed no significant published studies on the specific use of 1,1,2,2-tetramethylcyclopropane as a mechanistic probe for chemical reactions. The following application notes and protocols are therefore hypothetical and based on the well-established principles of using other cyclopropane (B1198618) derivatives as probes for radical and carbocationic intermediates. These notes are intended to serve as a guide for researchers interested in exploring the potential of this compound for such applications.
Introduction
Cyclopropane derivatives are powerful tools for elucidating reaction mechanisms due to the high ring strain of the three-membered ring. This inherent strain provides a thermodynamic driving force for ring-opening reactions upon the formation of adjacent reactive intermediates, such as radicals or carbocations. The rate of this ring-opening can be used as a "clock" to time other competing reactions. This compound, with its unique steric hindrance and substitution pattern, presents an interesting candidate for such studies, although its reactivity as a probe has not been formally characterized.[1] This document outlines the theoretical basis and hypothetical protocols for its use.
Principle of Operation
The core principle behind using a cyclopropane derivative as a mechanistic probe lies in a competition between a known unimolecular rearrangement (the ring-opening of the cyclopropane) and an unknown bimolecular or intramolecular reaction of the intermediate being studied.
As a Radical Clock
When a radical is generated adjacent to the cyclopropane ring (a cyclopropylcarbinyl radical), it can undergo a rapid ring-opening rearrangement to form a homoallylic radical. The rate of this rearrangement is often known or can be calibrated. By trapping the unrearranged and rearranged radicals, the ratio of the resulting products can be used to determine the rate of the trapping reaction.
As a Carbocation Probe
Similarly, a carbocation adjacent to a cyclopropane ring can induce a ring-opening rearrangement to relieve ring strain and form a more stable, delocalized cation. The observation of rearranged products provides evidence for a carbocation intermediate. The high substitution of this compound would lead to a tertiary cyclopropylcarbinyl cation, which could rearrange to a highly substituted homoallylic cation.
Hypothetical Application I: Probing for Radical Intermediates
This hypothetical protocol describes the use of a this compound-containing substrate as a radical clock to investigate a hypothetical hydrogen atom transfer (HAT) reaction.
Hypothetical Experimental Protocol
Objective: To determine the rate constant of hydrogen atom abstraction by a radical from a donor molecule using a this compound-based radical clock.
Materials:
-
1-(Bromomethyl)-1,2,2,3,3-pentamethylcyclopropane (Hypothetical Radical Clock Precursor)
-
Tributyltin hydride (Bu₃SnH) as a radical initiator and hydrogen donor.
-
Azobisisobutyronitrile (AIBN) as a thermal initiator.
-
The hydrogen atom donor of interest (e.g., a thiol).
-
Anhydrous, deoxygenated benzene (B151609) as the solvent.
-
Internal standard for GC analysis (e.g., dodecane).
Procedure:
-
Prepare a stock solution of the radical clock precursor, the hydrogen atom donor, and the internal standard in deoxygenated benzene in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon).
-
In a separate flask, prepare a solution of Bu₃SnH and a catalytic amount of AIBN in deoxygenated benzene.
-
Heat the first flask to the desired reaction temperature (e.g., 80 °C).
-
Slowly add the Bu₃SnH/AIBN solution to the reaction mixture over a defined period using a syringe pump to maintain a low concentration of the primary radical trap (Bu₃SnH).
-
After the addition is complete, continue heating for a specified time to ensure complete consumption of the precursor.
-
Cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., I₂ to remove excess Bu₃SnH).
-
Analyze the product mixture by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the relative yields of the unrearranged (cyclopropane-containing) and rearranged (ring-opened) products.
Data Analysis and Interpretation
The ratio of the unrearranged product (P_unrearranged) to the rearranged product (P_rearranged) is directly related to the competition between the rate of hydrogen atom transfer (k_H) and the rate of the radical clock rearrangement (k_r).
Table 1: Hypothetical Data for Radical Clock Experiment
| [H-Donor] (M) | P_unrearranged (relative area) | P_rearranged (relative area) | Ratio ([P_unrearranged]/[P_rearranged]) |
| 0.1 | 1.0 | 2.5 | 0.4 |
| 0.2 | 1.8 | 2.3 | 0.78 |
| 0.4 | 3.2 | 2.1 | 1.52 |
| 0.8 | 5.5 | 1.9 | 2.89 |
The rate constant for the hydrogen atom transfer (k_H) can be calculated using the following equation, assuming a known rate constant for the ring-opening of the 1,1,2,2-tetramethylcyclopropylcarbinyl radical (k_r):
k_H = k_r * ([P_unrearranged] / [P_rearranged]) / [H-Donor]
Note: The value of k_r for the 1,1,2,2-tetramethylcyclopropylcarbinyl radical is currently unknown and would need to be determined independently through methods like laser flash photolysis.
Visualization of the Radical Clock Mechanism
Caption: General workflow of a radical clock experiment.
Hypothetical Application II: Probing for Carbocation Intermediates
This hypothetical protocol outlines the use of a this compound-containing alcohol to probe for the formation of a carbocation in a solvolysis reaction.
Hypothetical Experimental Protocol
Objective: To determine if a solvolysis reaction proceeds through a carbocationic intermediate by observing rearrangement products from a this compound-based probe.
Materials:
-
1-(1-Hydroxyethyl)-1,2,2,3,3-pentamethylcyclopropane (Hypothetical Carbocation Precursor)
-
Solvent for solvolysis (e.g., acetic acid, formic acid, or aqueous acetone).
-
A non-nucleophilic base (e.g., 2,6-lutidine) to neutralize any acid produced.
-
Internal standard for NMR or GC analysis.
Procedure:
-
Dissolve the cyclopropyl-containing alcohol and the internal standard in the chosen solvent in a sealed tube.
-
Add the non-nucleophilic base.
-
Heat the reaction mixture to the desired temperature for a specified period.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by ¹H NMR or GC.
-
After the reaction is complete, neutralize the mixture, extract the products with a suitable organic solvent (e.g., diethyl ether), and dry the organic layer.
-
Analyze the final product mixture to identify and quantify the unrearranged and rearranged products.
Data Analysis and Interpretation
The formation of rearranged, ring-opened products would strongly suggest the involvement of a carbocation intermediate. The ratio of products would depend on the relative stabilities of the initially formed carbocation and the rearranged carbocation, as well as the rate of solvent capture versus the rate of rearrangement.
Table 2: Hypothetical Product Distribution in Solvolysis
| Solvent | Temperature (°C) | Unrearranged Product (%) | Rearranged Product 1 (%) | Rearranged Product 2 (%) |
| Acetic Acid | 100 | 15 | 65 | 20 |
| 80% Acetone/H₂O | 80 | 40 | 50 | 10 |
| Formic Acid | 60 | 5 | 80 | 15 |
A higher proportion of rearranged products in more ionizing solvents would provide further evidence for a carbocationic mechanism.
Visualization of the Carbocation Rearrangement Pathway
Caption: Potential pathways for a carbocation probe.
Conclusion
While this compound is a commercially available compound, its application as a mechanistic probe remains an unexplored area of research. The high degree of substitution is expected to influence the rates of ring-opening for both radical and cationic intermediates, potentially making it a useful probe for very fast reactions. The steric hindrance might also affect the rates of trapping reactions. The hypothetical protocols and data presented here provide a framework for the systematic investigation of this compound's potential as a valuable tool for the elucidation of reaction mechanisms. Further experimental and computational studies are required to calibrate this potential probe and establish its utility.
References
Applications of Strained Ring Systems in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of strained ring systems into organic molecules represents a powerful strategy in modern organic synthesis and medicinal chemistry. The inherent ring strain of molecules such as cyclopropanes, cyclobutanes, and bicyclo[1.1.1]pentanes (BCPs) provides a thermodynamic driving force for a variety of chemical transformations, enabling the construction of complex molecular architectures and offering unique bioisosteric replacements for common functional groups. This document provides detailed application notes and experimental protocols for the synthesis and utilization of these valuable building blocks.
Bicyclo[1.1.1]pentanes (BCPs) as Benzene (B151609) Bioisosteres
Application Note: Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly attractive bioisosteres for para-substituted benzene rings in drug discovery. Their rigid, three-dimensional cage-like structure allows them to mimic the linear geometry of a 1,4-disubstituted arene while often improving key physicochemical properties of drug candidates. The replacement of a planar phenyl ring with a non-planar BCP moiety can lead to enhanced aqueous solubility, increased metabolic stability, and improved permeability, a concept often referred to as "escaping from flatland".
Synthesis of BCP Scaffolds via [1.1.1]Propellane
A common and versatile method for the synthesis of 1,3-disubstituted BCPs involves the strain-release functionalization of [1.1.1]propellane. The high degree of strain in [1.1.1]propellane (approximately 100 kcal/mol) facilitates the homolytic cleavage of the central C1-C3 bond, which can be trapped by various radical species.
Experimental Protocol: Synthesis of 1,3-Disubstituted BCPs via a Multicomponent Cascade Atom Transfer Radical Addition (CATRA)
This protocol describes a visible-light-induced three-component reaction for the synthesis of complex BCPs from an alkene, an alkyl iodide, and [1.1.1]propellane.
Materials:
-
Alkene (e.g., N,N-dimethylacrylamide)
-
Alkyl iodide (e.g., ethyl iodoacetate)
-
[1.1.1]Propellane (0.2 M solution in Et₂O/cyclohexane)
-
4CzIPN (photocatalyst)
-
Dichloromethane (CH₂Cl₂)
-
Schlenk tube
-
Magnetic stirrer
-
Blue LEDs (467 nm)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.15 mmol, 1.5 equiv), alkyl iodide (0.15 mmol, 1.5 equiv), and 4CzIPN (0.0025 mmol, 2.5 mol%).
-
Add 0.50 mL of the [1.1.1]propellane solution (0.10 mmol, 1.0 equiv).
-
Dilute the reaction mixture with an additional 0.50 mL of CH₂Cl₂ to achieve a final concentration of approximately 0.1 M.
-
Seal the Schlenk tube and place it in a photoreactor equipped with 467 nm blue LEDs.
-
Irradiate the reaction mixture for 12 hours with stirring at room temperature.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica (B1680970) gel to afford the desired 1,3-disubstituted BCP.
Quantitative Data:
| Alkene | Alkyl Iodide | Product | Yield (%) | dr |
| N,N-dimethylacrylamide | Ethyl iodoacetate | Ethyl 2-(3-(2-(dimethylamino)-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetate | 75 | >20:1 |
| Acrylonitrile | Isopropyl iodide | 3-(1-methylethyl)bicyclo[1.1.1]pentane-1-carbonitrile | 82 | - |
| Methyl acrylate | tert-Butyl iodoacetate | Methyl 3-(2-(tert-butoxy)-2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate | 68 | 1.5:1 |
Table 1: Scope of the multicomponent CATRA reaction for the synthesis of 1,3-disubstituted BCPs.
Experimental Workflow:
Application Notes and Protocols for Studying the Reactions of 1,1,2,2-Tetramethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for investigating the thermal, radical, and cycloaddition reactions of 1,1,2,2-tetramethylcyclopropane. The information is intended to guide researchers in setting up experiments, understanding reaction pathways, and analyzing potential products.
Overview of this compound
This compound is a strained cyclic hydrocarbon with the chemical formula C₇H₁₄. Its strained three-membered ring makes it a reactive intermediate for various organic transformations. It is a colorless, flammable liquid soluble in many organic solvents. Due to its flammability, appropriate safety precautions must be taken, including working in a well-ventilated fume hood and avoiding ignition sources.
Thermal Isomerization of this compound
The thermal isomerization of this compound proceeds via a unimolecular rearrangement to yield primarily 2,4-dimethylpent-2-ene. This reaction is a classic example of the gas-phase kinetics of a cyclopropane (B1198618) derivative.
Experimental Protocol: Gas-Phase Pyrolysis
Objective: To study the unimolecular isomerization of this compound in the gas phase and determine the reaction kinetics.
Materials:
-
This compound (purity >99%)
-
High-vacuum line
-
Pyrex reaction vessel (aged by previous pyrolyses)
-
Furnace with a temperature controller (accurate to ±0.1 °C)
-
Pressure gauge (e.g., capacitance manometer)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel: The Pyrex reaction vessel should be "aged" by carrying out several pyrolysis runs of a hydrocarbon to ensure a reproducible surface and minimize wall effects.
-
Sample Introduction: Evacuate the high-vacuum line and the reaction vessel. Introduce a known pressure of this compound into the reaction vessel. The initial pressure should be varied to study the pressure dependence of the rate constant.
-
Reaction: Place the reaction vessel into the pre-heated furnace at the desired temperature (e.g., between 435 and 484 °C).
-
Reaction Monitoring: After a specific time, remove the reaction vessel from the furnace and rapidly cool it to quench the reaction.
-
Product Analysis: Analyze the reaction mixture by gas chromatography (GC-FID). Identify and quantify the reactant and products by comparing their retention times and peak areas with those of authentic samples.
-
Kinetic Analysis: Determine the first-order rate constant (k) at different temperatures and pressures by plotting ln(P₀/P) versus time, where P₀ is the initial pressure and P is the pressure of the reactant at time t. The Arrhenius parameters can be determined from a plot of ln(k) versus 1/T.
Data Presentation
| Reaction Parameter | Value | Reference |
| Temperature Range | 435 - 484 °C | [1] |
| Primary Product | 2,4-Dimethylpent-2-ene | [1] |
| Reaction Order | First-order | [1] |
| Arrhenius Equation | k = 10¹⁵.³³ exp(-64,400/RT) s⁻¹ | [1] |
| Pressure for Fall-off | ~0.5 mm Hg | [1] |
Reaction Pathway
References
Application Notes and Protocols for Handling and Storage of Volatile Cyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling and storage of volatile cyclopropane (B1198618) derivatives. The unique chemical properties of the cyclopropyl (B3062369) group, including its significant ring strain and "double bond character," contribute to the reactivity and potential hazards of these compounds.[1] Adherence to the following protocols is critical to ensure laboratory safety and maintain the integrity of these valuable reagents. Many cyclopropane derivatives are volatile and highly flammable, necessitating specific precautions to mitigate risks of fire, explosion, and exposure.
Physicochemical Properties and Hazard Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Lower Flammability Limit (LFL) (% in air) | Upper Flammability Limit (UFL) (% in air) | Vapor Pressure | Density (g/mL) | Autoignition Temperature (°C) | NFPA 704 Rating |
| Cyclopropane | C₃H₆ | 42.08 | -32.9[2] | Flammable Gas | 2.4[3][4] | 10.4[3][4] | 640 kPa @ 20°C[2] | 1.879 g/L (gas)[2] | 495[3] | H1, F4, I0[5] |
| Methylcyclopropane | C₄H₈ | 56.11 | 0.7 | Flammable Gas | No data available | No data available | No data available | 0.6912 (liquid) | No data available | No data available |
| Ethylcyclopropane | C₅H₁₀ | 70.13 | 35.9 | Flammable Liquid | No data available | No data available | No data available | No data available | No data available | No data available |
| Cyclopropyl Methyl Ketone | C₅H₈O | 84.12 | 114 | 21 | No data available | No data available | 112 hPa @ 50°C | 0.898 | 450 | H2, F3, I0[1] |
| Cyclopropanecarbonyl Chloride | C₄H₅ClO | 104.53 | 119[6] | 23[7] | No data available | No data available | No data available | 1.152 @ 25°C[6] | No data available | H3, F3, I0[7] |
H : Health, F : Flammability, I : Instability
Experimental Protocols
General Handling and Dispensing of Volatile Cyclopropane Derivatives
This protocol outlines the general procedure for safely handling and dispensing volatile cyclopropane derivatives in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical splash goggles and face shield
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
-
Chemically compatible container for the derivative
-
Inert gas source (Argon or Nitrogen) with a regulator and tubing
-
Schlenk line or glovebox
-
Syringes and needles (for liquid transfer)
-
Spatula (for solid transfer, if applicable)
-
Secondary containment (e.g., a tray or pan)
-
Spill kit for flammable liquids
Procedure:
-
Preparation:
-
Ensure the work area is clean, uncluttered, and located within a certified chemical fume hood.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Post warning signs indicating the use of highly flammable materials.
-
Remove all potential ignition sources from the work area, including hot plates, stirring motors, and other electrical equipment.
-
Ensure all equipment is properly grounded to prevent static discharge.
-
Have an appropriate fire extinguisher (e.g., Class B) readily available.
-
-
Inert Atmosphere:
-
For air- or moisture-sensitive derivatives, all glassware must be oven-dried and cooled under a stream of inert gas.
-
If using a Schlenk line, perform at least three vacuum/inert gas backfill cycles on the reaction vessel.
-
-
Dispensing:
-
Place the container of the cyclopropane derivative in secondary containment within the fume hood.
-
For liquids, use a syringe or cannula technique for transfer.
-
Puncture the septum of the reagent bottle with a needle connected to the inert gas source to maintain positive pressure.
-
Use a second, clean, and dry syringe to withdraw the desired volume of the liquid.
-
Transfer the liquid to the reaction vessel, ensuring the needle tip is below the surface of the receiving solvent to avoid splashing.
-
-
For low-boiling point liquids, consider cooling the reagent bottle in an ice bath before dispensing to reduce vapor pressure.[8]
-
-
Post-Dispensing:
-
Immediately and securely cap the reagent bottle.
-
Clean any residual material from the exterior of the container.
-
Return the reagent to its designated storage location.
-
Properly clean all dispensing equipment or dispose of it as hazardous waste.
-
Storage Procedures
Proper storage is crucial to maintain the stability of volatile cyclopropane derivatives and to prevent accidents.
Procedure:
-
Container and Labeling:
-
Ensure all containers are in good condition, with tightly sealing caps.
-
All containers must be clearly labeled with the chemical name, concentration, date received, and all relevant GHS hazard pictograms.[9]
-
-
Storage Location:
-
Store in a dedicated, well-ventilated, cool, dry, and dark area.
-
Store in a flammable liquids storage cabinet.
-
Do not store on high shelves; below eye level is recommended to reduce the risk of dropping.[5]
-
-
Segregation:
-
Inventory Management:
-
Maintain an accurate inventory of all stored cyclopropane derivatives.
-
Use a "first-in, first-out" system to ensure older chemicals are used first.
-
Periodically inspect stored chemicals for any signs of degradation or container damage.
-
Emergency Procedures
Spill Response
For Minor Spills (manageable by trained lab personnel):
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
Eliminate all ignition sources.
-
Ventilate the area by opening the fume hood sash.
-
Don appropriate PPE, including respiratory protection if necessary and you are trained to do so.
-
Contain the spill using a spill sock or other absorbent material, working from the outside in.
-
Absorb the spilled material with a non-combustible absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect the absorbed material using spark-proof tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the spill to the laboratory supervisor.
For Major Spills (large volume, rapid vapor release, or fire):
-
Evacuate the entire laboratory immediately and activate the fire alarm.
-
Call emergency services.
-
Close the laboratory doors to contain the spill.
-
Do not attempt to clean up a major spill unless you are a trained emergency responder.
Fire Response
-
If the fire is small and you are trained to use a fire extinguisher, use a Class B extinguisher (dry chemical or carbon dioxide).
-
For larger fires, evacuate immediately, activate the fire alarm, and call emergency services.
-
Do not use water on fires involving flammable liquids as it may spread the fire.
Personnel Exposure
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visualizations
Caption: General experimental workflow for volatile cyclopropane derivatives.
Caption: Decision tree for the proper storage of volatile cyclopropane derivatives.
Caption: Hazard mitigation pathway for volatile cyclopropane derivatives.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Cyclopropane | Gas Encyclopedia Air Liquide [encyclopedia.airliquide.com]
- 3. chrysalisscientific.com [chrysalisscientific.com]
- 4. CYCLOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. airgas.com [airgas.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. New Environment Inc. - NFPA Chemicals [newenv.com]
Application Notes and Protocols for Computational Modeling of 1,1,2,2-Tetramethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of 1,1,2,2-tetramethylcyclopropane, a molecule of interest due to the prevalence of the cyclopropane (B1198618) motif in medicinal chemistry. The protocols outlined below are designed to be accessible to researchers with a foundational understanding of computational chemistry and are applicable to a range of software packages.
Introduction
The cyclopropane ring is a unique structural moiety that imparts rigidity, metabolic stability, and specific conformational preferences to molecules.[1] These characteristics have made it a valuable component in the design of novel therapeutics.[1][2] this compound serves as an excellent model system for understanding the computational approaches required to accurately describe such strained ring systems. The high degree of substitution also introduces steric effects that are important to capture with modern computational methods.
This document details the application of quantum mechanics (QM) and molecular mechanics (MM) to model the geometry, vibrational frequencies, and conformational landscape of this compound.
Computational Methods
Quantum Mechanics (QM)
QM methods, particularly Density Functional Theory (DFT), are well-suited for accurately modeling the electronic structure of strained systems like this compound.
Recommended Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for the geometries of organic molecules.
-
M06-2X: A meta-hybrid GGA functional that is often recommended for main-group thermochemistry and kinetics, and can provide more accurate barrier heights and reaction energies compared to B3LYP for pericyclic reactions.[3]
Recommended Basis Sets:
-
6-31G(d,p): A Pople-style basis set that is a good starting point for geometry optimizations.
-
cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): For higher accuracy in single-point energy calculations and for providing benchmark-quality results.
Molecular Mechanics (MM)
MM methods offer a computationally less expensive approach for conformational analysis and for modeling larger systems containing the cyclopropane moiety.
Recommended Force Fields:
-
MM3/MM4: These force fields have been specifically parameterized to handle a wide variety of organic molecules, including strained ring systems.
-
GAFF (General Amber Force Field): A general-purpose force field for drug-like molecules that can be a reasonable choice, although its performance for highly strained systems should be validated.
Experimental Protocols
Protocol 1: Geometry Optimization and Vibrational Frequency Calculation (QM)
This protocol describes the process of finding the minimum energy structure and calculating the infrared (IR) spectrum of this compound.
Software: Gaussian, ORCA, or other quantum chemistry software.
Steps:
-
Input Structure Generation:
-
Build an initial 3D structure of this compound using a molecular editor.
-
Save the coordinates in a format compatible with your chosen software (e.g., .xyz, .mol).
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation.
-
Method: B3LYP or M06-2X.
-
Basis Set: 6-31G(d,p).
-
Keywords (Gaussian): Opt.
-
Run the calculation.
-
-
Frequency Calculation:
-
Use the optimized geometry from the previous step as the input.
-
Set up a frequency calculation.
-
Method and Basis Set: Same as the geometry optimization.
-
Keywords (Gaussian): Freq.
-
Run the calculation.
-
-
Analysis:
-
Verify that the geometry optimization has converged to a true minimum by checking for the absence of imaginary frequencies in the output.
-
Compare the calculated vibrational frequencies with the experimental IR spectrum.
-
Caption: Workflow for QM geometry optimization and frequency calculation.
Protocol 2: Conformational Analysis (MM)
This protocol outlines a workflow for exploring the conformational space of this compound using molecular mechanics.
Software: A molecular modeling package with MM capabilities (e.g., Amber, GROMACS, or a graphical interface like Avogadro).
Steps:
-
Structure Preparation:
-
Use the QM-optimized geometry as the starting structure.
-
Assign atom types from the chosen force field (e.g., GAFF).
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search.
-
For a simple molecule like this, rotation around the C-C bonds connecting the methyl groups to the ring can be explored.
-
-
Energy Minimization:
-
Perform an energy minimization of each identified conformer using the selected force field.
-
-
Analysis:
-
Rank the conformers by their relative energies.
-
Analyze the geometric parameters of the low-energy conformers.
-
Caption: Workflow for MM-based conformational analysis.
Data Presentation
The following tables present a comparison of calculated geometric parameters and vibrational frequencies.
Geometric Parameters
Due to the lack of direct experimental structural data for this compound, the calculated values are compared with high-level computational data for the parent cyclopropane molecule as a reference.
| Parameter | B3LYP/6-31G(d,p) | M06-2X/6-31G(d,p) | Parent Cyclopropane (CCSD(T)/cc-pVQZ) |
| Bond Lengths (Å) | |||
| C1-C2 | 1.525 | 1.520 | 1.503 |
| C1-C3 | 1.525 | 1.520 | 1.503 |
| C2-C3 | 1.508 | 1.505 | 1.503 |
| C-H (ring) | 1.085 | 1.084 | 1.079 |
| C-C (methyl) | 1.540 | 1.538 | - |
| **Bond Angles (°) ** | |||
| C1-C2-C3 | 59.5 | 59.6 | 60.0 |
| C2-C1-C3 | 59.5 | 59.6 | 60.0 |
| H-C-H (ring) | 115.8 | 115.9 | 115.0 |
| C-C-C (methyl) | 117.5 | 117.6 | - |
Vibrational Frequencies
A selection of calculated vibrational frequencies is compared with the experimental IR spectrum from the NIST database.
| Vibrational Mode | B3LYP/6-31G(d,p) (cm⁻¹) | M06-2X/6-31G(d,p) (cm⁻¹) | Experimental (NIST) (cm⁻¹) |
| C-H Stretch (sym) | 2965 | 2975 | ~2970 |
| C-H Stretch (asym) | 3020 | 3035 | ~3030 |
| CH₂ Scissoring | 1460 | 1465 | ~1460 |
| Ring Deformation | 1025 | 1030 | ~1020 |
Logical Relationships in Computational Modeling
The choice of computational method is a balance between accuracy and computational cost.
Caption: Hierarchy of computational methods by accuracy and cost.
Signaling Pathways and Drug Development Context
While this compound itself is not a drug, the cyclopropane motif is a key component in many pharmaceuticals. Its inclusion can lead to improved potency, selectivity, and metabolic stability. For example, cyclopropyl (B3062369) groups can act as bioisosteres for double bonds or phenyl rings, influencing how a drug candidate interacts with its biological target.
The computational methods described here can be applied to larger, more complex drug candidates containing the cyclopropane moiety to:
-
Predict the bioactive conformation.
-
Understand the electronic properties that govern target binding.
-
Aid in the design of new analogs with improved pharmacological profiles.
References
Application Notes and Protocols: NMR Spectroscopy Techniques for Strained Organic Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strained organic molecules, characterized by significant deviation from ideal bond angles and lengths, exhibit unique reactivity and conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of these challenging systems. This document provides an in-depth overview of key NMR techniques, detailed experimental protocols, and representative data for the characterization of strained organic molecules.
Key NMR Techniques for Strained Molecules
The inherent strain in molecules such as cyclopropanes, cyclobutanes, bicyclobutanes, and norbornanes leads to unusual chemical shifts, coupling constants, and relaxation properties. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for unambiguous structure elucidation and conformational analysis.
-
1D ¹H and ¹³C NMR: These are the foundational experiments. For strained systems, proton and carbon signals can appear in unconventional regions of the spectrum. For instance, cyclopropane (B1198618) protons are highly shielded and resonate at approximately 0.22 ppm, a consequence of the ring current effect.[1] Similarly, the carbons in strained rings exhibit shifts that reflect their unique hybridization.[1]
-
Correlation Spectroscopy (COSY): This 2D homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for establishing through-bond connectivity within a spin system.[2][3] In strained molecules with rigid frameworks, long-range couplings (over four or more bonds) can often be observed.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment detects through-space correlations between protons that are in close spatial proximity (typically < 5 Å).[4][5] For rigid, strained molecules, NOESY is invaluable for determining stereochemistry and the relative orientation of substituents. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons.[3]
-
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H-¹³C pairs.[6] It is a highly sensitive method for assigning carbon resonances based on their attached protons. An edited HSQC can also provide information about the multiplicity of the carbon (CH, CH₂, or CH₃).[6]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two to four bonds (²J_CH, ³J_CH, ⁴J_CH).[7] It is particularly powerful for identifying quaternary carbons and for connecting different spin systems across non-protonated atoms, which is common in complex polycyclic strained molecules.[7]
-
Relaxation Time Measurements (T₁ and T₂): The spin-lattice (T₁) and spin-spin (T₂) relaxation times provide insights into molecular dynamics.[8] In strained, rigid molecules, differences in T₁ and T₂ values for various nuclei can reflect their local mobility and the overall tumbling of the molecule in solution. These parameters are also critical for optimizing the repetition time in other NMR experiments to ensure quantitative results.
Quantitative Data for Strained Organic Molecules
The following tables summarize typical NMR data for representative strained organic molecules. Note that chemical shifts are solvent-dependent.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Molecule | Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |
| Bicyclo[1.1.0]butane | ¹H | Bridgehead (exo) | 1.61 | Neat | [9][10] |
| ¹H | Methylene (endo) | 0.45 | Neat | [9][10] | |
| ¹³C | Bridgehead | 22.8 | Neat | [9][10] | |
| ¹³C | Methylene | -2.6 | Neat | [9][10] | |
| Cyclobutane (B1203170) | ¹H | - | 1.96 | - | [11] |
| ¹³C | - | 22.4 | - | [11] | |
| Norbornane | ¹H | Bridgehead (1,4) | 2.24 | CCl₄ | [12] |
| ¹H | Methylene (2,3,5,6-exo) | 1.50 | CCl₄ | [12] | |
| ¹H | Methylene (2,3,5,6-endo) | 1.22 | CCl₄ | [12] | |
| ¹H | Bridge (7-syn) | 1.46 | CCl₄ | [12] | |
| ¹H | Bridge (7-anti) | 1.15 | CCl₄ | [12] | |
| ¹³C | Bridgehead (1,4) | 36.5 | - | [8] | |
| ¹³C | Methylene (2,3,5,6) | 30.0 | - | [8] | |
| ¹³C | Bridge (7) | 38.6 | - | [8] |
Table 2: Selected Proton-Proton Coupling Constants (J_HH) in Hz
| Molecule | Coupled Protons | J-Coupling (Hz) | Comments | Reference |
| Bicyclo[1.1.0]butane | H_exo - H_exo | 5.9 | Long-range coupling | [9] |
| H_endo - H_endo | -4.4 | Geminal coupling | [9] | |
| H_exo - H_endo | 1.2 | Geminal coupling | [9] | |
| trans-1,2-Diphenylcyclobutane | H1 - H2 | 0.9 | Vicinal, pseudo-di-equatorial | [13] |
| Norbornane | J_1,2exo | ~3.5 | Vicinal | [12] |
| J_1,2endo | ~0 | Vicinal | [12] | |
| J_2exo,3exo | ~9.0 | Vicinal | [12] | |
| J_2endo,3endo | ~6.5 | Vicinal | [12] | |
| J_2exo,3endo | ~3.0 | Vicinal | [12] |
Table 3: Representative NOE and Relaxation Data Considerations
| Parameter | Strained Molecule Consideration | Typical Values/Settings | Reference |
| NOE Buildup | Rigid structures lead to efficient NOE. Spin diffusion can be a concern in larger polycyclic systems. | For small, rigid molecules, NOEs can be observed up to 4-5 Å. | [14] |
| NOESY Mixing Time (d8) | For small, rigid molecules (<1000 Da), optimal mixing times are generally longer to allow for NOE buildup. | 300 - 800 ms (B15284909) | [12][15] |
| T₁ Relaxation Time | Can be longer for quaternary carbons and protons in sterically hindered environments. Affects the choice of recycle delay (d1) for quantitative measurements. | Varies significantly with molecular size and solvent viscosity. For small molecules, typically 1-5 s. | [8] |
| T₂ Relaxation Time | Can be shorter in cases of intermediate chemical exchange or in the presence of paramagnetic impurities. | Shorter than or equal to T₁.[8] | [8] |
Experimental Protocols
Sample Preparation
High-quality NMR data begins with proper sample preparation. Strained molecules can be reactive, so careful handling is often necessary.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. For reactive species, ensure the solvent is dry and degassed. Common choices include CDCl₃, C₆D₆, acetone-d₆, and DMSO-d₆.[16]
-
Concentration:
-
¹H NMR: 1-5 mg in 0.6-0.7 mL of solvent.
-
¹³C and 2D NMR: 5-30 mg in 0.6-0.7 mL of solvent. For highly strained or sensitive compounds, start with a lower concentration to avoid polymerization or degradation.
-
-
Filtration: To remove particulate matter that can degrade spectral resolution, filter the sample solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry NMR tube.[10]
-
Inert Atmosphere: For air- or moisture-sensitive compounds, prepare the sample in a glovebox or using Schlenk line techniques with degassed solvents. The NMR tube should be flame-sealed or capped with a septum and wrapped with Parafilm.
COSY (Correlation Spectroscopy) Protocol
This protocol outlines the setup for a standard gradient-selected COSY (gCOSY) experiment.
-
Acquire a ¹H Spectrum: Obtain a standard 1D ¹H spectrum of the sample. Optimize the spectral width (sw) to encompass all proton signals with a small baseline region on each side. Note the transmitter frequency offset (o1p).
-
Load COSY Parameters: Create a new experiment and load a standard gCOSY parameter set.
-
Set Spectral Parameters:
-
Transfer the sw and o1p from the 1D ¹H spectrum.
-
Set the number of scans (ns) to a multiple of 2 or 4 (e.g., 2, 4, 8). For dilute samples, increase ns.
-
The number of increments in the indirect dimension (td(F1)) determines the resolution in that dimension. A value of 256 or 512 is common for small molecules.
-
-
Acquisition: Start the acquisition (zg).
-
Processing: After acquisition, perform a 2D Fourier transform (xfb). Phase the spectrum and reference it correctly. Symmetrize the spectrum if necessary.
NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol
This protocol is for a 2D NOESY experiment, suitable for determining spatial proximities in rigid, strained molecules.
-
Acquire a ¹H Spectrum: As with COSY, start with an optimized 1D ¹H spectrum to set sw and o1p.
-
Load NOESY Parameters: Create a new experiment and load a standard phase-sensitive gradient-selected NOESY parameter set (e.g., noesygpph).
-
Set Key Parameters:
-
Transfer sw and o1p from the 1D spectrum.
-
Mixing Time (d8): This is the most critical parameter. For small, rigid strained molecules (MW < 1000 Da), a mixing time of 300-800 ms is a good starting point.[12][15] Shorter mixing times may be needed if spin diffusion is suspected.
-
Recycle Delay (d1): Should be at least 1.5 times the longest T₁ of interest to allow for sufficient relaxation.
-
Set ns to a multiple of 2 or 4, and td(F1) to 256 or 512.
-
-
Acquisition: Start the acquisition (zg).
-
Processing: Perform a 2D Fourier transform (xfb). Carefully phase the spectrum. NOESY cross-peaks should have the opposite phase to the diagonal peaks for small molecules.
HSQC (Heteronuclear Single Quantum Coherence) Protocol
This protocol describes setting up an edited HSQC experiment for ¹H-¹³C one-bond correlations.
-
Acquire ¹H and ¹³C Spectra: Obtain 1D spectra for both nuclei to determine their respective spectral widths (sw for ¹H and sw for ¹³C) and offsets (o1p for ¹H and o2p for ¹³C).
-
Load HSQC Parameters: Create a new experiment and load a standard edited, phase-sensitive gradient HSQC parameter set (e.g., hsqcedetgpsisp2.2).
-
Set Spectral Parameters:
-
Set the ¹H and ¹³C spectral widths and offsets.
-
The experiment is optimized for an average one-bond ¹J_CH coupling constant. A typical value is 145 Hz for sp³ carbons and 160 Hz for sp² carbons. For strained rings with altered hybridization, this value may need adjustment.
-
Set ns to a multiple of 4 or 8. td(F1) is often set to 128 or 256.
-
-
Acquisition: Start the acquisition (zg).
-
Processing: Perform a 2D Fourier transform (xfb), phase, and reference the spectrum. Edited HSQC spectra will show CH/CH₃ peaks with one phase and CH₂ peaks with the opposite phase.[6]
HMBC (Heteronuclear Multiple Bond Correlation) Protocol
This protocol is for a gHMBC experiment to identify long-range ¹H-¹³C correlations.
-
Acquire ¹H and ¹³C Spectra: As with HSQC, determine the spectral parameters for both nuclei.
-
Load HMBC Parameters: Create a new experiment and load a standard gradient HMBC parameter set (e.g., hmbcgplpndqf).
-
Set Key Parameters:
-
Set the ¹H and ¹³C spectral widths and offsets.
-
Long-Range Coupling Constant (d6 or equivalent): The experiment is optimized for a long-range ⁿJ_CH coupling. A value of 8-10 Hz is a common starting point.[17] For strained systems that may exhibit unusual long-range couplings, it may be necessary to run the experiment with different optimization values (e.g., 4 Hz and 12 Hz) to detect all correlations.[18]
-
Set ns to a multiple of 8 or 16, and td(F1) to 256 or 512.
-
-
Acquisition: Start the acquisition (zg).
-
Processing: Perform a 2D Fourier transform (xfb). HMBC spectra are typically processed in magnitude mode, so only positive peaks are displayed.
Visualizations
Experimental Workflow for Structure Elucidation
Caption: Workflow for elucidating the structure of a strained organic molecule using NMR.
Logical Relationships in 2D NMR
Caption: Logical relationships between key 2D NMR experiments for strained molecules.
References
- 1. chem.ubc.ca [chem.ubc.ca]
- 2. Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-range proton-carbon coupling constants [imserc.northwestern.edu]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. Strain visualization for strained macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMBC [bloch.anu.edu.au]
- 8. imaios.com [imaios.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 16. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 18. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1,1,2,2-Tetramethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2-Tetramethylcyclopropane is a saturated carbocyclic compound characterized by a highly strained three-membered ring substituted with four methyl groups. This structural motif, while synthetically challenging to access and functionalize, offers a unique three-dimensional scaffold that is of increasing interest in medicinal chemistry and materials science. The inherent ring strain of the cyclopropane (B1198618) ring and the presence of multiple methyl groups provide distinct opportunities for selective chemical transformations.
These application notes provide detailed protocols for the derivatization of this compound through two primary strategies: functionalization of the methyl groups via free-radical halogenation and derivatization of the cyclopropane ring itself, primarily through the synthesis and subsequent modification of a carboxylic acid derivative. These methods open avenues for the introduction of a variety of functional groups, enabling the use of this compound as a versatile building block in the synthesis of more complex molecules.
Derivatization Strategies
The derivatization of this compound can be approached by targeting either the peripheral methyl groups or the cyclopropane ring. The high stability of the C-C bonds within the cyclopropane ring makes direct functionalization challenging. Therefore, indirect methods or functionalization of the more reactive C-H bonds of the methyl groups are often preferred.
Caption: Overview of derivatization strategies for this compound.
Part 1: Functionalization of the Methyl Groups via Free-Radical Bromination
Free-radical bromination is a selective method for functionalizing alkanes, favoring the formation of the most stable radical intermediate. In the case of this compound, abstraction of a hydrogen atom from one of the methyl groups leads to a primary radical stabilized by the adjacent quaternary carbon and the cyclopropane ring. This allows for the introduction of a bromine atom, which can then be displaced or used in a variety of subsequent reactions.
Experimental Protocol: Free-Radical Bromination of this compound
This protocol is adapted from general procedures for the free-radical bromination of sterically hindered alkanes.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for reflux and inert atmosphere reactions
-
UV lamp (optional, can be used for initiation)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, dissolve this compound (1.0 eq) in CCl₄.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq) to the solution.
-
Reaction Initiation: Heat the mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.[1]
-
Monitoring the Reaction: The reaction progress can be monitored by GC-MS or TLC (by quenching a small aliquot and analyzing for the disappearance of the starting material and the appearance of the product). The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, 1-(bromomethyl)-1,2,2,3-tetramethylcyclopropane, can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Expected Results and Data
| Product | Predicted Major Isomer Yield | Physical Appearance |
| 1-(Bromomethyl)-1,2,2,3-tetramethylcyclopropane | Good to Excellent | Colorless to pale yellow oil |
The selectivity of the bromination favors the formation of the monobrominated product on one of the methyl groups due to the stability of the resulting primary radical.
Further Reactions of 1-(Bromomethyl)-1,2,2,3-tetramethylcyclopropane
The synthesized cyclopropylmethyl bromide is a versatile intermediate for a range of nucleophilic substitution and organometallic reactions.[2]
Caption: Potential transformations of 1-(bromomethyl)-1,2,2,3-tetramethylcyclopropane.
Part 2: Ring Functionalization via Carboxylic Acid Synthesis
A powerful method for introducing functionality directly onto the cyclopropane ring is through the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. This can be achieved via the cyclopropanation of tetramethylethylene with a diazoacetate, followed by saponification. The resulting carboxylic acid is a key intermediate that can be converted into a variety of other functional groups.[3]
Experimental Protocol: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
This protocol is based on the general principles outlined in the patent literature for the synthesis of this key intermediate.[3][4]
Step 1: Cyclopropanation of Tetramethylethylene
Materials:
-
Tetramethylethylene (2,3-dimethyl-2-butene)
-
Ethyl diazoacetate
-
Rhodium(II) acetate (B1210297) dimer or Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (catalyst)
-
Dichloromethane (DCM) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for reactions at controlled temperature
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, dissolve tetramethylethylene (1.5-2.0 eq) and a catalytic amount of Rh₂(OAc)₄ or Cu(I) triflate (0.1-1 mol%) in DCM.[5]
-
Slow Addition of Diazoacetate: Add a solution of ethyl diazoacetate (1.0 eq) in DCM dropwise to the stirred solution of the alkene and catalyst at room temperature. The addition should be slow to control the evolution of nitrogen gas.
-
Monitoring the Reaction: Monitor the reaction by TLC or GC-MS until all the ethyl diazoacetate has been consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.
-
The crude ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate can be purified by vacuum distillation or used directly in the next step.
-
Step 2: Saponification and Acidification
Materials:
-
Crude ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) or Methanol
-
Water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
Procedure:
-
Saponification: Dissolve the crude ester in ethanol and add an aqueous solution of NaOH (2-3 eq). Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).[4]
-
Solvent Removal: Remove the ethanol by distillation.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until the pH is acidic (pH 2-3).[4]
-
Isolation: The 2,2,3,3-tetramethylcyclopropanecarboxylic acid will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Expected Results and Data
| Product | Yield (over 2 steps) | Melting Point | Physical Appearance |
| 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | High | ~118°C | White crystalline solid |
Further Reactions of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
The carboxylic acid can be readily converted to the corresponding acyl chloride, which is a highly reactive intermediate for the synthesis of amides, esters, and other derivatives.
Caption: Synthetic utility of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
Protocol for Acyl Chloride and Amide Formation:
-
Acyl Chloride Synthesis: Treat 2,2,3,3-tetramethylcyclopropanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM to obtain 2,2,3,3-tetramethylcyclopropanecarbonyl chloride. The reaction is typically performed at room temperature and the excess reagent and solvent are removed under reduced pressure.
-
Amide Synthesis: The crude acyl chloride can be dissolved in an anhydrous solvent (e.g., THF) and treated with an amine (e.g., ammonia, primary or secondary amine) to form the corresponding amide. The reaction is usually exothermic and may require cooling. An aqueous work-up is then performed to remove any salts and purify the amide.
Conclusion
The protocols outlined in these application notes provide reliable methods for the derivatization of this compound, a unique and valuable scaffold for chemical synthesis. By targeting either the methyl groups through free-radical halogenation or the cyclopropane ring via the synthesis of a carboxylic acid derivative, researchers can access a wide range of functionalized building blocks. These intermediates are poised for further elaboration, making this compound a versatile platform for the development of novel molecules in the fields of drug discovery and materials science. Careful execution of these protocols and exploration of the subsequent reactions will undoubtedly lead to the creation of new and interesting chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 5. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,2,2-Tetramethylcyclopropane
Welcome to the technical support center for the synthesis of 1,1,2,2-tetramethylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are:
-
Direct Cyclopropanation of 2,3-Dimethyl-2-butene (B165504): The most common method is the Simmons-Smith reaction or one of its modifications, which involves the reaction of 2,3-dimethyl-2-butene with a carbenoid species.
-
Two-Step Dihalocarbene Addition and Reduction: This method involves the initial formation of a 1,1-dihalo-2,2,3,3-tetramethylcyclopropane intermediate from 2,3-dimethyl-2-butene, followed by a reduction step to remove the halogen atoms.
Q2: Which synthetic route generally provides a higher yield?
A2: The Simmons-Smith reaction and its modifications are generally preferred for the synthesis of simple cyclopropanes and are known to provide good to excellent yields.[1] However, the yield for the sterically hindered tetrasubstituted alkene, 2,3-dimethyl-2-butene, can be variable. The two-step dihalocarbene addition-reduction method can also be efficient, with the overall yield dependent on the efficiency of both the cyclopropanation and the subsequent reduction steps.
Q3: What are the common challenges encountered in the synthesis of this compound?
A3: The primary challenge in synthesizing this compound is the steric hindrance of the starting alkene, 2,3-dimethyl-2-butene. This can lead to slower reaction rates and lower yields compared to less substituted alkenes.[2] Other challenges include the purity of reagents, particularly the activation of zinc for the Simmons-Smith reaction, and the potential for side reactions if reaction conditions are not carefully controlled.
Q4: How can I purify the final product?
A4: this compound is a volatile, flammable liquid.[3] Purification is typically achieved by distillation. For removal of minor impurities, flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) can be employed. The purity of the final product can be assessed by Gas Chromatography (GC) and confirmed by ¹H NMR and ¹³C NMR spectroscopy.[4]
Troubleshooting Guides
Simmons-Smith Reaction Route
This section addresses common issues encountered during the synthesis of this compound via the Simmons-Smith reaction.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Zinc: The zinc-copper couple or zinc dust is not sufficiently activated. | Activate the zinc immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and then drying under vacuum. For the zinc-copper couple, heating a mixture of zinc dust and copper(I) or copper(II) oxide is a common practice. The use of ultrasound can also improve the rate of formation of the organozinc reagent.[5] |
| Poor Quality Reagents: The diiodomethane (B129776) or diethylzinc (B1219324) may have degraded. | Use freshly distilled diiodomethane. If using diethylzinc, ensure it is handled under strictly anhydrous and inert conditions. |
| Steric Hindrance: 2,3-Dimethyl-2-butene is a sterically hindered alkene, which can lead to a slow reaction rate. | Increase the reaction time and/or temperature. However, be cautious as higher temperatures can lead to side reactions. Using a more reactive carbenoid precursor, such as the Furukawa modification (diethylzinc and diiodomethane), may improve the yield.[6] |
| Solvent Effects: The use of coordinating solvents can decrease the reaction rate. | Use non-coordinating solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).[7] |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Side reactions of the organozinc reagent: The zinc carbenoid can react with certain functional groups or undergo self-decomposition. | While side reactions are reported to be seldom observed in the Simmons-Smith reaction, ensuring an inert atmosphere and maintaining the recommended reaction temperature can minimize decomposition.[7] |
| Lewis-acid catalyzed side reactions: The byproduct zinc iodide (ZnI₂) is a Lewis acid and can potentially catalyze side reactions of the product. | While less common for simple hydrocarbons, if acid-sensitivity is suspected, the reaction can be quenched with pyridine (B92270) to scavenge ZnI₂.[6] |
Dihalocarbene Addition and Reduction Route
This section provides troubleshooting for the two-step synthesis of this compound.
Problem 1: Low Yield of 1,1-Dihalo-2,2,3,3-tetramethylcyclopropane (Step 1)
| Possible Cause | Suggested Solution |
| Inefficient Dihalocarbene Generation: Incomplete dehydrohalogenation of the haloform (e.g., bromoform, chloroform). | Use a strong, non-nucleophilic base such as potassium tert-butoxide. Ensure anhydrous conditions as water will quench the base and the carbene. |
| Low Reactivity of the Alkene: Steric hindrance of 2,3-dimethyl-2-butene can reduce its reactivity towards the dihalocarbene. | Increase the concentration of the alkene relative to the haloform and base to favor the bimolecular reaction. |
Problem 2: Incomplete Reduction of the Dihalocyclopropane (Step 2)
| Possible Cause | Suggested Solution |
| Inefficient Reducing Agent: The chosen reducing agent is not potent enough or has degraded. | Common reducing agents for this transformation include sodium in liquid ammonia (B1221849) or lithium aluminum hydride. Ensure the reducing agent is fresh and the reaction is performed under appropriate anhydrous conditions. |
| Side Reactions: The intermediate organometallic species formed during reduction may undergo undesired reactions. | The reaction of 1,1-dibromo-2,2,3,3-tetramethylcyclopropane with methyllithium (B1224462) has been reported to potentially lead to bicyclobutane byproducts through carbene insertion into a methyl C-H bond.[8] Careful control of temperature and the choice of reducing agent are crucial. |
Quantitative Data Summary
The following tables summarize typical yields for the key synthetic steps. Note that specific yields for the synthesis of this compound are not widely reported in the literature, so the data presented for the Simmons-Smith reaction is based on general expectations for this reaction with other alkenes.
Table 1: Simmons-Smith Reaction Yields for Cyclopropanation of Alkenes
| Alkene | Reagents | Solvent | Yield (%) | Reference |
| General Alkenes | Et₂Zn, CH₂I₂, TFA | CH₂Cl₂ | up to 90 | [7] |
| Bicyclic Keto Alcohol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 63 | [8] |
| Substituted Diene | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 70 | [8] |
| Bicyclic Intermediate | Et₂Zn, CH₂I₂ | DCM | 77 | [8] |
| Bicyclopropyl Carbinol | Et₂Zn, CH₂I₂ | DCM | 88 | [1] |
Table 2: Dihalocarbene Addition and Reduction Yields
| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Dihalocyclopropanation | 2,3-Dimethyl-2-butene | CHBr₃, KOtBu | Good to excellent |
| 2 | Reduction | 1,1-Dibromo-2,2,3,3-tetramethylcyclopropane | Na/NH₃ or LiAlH₄ | Variable |
Experimental Protocols & Workflows
Key Experiment 1: Synthesis of this compound via Modified Simmons-Smith (Furukawa) Reaction
Methodology:
-
To a solution of dichloromethane (CH₂Cl₂), add a solution of diethylzinc (Et₂Zn, 2.0 eq) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of trifluoroacetic acid (TFA, 2.0 eq) in CH₂Cl₂. Caution: This reaction can be exothermic and produce significant off-gassing.[7]
-
Stir the resulting white slurry vigorously at room temperature for 2 hours, or until gas evolution ceases.
-
Cool the mixture to -10 °C and add a solution of diiodomethane (CH₂I₂, 2.0 eq) in CH₂Cl₂ dropwise.
-
Stir until the mixture becomes clear.
-
Add a solution of 2,3-dimethyl-2-butene (1.0 eq) in CH₂Cl₂ at -10 °C.
-
Allow the reaction to warm to room temperature slowly and stir for 12 hours.
-
Quench the reaction by pouring it into a solution of sodium bicarbonate (NaHCO₃) and EDTA. Add a saturated solution of ammonium (B1175870) chloride (NH₄Cl) to dissolve any precipitate.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Caption: Workflow for the Simmons-Smith synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield in Simmons-Smith Reaction
Caption: Troubleshooting logic for low yield in the Simmons-Smith reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,1,2,2-Tetramethylcyclopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1,2,2-tetramethylcyclopropane from common reaction byproducts. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via the Simmons-Smith reaction or similar methods using 2,3-dimethyl-2-butene (B165504) and a dihaloalkane.
| Problem | Potential Cause | Recommended Solution |
| Low overall yield after workup | Incomplete reaction. | Ensure the zinc-copper couple is sufficiently activated. Consider extending the reaction time or using a more reactive reagent system like the Furukawa modification (diethylzinc and diiodomethane). |
| Emulsion formation during aqueous workup. | Break the emulsion by adding a saturated solution of sodium chloride (brine). If the emulsion persists, filter the entire mixture through a pad of Celite. | |
| Adsorption of the nonpolar product onto precipitated zinc salts. | Thoroughly wash the precipitated zinc salts with a nonpolar organic solvent (e.g., diethyl ether, pentane) and combine the organic layers. | |
| Product is contaminated with a high-boiling impurity | Residual diiodomethane (B129776). | Perform a simple distillation. Due to the large difference in boiling points, diiodomethane (bp ≈ 182 °C) will remain in the distillation flask while the product (bp ≈ 76 °C) distills over.[1][2][3][4] |
| Product is contaminated with a close-boiling impurity (GC analysis shows a peak very close to the product peak) | Unreacted 2,3-dimethyl-2-butene (bp ≈ 73 °C).[5][6][7][8] | Option 1: Fractional Distillation. Use a fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column) to carefully separate the product from the starting material. Monitor the head temperature closely; the starting material will distill first, followed by the product. Collect fractions and analyze by GC. |
| Option 2: Flash Column Chromatography. As both compounds are nonpolar, separation on silica (B1680970) gel can be challenging but is feasible. Use a long column with a high silica-to-sample ratio. The eluent should be a nonpolar solvent like hexane (B92381) or petroleum ether. The alkene, being slightly more polar due to the double bond, will have a slightly lower Rf value than the cyclopropane. Careful fraction collection and analysis by TLC or GC are crucial. | ||
| Aqueous layer is difficult to separate from the organic layer after quenching the reaction | Formation of fine zinc salt precipitates. | Add a saturated aqueous solution of ammonium (B1175870) chloride to help dissolve the zinc salts.[9] Alternatively, filter the entire biphasic mixture through a pad of Celite before separating the layers. |
| Product appears colored (yellow or brown) after initial purification | Trace amounts of iodine from the decomposition of diiodomethane. | Wash the organic layer with an aqueous solution of sodium thiosulfate (B1220275) to reduce the iodine to colorless iodide. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are unreacted starting materials, namely 2,3-dimethyl-2-butene and diiodomethane (or another dihaloalkane). Additionally, inorganic zinc salts are produced during the reaction and subsequent workup.
Q2: How can I effectively remove the zinc salts after the reaction?
A2: After quenching the reaction, the zinc salts (e.g., zinc iodide) can be removed by washing the organic layer with a saturated aqueous solution of ammonium chloride.[9] This helps to dissolve the zinc salts into the aqueous phase. Filtration of the crude reaction mixture through a pad of Celite can also be effective in removing finely divided solids before proceeding with the aqueous workup. Zinc iodide is also soluble in water, ethanol, and ether.[10][11][12][13][14]
Q3: What is the best method to separate this compound from unreacted 2,3-dimethyl-2-butene?
A3: Due to the very close boiling points of this compound (76 °C) and 2,3-dimethyl-2-butene (73 °C), a careful fractional distillation with a high-efficiency column is the recommended method for separation on a larger scale.[3][4][5][6][7][8] For smaller scales or for achieving very high purity, preparative gas chromatography can be employed. Flash column chromatography over silica gel using a nonpolar eluent like hexane is also a viable option, though it may require careful optimization to achieve baseline separation.
Q4: Can I use flash column chromatography to purify this compound?
A4: Yes, flash column chromatography is a suitable technique for purifying nonpolar hydrocarbons. Since this compound is very nonpolar, you should use a nonpolar mobile phase. Start with 100% hexane or petroleum ether. The separation from the starting alkene, 2,3-dimethyl-2-butene, will be challenging due to their similar polarities. The alkene is expected to be slightly more retained on the silica gel.
Q5: What are the recommended GC conditions for analyzing the purity of this compound?
A5: For the analysis of volatile, nonpolar hydrocarbons like this compound, a standard nonpolar capillary column (e.g., DB-1, HP-5ms) is recommended. A temperature program starting at a low temperature (e.g., 40-50 °C) and ramping up will effectively separate the product from the lower-boiling starting material and any higher-boiling impurities.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 98.19 | 76 | Desired Product |
| 2,3-Dimethyl-2-butene | 84.16 | 73 | Starting Material |
| Diiodomethane | 267.84 | 182 | Reagent |
Data sourced from multiple references.[1][2][3][4][5][6][7][8]
Experimental Protocols
Protocol 1: General Workup and Removal of Zinc Salts
-
Upon completion of the Simmons-Smith reaction, cool the reaction mixture to 0 °C.
-
Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Stir the resulting biphasic mixture vigorously for 15-30 minutes.
-
If significant solids remain, filter the entire mixture through a pad of Celite, washing the filter cake with the organic solvent used in the reaction (e.g., diethyl ether).
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with the organic solvent.
-
Combine all organic layers.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (if iodine color is present), followed by a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus with a Vigreux or packed column of appropriate length for the scale of the reaction.
-
Place the crude product in the distillation flask with a few boiling chips.
-
Slowly heat the distillation flask.
-
Monitor the head temperature closely. The first fraction, collected at a head temperature of approximately 73 °C, will be enriched in 2,3-dimethyl-2-butene.
-
As the head temperature begins to rise towards 76 °C, change the receiving flask to collect the main fraction, which will be the purified this compound.
-
Collect fractions and analyze their purity by GC. Combine fractions with the desired purity.
Protocol 3: Purification by Flash Column Chromatography
-
Column Preparation:
-
Select a long, narrow column and pack it with silica gel (230-400 mesh) as a slurry in 100% hexane.
-
The ratio of silica gel to crude product should be at least 50:1 by weight.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Elute the column with 100% hexane, maintaining a constant flow rate.
-
Collect small fractions and monitor them by TLC (staining with potassium permanganate (B83412) or vanillin) or by GC.
-
-
Fraction Analysis:
-
This compound will elute before the slightly more polar 2,3-dimethyl-2-butene.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Relationship between impurities and corresponding purification methods.
References
- 1. C7 C) Fractional Distillation – AQA Combined Science Trilogy [elevise.co.uk]
- 2. Chromatography [chem.rochester.edu]
- 3. vurup.sk [vurup.sk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. teledynelabs.com [teledynelabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sterically Hindered Cyclopropanes
Welcome to the technical support center for the synthesis of sterically hindered cyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Troubleshooting
Question 1: My cyclopropanation reaction is showing low to no conversion for a sterically hindered alkene. What are the initial steps for troubleshooting?
Answer: Low conversion is a common issue when dealing with sterically demanding substrates. A systematic approach to troubleshooting is recommended.[1]
-
Verify Reagent & Catalyst Quality:
-
Carbene/Carbenoid Precursors: Ensure the purity and activity of reagents like diiodomethane, diazo compounds, or sulfur ylides. Diazo compounds, for instance, can decompose upon storage.
-
Catalyst Activity: For metal-catalyzed reactions, verify the catalyst's integrity. Some catalysts are sensitive to air and moisture.[1] Consider using a freshly opened bottle or a trusted source.
-
Zinc Activation: In Simmons-Smith reactions, the activation of zinc (e.g., as a Zn-Cu couple) is critical. Inadequate activation can lead to no reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: While some cyclopropanations run at room temperature, hindered substrates may require elevated temperatures to overcome the activation energy. Conversely, some sensitive reagents may require lower temperatures to prevent decomposition.
-
Concentration: A higher concentration of reactants can sometimes favor the desired bimolecular reaction. However, for intramolecular reactions, high dilution is preferred to minimize intermolecular side reactions.
-
Reaction Time: Sterically hindered reactions are often slower. Extend the reaction time and monitor the progress by TLC or GC/LC-MS.
-
-
Re-evaluate Solvent Choice: The solvent can significantly impact the reaction. For Simmons-Smith type reactions, ethers like diethyl ether or dimethoxyethane are common. For transition-metal catalyzed reactions, non-coordinating solvents like dichloromethane (B109758) or toluene (B28343) are often used. The polarity and coordinating ability of the solvent can influence the reactivity of the active species.[1]
-
Inert Atmosphere: Many reagents and intermediates in cyclopropanation reactions are sensitive to oxygen and moisture. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1]
Method-Specific Troubleshooting
Simmons-Smith Reaction & Modifications
Question 2: I am using the standard Simmons-Smith reaction (CH₂I₂/Zn-Cu) for a bulky alkene, but the yield is poor. What modifications can I try?
Answer: The classic Simmons-Smith reaction is notoriously sensitive to steric hindrance.[2][3] Several modifications have been developed to enhance its reactivity.
-
Furukawa Modification (Et₂Zn/CH₂I₂): Using diethylzinc (B1219324) (Et₂Zn) instead of a zinc-copper couple often provides better yields for hindered alkenes.[2][3] The resulting carbenoid is more reactive.
-
Charette Modification: This method uses a stoichiometric amount of a chiral ligand with Et₂Zn and CH₂I₂, primarily for asymmetric cyclopropanation, but can also influence reactivity.
-
Shi Modification (CF₃CO₂ZnCH₂I): This carbenoid, formed from diethylzinc, trifluoroacetic acid, and diiodomethane, is more nucleophilic and can react with less reactive, electron-deficient alkenes.[2]
Question 3: My substrate has a hydroxyl group near the double bond, and I'm getting an unexpected stereoisomer with the Simmons-Smith reaction. Why is this happening?
Answer: The zinc carbenoid in the Simmons-Smith reaction can coordinate with Lewis basic functional groups like hydroxyls. This coordination directs the cyclopropanation to the same face as the hydroxyl group, even if that face is more sterically hindered.[2][3] This is a powerful tool for diastereoselective synthesis but can lead to unexpected results if not anticipated.
Transition Metal-Catalyzed Cyclopropanation
Question 4: My rhodium-catalyzed cyclopropanation with a diazo compound is failing for a tetrasubstituted alkene. What are the likely issues?
Answer: Transition metal-catalyzed cyclopropanations using diazo compounds are versatile but have limitations with highly substituted alkenes.
-
Steric Overload: Tetrasubstituted alkenes present a significant steric challenge for the approach of the bulky metal-carbene intermediate.[4] This is a primary reason for reaction failure.
-
Catalyst Choice: While rhodium catalysts like Rh₂(OAc)₄ are common, copper-based catalysts or catalysts with more sterically demanding ligands might offer different reactivity profiles.[5]
-
Diazo Reagent: The steric bulk of the diazo compound itself plays a role. Using a less hindered diazo reagent, if the synthesis allows, might improve reactivity.
-
Side Reactions: With unreactive alkenes, the metal carbene can undergo side reactions such as C-H insertion or dimerization.
Corey-Chaykovsky Reaction
Question 5: I am attempting a Corey-Chaykovsky reaction on an α,β-unsaturated ketone with bulky substituents, and the reaction is sluggish. How can I improve it?
Answer: The Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to an electron-deficient alkene, is also subject to steric effects.
-
Ylide Reactivity: The choice of the sulfur ylide is crucial. Dimethylsulfoxonium methylide is generally more reactive than dimethylsulfonium methylide and may be more effective for hindered substrates.
-
Base and Solvent: The choice of base (e.g., NaH, t-BuOK) and solvent (e.g., DMSO, THF) can significantly affect the formation and reactivity of the ylide. Ensure anhydrous conditions, as the ylide is strongly basic.
-
Temperature: While often run at room temperature, gentle heating may be required for less reactive substrates. However, be cautious as ylides can decompose at higher temperatures.
Data Summary: Cyclopropanation of Hindered Alkenes
The following table summarizes typical yields for the cyclopropanation of various sterically hindered alkenes using different methodologies. This data is intended for comparative purposes; actual yields will depend on specific substrate and reaction conditions.
| Alkene Substrate | Method | Reagents | Yield (%) | Reference |
| 1,1-Disubstituted (e.g., α-methylstyrene) | Cobalt-Catalyzed Radical | Cobaloxime, α-aryldiazoacetate | 95% | [6] |
| Trisubstituted Alkene | Simmons-Smith (Co-catalyzed) | [PDI]CoBr₂, CH₂Br₂, Zn | Poor reactivity | [7] |
| (Z)-1,2-Disubstituted Alkene | Simmons-Smith (Co-catalyzed) | [PDI]CoBr₂, CH₂Br₂, Zn | Moderate to Good | [7] |
| Exocyclic 1,1-Disubstituted Alkene | Rh(III)-Catalyzed C-H Activation | [Cp*CF₃RhCl₂]₂, CsOAc, N-enoxyphthalimide | 72-97% | [8] |
| Electron-Deficient Olefin | Biocatalytic (Engineered Myoglobin) | Mb(H64V,V68A,H93NMH)[Fe(DADP)], EDA | 50-80% | [9] |
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Simmons-Smith Type Cyclopropanation of a Less Hindered Alkene in a Polyene
This protocol is adapted from a procedure demonstrating regioselective cyclopropanation based on steric differentiation.[7]
Materials:
-
Polyalkene substrate (e.g., 4-Vinyl-1-cyclohexene)
-
Dibromomethane (B42720) (CH₂Br₂)
-
Zinc dust (activated)
-
[i-PrPDI]CoBr₂ catalyst
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried flask under an inert atmosphere (Argon), add the [i-PrPDI]CoBr₂ catalyst (e.g., 6 mol%).
-
Add the polyalkene substrate (1.0 equiv) and anhydrous toluene.
-
To this solution, add activated zinc dust (e.g., 2.0 equiv).
-
Add dibromomethane (e.g., 1.5 equiv) dropwise to the stirred suspension.
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor its progress by GC-MS or TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Rhodium(III)-Catalyzed Cyclopropanation of an Exocyclic Alkene
This protocol is based on a C-H activation-initiated cyclopropanation.[8]
Materials:
-
N-enoxyphthalimide derivative (1.0 equiv)
-
1,1-disubstituted exocyclic alkene (e.g., methylenecyclohexane) (1.2 equiv)
-
[Cp*CF₃RhCl₂]₂ catalyst (5 mol%)
-
Cesium acetate (B1210297) (CsOAc) (2.0 equiv)
-
2,2,2-Trifluoroethanol (TFE) as solvent
Procedure:
-
To a reaction vessel under an inert atmosphere, add the N-enoxyphthalimide, [Cp*CF₃RhCl₂]₂ catalyst, and CsOAc.
-
Add the solvent, TFE, followed by the alkene substrate.
-
Stir the reaction mixture at room temperature (approx. 24 °C) for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica (B1680970) gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the desired spirocyclic cyclopropane.
Visual Guides
General Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yield cyclopropanation reactions.
Decision Tree for Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sas.rochester.edu [sas.rochester.edu]
Technical Support Center: Optimizing Simmons-Smith Reactions for Tetrasubstituted Alkenes
Welcome to the technical support center for the Simmons-Smith cyclopropanation of sterically hindered, tetrasubstituted alkenes. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropanation of tetrasubstituted alkenes with the Simmons-Smith reaction so challenging?
A1: The primary challenges are twofold:
-
Steric Hindrance: Tetrasubstituted alkenes present a highly crowded environment around the carbon-carbon double bond. This sterically hinders the approach of the bulky zinc carbenoid reagent, which is necessary to form the three-membered ring. The classic Simmons-Smith reaction is particularly susceptible to steric effects.[1]
-
Electronic Effects: The reactivity of the alkene is crucial. Electron-rich alkenes generally react faster with the electrophilic zinc carbenoid.[2] If the four substituents on the alkene are electron-withdrawing, the double bond will be deactivated, further reducing the reaction rate and yield.
Q2: Which modification of the Simmons-Smith reaction is most effective for tetrasubstituted alkenes?
A2: For sterically hindered or electronically deactivated alkenes, more reactive modifications of the Simmons-Smith reagent are generally required.
-
The Furukawa modification , which uses diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), is often more reactive and reproducible than the classical zinc-copper couple method.[3][4]
-
The Shi modification generates a more nucleophilic zinc carbenoid (e.g., CF₃CO₂ZnCH₂I) by using an acidic additive like trifluoroacetic acid.[1] This modification can be effective for less reactive, electron-deficient alkenes.[3][5]
Q3: My reaction is sluggish or shows no conversion at all. What are the most common reasons for this?
A3: The most frequent cause of failure is the activity of the zinc reagent.[3] For the classic method, the zinc-copper couple must be freshly prepared and highly active.[3] For modified procedures, the quality of the diethylzinc is critical. Additionally, tetrasubstituted alkenes are inherently less reactive, so extended reaction times and higher temperatures may be necessary.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Zinc Reagent | For the classic Simmons-Smith, ensure the zinc-copper couple is freshly prepared and properly activated. Consider using ultrasonication to improve activation.[6][7] For the Furukawa modification, use a fresh, high-purity solution of diethylzinc.[3] |
| Low Substrate Reactivity | Switch to a more reactive Simmons-Smith reagent system. The Furukawa (Et₂Zn/CH₂I₂) or Shi (Et₂Zn/CH₂I₂/CF₃CO₂H) modifications are recommended for hindered substrates.[3][5] |
| Poor Quality of Diiodomethane | Use freshly distilled or high-purity diiodomethane, as impurities can inhibit the reaction.[3] |
| Presence of Moisture or Air | The organozinc reagents are highly sensitive to air and moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[3] |
| Inappropriate Solvent | Use non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). Basic or coordinating solvents can decrease the reaction rate.[8] |
Issue 2: Incomplete Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Insufficient Reagent | For tetrasubstituted alkenes, a larger excess of the cyclopropanating reagent is often required. Use 2.0-3.0 equivalents or more of both the zinc reagent and diiodomethane. |
| Short Reaction Time | Sterically hindered substrates react slowly. Monitor the reaction by TLC or GC/MS and allow it to proceed for an extended period (24-48 hours or longer).[3] |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may be insufficient for activating a hindered alkene. Gradually increase the reaction temperature (e.g., from 0 °C to room temperature or reflux) while monitoring for product formation and potential decomposition.[3] |
Issue 3: Formation of Unexpected Byproducts
| Possible Cause | Recommended Solution |
| Methylation of Heteroatoms | If your substrate contains alcohols or other acidic protons, they can be methylated by the electrophilic zinc carbenoid, especially with excess reagent or long reaction times.[1] Use a stoichiometric amount of reagent or protect sensitive functional groups prior to the reaction. |
| Acid-Sensitive Product Degradation | The byproduct ZnI₂ is a Lewis acid that can cause decomposition of sensitive products.[1] Quench the reaction with a base like pyridine (B92270) or saturated aqueous NaHCO₃.[1][3] For purification, consider using deactivated silica (B1680970) gel (e.g., treated with triethylamine) or alumina.[3] |
Comparison of Key Simmons-Smith Modifications
The following table summarizes the key features of the most common Simmons-Smith protocols, highlighting their suitability for challenging tetrasubstituted alkenes.
| Feature | Classic Simmons-Smith | Furukawa Modification | Shi Modification |
| Reagents | Zn(Cu) couple, CH₂I₂ | Et₂Zn, CH₂I₂ | Et₂Zn, CH₂I₂, Acid (e.g., CF₃CO₂H) |
| Reactivity | Moderate | High | High (more nucleophilic carbenoid) |
| Reproducibility | Variable; depends on Zn activation | High | High |
| Best For... | Simple, unhindered alkenes | Unfunctionalized and sterically hindered alkenes[1] | Electron-deficient and unfunctionalized alkenes[1] |
| Suitability for Tetrasubstituted Alkenes | Generally low | Good starting point | Highly recommended , especially for electron-poor systems[3] |
Experimental Protocols
Representative Protocol: Furukawa Cyclopropanation of a Tetrasubstituted Alkene
This protocol is a general starting point and may require optimization for your specific substrate.
Materials:
-
Tetrasubstituted alkene (1.0 eq)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.5 eq)
-
Diiodomethane (CH₂I₂) (2.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the tetrasubstituted alkene (1.0 eq) in anhydrous DCM.
-
Addition of Diethylzinc: Cool the solution to 0 °C using an ice bath. Slowly add the diethylzinc solution (2.5 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C. Caution: This addition can be exothermic.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC/MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.
-
Work-up: Once the reaction is complete or has stalled, cool the mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Dilute the mixture with additional DCM. Separate the organic layer, and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (consider deactivating the silica with 1% triethylamine (B128534) in the eluent if the product is acid-sensitive) to afford the desired cyclopropane.[3]
Visual Guides
Caption: General mechanism of the Simmons-Smith reaction.
Caption: Troubleshooting workflow for low conversion issues.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simmons-Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 1,1,2,2-Tetramethylcyclopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2,2-tetramethylcyclopropane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the Simmons-Smith reaction. This reaction involves treating the starting alkene, 2,3-dimethyl-2-butene (B165504), with a carbenoid species, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu).[1][2][3] A popular modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity.[4]
Q2: What is the starting material for the synthesis of this compound?
A2: The starting material is 2,3-dimethyl-2-butene, which is also known as tetramethylethylene.[5]
Q3: What are the typical yields for this synthesis?
A3: While yields can vary depending on the specific reaction conditions and scale, the Simmons-Smith reaction is generally efficient. For unfunctionalized alkenes, yields are often good. However, the high substitution of 2,3-dimethyl-2-butene can lead to steric hindrance, potentially lowering the yield compared to less substituted alkenes.
Q4: How can I confirm the identity of the final product, this compound?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this purpose, providing both retention time data and a mass spectrum that can be compared to literature values.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can also be used for structural confirmation.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Q: I am observing very low conversion of my starting material, 2,3-dimethyl-2-butene. What are the possible causes and solutions?
A: Low reactivity can be a significant hurdle due to the sterically hindered nature of the tetrasubstituted alkene. Here are several factors to consider and troubleshoot:
-
Inactive Zinc-Copper Couple: The activation of zinc is crucial for the formation of the reactive carbenoid.
-
Solution: Ensure the zinc-copper couple is freshly prepared and properly activated. Activation can often be achieved by washing the zinc dust with hydrochloric acid to remove the passivating oxide layer, followed by treatment with a copper(II) sulfate (B86663) solution.
-
-
Insufficient Reagent Stoichiometry: An inadequate amount of the cyclopropanating agent will lead to incomplete conversion.
-
Solution: Use a molar excess of diiodomethane and the zinc-copper couple (or diethylzinc). A 1.5 to 2-fold excess of the reagents relative to the alkene is a good starting point.
-
-
Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: While the reaction is often initiated at 0°C or room temperature, gentle heating under reflux (e.g., in diethyl ether or dichloromethane) can increase the reaction rate. Monitor the reaction for potential side reactions at elevated temperatures.
-
-
Choice of Solvent: The solvent can influence the reactivity of the Simmons-Smith reagent.
-
Solution: Diethyl ether is a common and effective solvent. Dichloromethane or 1,2-dichloroethane (B1671644) can also be used. Ensure the solvent is anhydrous, as water will quench the organozinc reagent.
-
Problem 2: Presence of Significant Byproducts
Q: My GC-MS analysis shows several unexpected peaks in addition to my product and starting material. What are these byproducts and how can I minimize them?
A: While the Simmons-Smith reaction is known for its clean conversions, byproducts can form, especially under certain conditions.
Potential Byproducts and Their Origins:
| Byproduct/Impurity | Potential Origin | Identification Method | Prevention/Minimization |
| Unreacted 2,3-dimethyl-2-butene | Incomplete reaction due to steric hindrance or inactive reagents. | GC-MS (comparison to starting material) | Increase reaction time, temperature, or reagent stoichiometry. Ensure proper activation of the Zn-Cu couple. |
| Polymeric materials | Cationic polymerization of the starting alkene initiated by the Lewis acidic ZnI₂ byproduct. | Broad, unresolved peaks in GC; residue upon distillation. | Add a Lewis base like pyridine (B92270) to the reaction mixture to scavenge ZnI₂. Use the Furukawa modification (Et₂Zn) which produces less acidic byproducts.[4] |
| Rearranged Alkene Isomers (e.g., 2,3-dimethyl-1-butene) | Acid-catalyzed rearrangement of the starting material by ZnI₂. | GC-MS (isomeric mass but different retention time). | Same as for minimizing polymeric materials. Maintain a neutral workup. |
| Diiodomethane (CH₂I₂) | Excess reagent remaining after the reaction. | GC-MS (characteristic mass spectrum and early retention time). | Use a minimal excess of CH₂I₂. Remove during workup via distillation or chromatography. |
| Ethyl iodide (in Furukawa modification) | Byproduct from the reaction of diethylzinc. | GC-MS | Volatile and typically removed during solvent evaporation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Simmons-Smith Reaction
Materials:
-
2,3-dimethyl-2-butene
-
Diiodomethane (CH₂I₂)
-
Zinc dust
-
Copper(I) chloride (CuCl) or Copper(II) sulfate (CuSO₄)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Zinc: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust. Add a solution of copper(I) chloride or copper(II) sulfate in water and stir for 30 minutes. Filter the activated zinc-copper couple, wash with anhydrous diethyl ether, and dry under vacuum.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the activated zinc-copper couple and anhydrous diethyl ether.
-
Reagent Addition: Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. A gentle reflux may be observed.
-
Alkene Addition: After the initial reaction subsides, add a solution of 2,3-dimethyl-2-butene in anhydrous diethyl ether dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by GC-MS. If the reaction is sluggish, it can be gently heated to reflux.
-
Workup: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation to separate the this compound from any unreacted starting material and higher-boiling byproducts.
Protocol 2: GC-MS Analysis of the Reaction Mixture
Objective: To identify the product, unreacted starting material, and any potential byproducts.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is suitable for separating hydrocarbons.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot with a small amount of saturated NaHCO₃ solution.
-
Extract with diethyl ether (or another suitable solvent like hexane).
-
Dry the organic extract with a small amount of anhydrous MgSO₄.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium
-
MS Scan Range: m/z 40-300
Data Analysis:
-
Identify the peak for this compound by its retention time and comparison of its mass spectrum with a reference spectrum (e.g., from the NIST database). The molecular ion peak will be at m/z 98, with characteristic fragment ions.[6][7]
-
Identify the peak for the starting material, 2,3-dimethyl-2-butene (m/z 84).
-
Analyze other significant peaks by interpreting their mass spectra to hypothesize their structures.
Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. 2,3-Dimethyl-2-butene | C6H12 | CID 11250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C7H14 | CID 77778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopropane, 1,1,2,2-tetramethyl- [webbook.nist.gov]
- 8. Cyclopropane, 1,1,2,2-tetramethyl- [webbook.nist.gov]
Technical Support Center: Overcoming Steric Hindrance in Cyclopropanation Reactions
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation reaction of a sterically hindered alkene is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in the cyclopropanation of sterically demanding substrates are common and can often be attributed to several key factors:
-
Reagent/Catalyst Choice: The chosen cyclopropanating agent or catalyst may be too bulky itself or not reactive enough to approach the hindered double bond.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the ability to overcome the activation energy barrier imposed by steric hindrance.
-
Substrate Reactivity: The electronic properties of your alkene are crucial. Electron-rich alkenes are generally more reactive towards electrophilic carbenes, but severe steric hindrance can override this effect.
-
Presence of Directing Groups: The absence of a directing group (e.g., a hydroxyl group) that can coordinate with the reagent and facilitate intramolecular delivery of the carbene can lead to low reactivity for hindered substrates.[1]
Q2: How can I choose the most suitable cyclopropanation method for a sterically hindered alkene?
A2: Selecting the right method is critical. Consider the following:
-
For simple, unfunctionalized alkenes: The Furukawa modification of the Simmons-Smith reaction (using Et₂Zn and CH₂I₂) is often more effective than the traditional Zn-Cu couple.[1]
-
For electron-deficient alkenes: The Shi modification, which utilizes a more nucleophilic zinc carbenoid, can be advantageous.[1]
-
For highly hindered systems: Modern transition metal-catalyzed methods, such as those employing cobalt, iron, or silver catalysts, have shown remarkable efficiency in cyclopropanating challenging substrates.[2][3][4] These catalysts can be tuned with specific ligands to accommodate sterically demanding environments.
Q3: Can modifying the carbene precursor help in reacting with a hindered double bond?
A3: Absolutely. The nature of the carbene precursor is a key variable. For instance, using N-nosylhydrazones as diazo surrogates in silver-catalyzed reactions has proven effective for the cyclopropanation of sterically hindered internal alkenes.[4] This approach offers a mild and efficient alternative to traditional methods.
Q4: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A4: Achieving high diastereoselectivity with sterically hindered substrates can be challenging. Here are some strategies:
-
Directing Groups: The presence of a nearby hydroxyl or other coordinating group can direct the cyclopropanating agent to one face of the double bond, significantly enhancing stereoselectivity.[1]
-
Chiral Catalysts and Ligands: In transition metal-catalyzed reactions, the use of chiral ligands can induce high levels of enantioselectivity and diastereoselectivity. For example, cobalt(II) complexes with D2-symmetric chiral porphyrins are effective for asymmetric olefin cyclopropanation.[5]
-
Sterically Demanding Catalysts: In some cases, a bulky catalyst can be more selective, as it will preferentially react with the less hindered face of the alkene, leading to a single major diastereomer.[6]
Troubleshooting Guides
Problem 1: Low or No Conversion of a Sterically Hindered Alkene
This is a common issue when dealing with bulky substrates. The following troubleshooting workflow can help diagnose and resolve the problem.
Troubleshooting Workflow for Low Conversion
Caption: A stepwise guide to troubleshooting low conversion in hindered cyclopropanation.
Problem 2: Poor Diastereoselectivity in the Cyclopropanation of a Hindered Alkene
When the desired diastereomer is not the major product, a systematic approach to optimizing selectivity is necessary.
Decision Pathway for Improving Diastereoselectivity
Caption: A decision tree for enhancing diastereoselectivity in cyclopropanation reactions.
Quantitative Data Summary
The following tables summarize the performance of various cyclopropanation methods with sterically hindered substrates.
Table 1: Comparison of Simmons-Smith Modifications for Hindered Alkenes
| Substrate Type | Reagent System | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Unfunctionalized Achiral Alkenes | Et₂Zn, CH₂I₂ (Furukawa) | Generally Good | N/A | [1] |
| Electron-Deficient Alkenes | Et₂Zn, CF₃CO₂H, CH₂I₂ (Shi) | Good | N/A | [1] |
| Alkenes with Directing Group | Zn-Cu, CH₂I₂ | High | High (cis to directing group) | [1] |
Table 2: Transition Metal-Catalyzed Cyclopropanation of Hindered Alkenes
| Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (ee) / d.r. | Reference |
| [ⁱ⁻PrPDI]CoBr₂ | Polyalkenes | Synthetically Useful | High regioselectivity | [2] |
| FeCl₂ | Broad range of alkenes | Over 40 examples with good to excellent yields | Moderate to good d.r. | [3][7] |
| Silver-based | Sterically hindered internal alkenes | High efficiency | High stereoselectivity | [4] |
| Rhodium(II) with TPA ligand | α-alkyl-α-diazoesters | High | High diastereoselectivity | [5] |
| Cobalt(II)-chiral porphyrin | Aromatic and aliphatic olefins | High | High d.r. and ee | [5] |
Experimental Protocols
Protocol 1: Furukawa Modification of the Simmons-Smith Reaction for an Unfunctionalized Hindered Alkene
Materials:
-
Hindered alkene (1.0 mmol)
-
Diethylzinc (B1219324) (Et₂Zn), 1.0 M solution in hexanes (2.2 mmol, 2.2 mL)
-
Diiodomethane (B129776) (CH₂I₂), (2.2 mmol, 0.18 mL)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hindered alkene (1.0 mmol) and anhydrous DCE (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 mL) to the stirred solution.
-
Add the diiodomethane (0.18 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Iron-Catalyzed Cyclopropanation of a Hindered Styrene (B11656) Derivative
Materials:
-
Hindered styrene derivative (0.1 mmol)
-
Aliphatic aldehyde (as carbene precursor)
-
Zinc dust (Zn)
-
Lithium chloride (LiCl)
-
Iron(II) chloride (FeCl₂) (5 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, to a vial add the aliphatic aldehyde, Zn, and LiCl in THF and stir at room temperature for 12 hours.
-
In a separate flame-dried flask under an inert atmosphere, add FeCl₂ (5 mol%) and the hindered styrene derivative (0.1 mmol) in anhydrous THF.
-
To this second flask, add the solution prepared in step 1.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1,1,2,2-Tetramethylcyclopropane Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1,2,2-tetramethylcyclopropane in acidic environments. Our goal is to help you anticipate and address potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound ring to acidic conditions?
A1: Generally, this compound is a relatively stable compound under normal conditions. Simple alkyl-substituted cyclopropanes, like the one , are known to be quite stable under a variety of acidic conditions.[1] Unlike cyclopropanes with "donor-acceptor" groups that are electronically activated for ring-opening, the four methyl groups on this compound do not significantly destabilize the ring.[1] In fact, the significant steric hindrance provided by these four methyl groups is expected to protect the cyclopropane (B1198618) ring from protonation, making it more stable than less substituted cyclopropanes. However, under harsh acidic conditions, such as with strong, non-nucleophilic acids and elevated temperatures, ring-opening can still be a possibility.[1]
Q2: What is the expected mechanism for the acid-catalyzed ring-opening of this compound?
A2: The generally accepted mechanism for the acid-catalyzed ring-opening of simple alkyl-cyclopropanes involves the protonation of a carbon-carbon bond of the cyclopropane ring, which is the rate-determining step.[1] This leads to the formation of a carbocation intermediate. This carbocation can then be trapped by a nucleophile present in the reaction mixture or undergo rearrangement to form a more stable carbocation, which can then lead to a variety of ring-opened products.[1]
Q3: What are the likely products if the this compound ring does open under acidic conditions?
Q4: How does the stability of this compound compare to other substituted cyclopropanes in acidic media?
A4: this compound is expected to be significantly more stable than cyclopropanes bearing electron-donating groups (like vinyl or phenyl) or a combination of donor and acceptor groups. These "activated" cyclopropanes are much more susceptible to acid-catalyzed ring-opening because the substituents can stabilize the intermediate carbocation or 1,3-dipole.[2] The purely alkyl substitution and high steric hindrance in this compound contribute to its enhanced stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired cyclopropane-containing product with evidence of side products. | The acidic conditions are too harsh, leading to the ring-opening of this compound. | 1. Reduce Acid Strength: If possible, switch to a weaker Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a less reactive Lewis acid. 2. Lower Acid Concentration: Decrease the molar equivalents of the acid catalyst used in the reaction. 3. Decrease Reaction Temperature: Perform the experiment at a lower temperature, which may require longer reaction times but can minimize side reactions.[1] |
| Formation of a complex mixture of unexpected products. | Indiscriminate ring-opening and subsequent carbocation rearrangements are likely occurring due to a combination of strong acid and high temperature. | 1. Screen Different Acids: Test a variety of both Brønsted and Lewis acids to find one that is effective for the desired transformation without promoting cyclopropane degradation. 2. Use a Protic Solvent with Caution: If a protic solvent is used, it may act as a nucleophile, trapping the carbocation intermediate. Consider using a non-nucleophilic solvent. 3. Optimize Reaction Time: Monitor the reaction closely to stop it once the desired product is formed, before significant degradation occurs. |
| Inconsistent reaction outcomes or reproducibility issues. | The purity of reagents and the reaction conditions are not being strictly controlled. | 1. Ensure Reagent Purity: Use freshly purified reagents and anhydrous solvents to maintain consistent reaction conditions.[1] 2. Maintain an Inert Atmosphere: For reactions sensitive to moisture, especially when using Lewis acids, ensure the reaction is set up and run under an inert atmosphere (e.g., nitrogen or argon). 3. Buffer the Reaction Mixture: If the desired reaction can tolerate it, using a buffer system can help maintain a stable pH and prevent excessive acidity.[1] |
Experimental Protocols
Protocol 1: General Procedure for Testing the Stability of this compound to Acidic Conditions
This protocol provides a general method to quantify the extent of degradation of this compound under specific acidic conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Internal standard (e.g., a long-chain alkane not present in the reaction mixture)
-
Acid catalyst (Brønsted or Lewis acid)
-
Quenching solution (e.g., saturated aqueous NaHCO₃ solution)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Vials for quenching and analysis
-
GC-MS or GC-FID for analysis
Procedure:
-
Prepare a Stock Solution: In a volumetric flask, prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, place a known volume of the stock solution and allow it to reach the desired reaction temperature.
-
Initiate the Reaction: Add a predetermined amount of the acid catalyst to the reaction vial to start the reaction.
-
Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution and an extraction solvent (e.g., diethyl ether).
-
Sample Preparation for Analysis: Vigorously shake the quenching vial, allow the layers to separate, and then collect the organic layer. Dry the organic layer over the drying agent.
-
Analysis: Analyze the organic sample by GC-FID or GC-MS.
-
Quantification: Determine the rate of disappearance of the this compound peak relative to the internal standard over time to quantify its stability.[1]
Visualizations
Caption: Proposed mechanism for acid-catalyzed ring-opening.
Caption: Workflow for stability testing.
References
Technical Support Center: Scaling Up the Synthesis of Tetramethylcyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of tetramethylcyclopropane derivatives, addressing common challenges encountered during laboratory-scale experiments and scale-up operations. The information is presented in a question-and-answer format to offer direct and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of tetramethylcyclopropane derivatives?
Scaling up the synthesis of tetramethylcyclopropane derivatives can introduce several challenges that may not be apparent at the lab scale. These include:
-
Exothermic Reactions: Many cyclopropanation reactions are exothermic. Heat dissipation becomes less efficient as the reactor volume increases, which can lead to temperature control issues, side reactions, and potential safety hazards.
-
Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents is critical. In large reactors, localized high concentrations of reagents can lead to the formation of byproducts.
-
Work-up and Purification: Handling large volumes of reaction mixtures and performing extractions and purifications can be cumbersome. Phase separation may be slower, and larger equipment is required. The purification of diastereomers, if applicable, can also become more challenging on a larger scale.
-
Moisture and Air Sensitivity: Many reagents used in cyclopropanation, such as organozinc compounds in the Simmons-Smith reaction, are sensitive to moisture and air. Maintaining an inert atmosphere in large-scale reactors requires careful engineering and operational procedures.
Q2: How can I minimize the formation of byproducts during the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid?
The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid often involves the reaction of a diazoacetate with tetramethylethylene. To minimize byproducts:
-
Control the Diazoacetate Feed: Add the diazoacetate solution to the reaction mixture at a slow, controlled rate. This prevents the accumulation of the diazo compound, which can lead to dimerization and other side reactions.
-
Optimize Catalyst Loading: Use the optimal amount of catalyst (e.g., copper salts). Too little catalyst can result in a slow reaction and decomposition of the diazo compound, while too much can sometimes promote side reactions.
-
Maintain Optimal Temperature: The reaction temperature should be carefully controlled. Typically, these reactions are performed at moderately elevated temperatures (e.g., 65-85 °C).
-
Use Excess Alkene: Using a stoichiometric excess of tetramethylethylene can help to ensure that the carbene intermediate reacts with the alkene rather than undergoing other reaction pathways. The excess alkene can often be recovered and recycled.
Q3: What are the best methods for purifying tetramethylcyclopropane derivatives, especially when dealing with diastereomers?
The choice of purification method depends on the physical properties of the derivative (solid or liquid) and the nature of the impurities.
-
Chromatography: Flash column chromatography is a common and effective method for separating diastereomers of cyclopropane (B1198618) products. For challenging separations, High-Performance Liquid Chromatography (HPLC), including chiral chromatography for enantiomers, may be necessary.
-
Crystallization: If the desired product is a solid, recrystallization can be a highly effective method for achieving high purity and can also be used to separate diastereomers in some cases.
-
Distillation: For liquid derivatives with sufficiently different boiling points from impurities, fractional distillation can be a viable purification technique, especially for larger quantities.
-
Extraction: Liquid-liquid extraction is a crucial first step in the work-up process to remove inorganic salts and other water-soluble impurities before further purification.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst or reagents. | Ensure the use of fresh and properly stored catalysts and reagents. For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some cyclopropanation reactions require specific temperature ranges for optimal performance. | |
| Inefficient stirring. | Ensure adequate mixing, especially in larger reaction vessels, to maintain a homogeneous reaction mixture. | |
| Formation of Significant Byproducts | High concentration of reactive intermediates (e.g., carbenes). | Control the rate of addition of the precursor to the reactive intermediate (e.g., slow addition of diazo compound). |
| Reaction temperature is too high. | Lower the reaction temperature to disfavor side reactions, which often have higher activation energies. | |
| Presence of impurities in starting materials. | Purify starting materials before use to remove any impurities that may interfere with the reaction. | |
| Difficulty in Separating Diastereomers | Similar polarity of diastereomers. | Optimize the mobile phase for column chromatography. A less polar solvent system may provide better separation. Consider using a different stationary phase. |
| Co-crystallization of diastereomers. | If recrystallization is attempted, screen various solvents and solvent mixtures to find conditions where the solubility of the diastereomers is significantly different. | |
| Inconsistent Results Upon Scale-Up | Poor heat transfer in the larger reactor. | Use a reactor with a high surface-area-to-volume ratio or implement a more efficient cooling system. Consider a semi-batch process where one reactant is added slowly to control the exotherm. |
| Inefficient mixing at a larger scale. | Use an appropriate stirrer design and agitation speed for the larger vessel to ensure proper mixing. |
Quantitative Data
Anticonvulsant Activity of Tetramethylcyclopropane Derivatives
Several amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid have been synthesized and evaluated for their anticonvulsant activity. The data below summarizes the median effective dose (ED₅₀) in rodent models of epilepsy for selected compounds.
| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |
| N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide (21) | Rat-MES | 26 | [1] |
| N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD) | Mouse-MES | 99 | [2] |
| N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD) | Mouse-Metrazol | 39 | [2] |
| N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD) | Rat-MES | 82 | [2] |
| N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD) | Rat-Metrazol | 45 | [2] |
| Tetramethylcyclopropyl carboxamide (TMCD) | Mouse-Metrazol | 57 | [2] |
| Tetramethylcyclopropyl carboxamide (TMCD) | Rat-Metrazol | 52 | [2] |
MES: Maximal Electroshock Seizure test; Metrazol: Pentylenetetrazol-induced seizure test.
Experimental Protocols
Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide (B1202465)
This protocol describes the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide from 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
Step 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride
-
To a suspension of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (20.24 g, 142.3 mmol) in dichloromethane (B109758) (50 mL), add oxalyl chloride (25 mL, 36 g, 290 mmol) over 3 minutes under an argon atmosphere.[3]
-
Stir the reaction mixture at 20°C for 45 minutes, during which vigorous gas evolution will be observed and then cease.[3]
-
Distill off the dichloromethane and excess oxalyl chloride at 27-57°C using a short-path distillation apparatus.[3]
-
Sublime the crude product using a Kugelrohr apparatus to obtain the intermediate acid chloride as white crystalline needles. A typical yield for the purer fraction is around 70%.[3]
Step 2: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide
-
Dissolve the 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (10.35 g, 64.43 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (200 mL).[3]
-
Bubble ammonia (B1221849) gas through the solution for 2 minutes.[3]
-
Cap the reaction mixture and stir for 15 minutes. A precipitate of ammonium (B1175870) chloride will form.[3]
-
Filter the mixture twice through paper to remove the ammonium chloride.[3]
-
Evaporate the solvent from the filtrate under reduced pressure (at 20°C) to yield the crude product as a white crystalline solid. A typical yield is around 90%.[3]
-
Recrystallize the crude product from a warm mixture of ethyl acetate (B1210297) and hexanes to obtain pure 2,2,3,3-tetramethylcyclopropanecarboxamide.[3]
Visualizations
Proposed Mechanism of Action: GABA Receptor Modulation
Some tetramethylcyclopropane derivatives have shown potential as anticonvulsant agents, and it is hypothesized that they may act as positive allosteric modulators of GABAA receptors.[4][5][6] This diagram illustrates the proposed mechanism.
Caption: Proposed allosteric modulation of the GABA_A receptor.
General Synthetic Workflow for Tetramethylcyclopropane Derivatives
This diagram outlines a common synthetic pathway for preparing functionalized tetramethylcyclopropane derivatives, starting from 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
Caption: Synthetic routes from a key intermediate.
References
- 1. Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting NMR peak assignments for substituted cyclopropanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for substituted cyclopropanes.
Frequently Asked Questions (FAQs)
Q1: Why do the protons on a cyclopropane (B1198618) ring appear so far upfield (at such a low ppm value) in the ¹H NMR spectrum?
A1: The protons on a cyclopropane ring are highly shielded and typically resonate at an unusually high field, with the parent cyclopropane appearing around 0.22 ppm.[1][2] This significant shielding is primarily attributed to two factors:
-
Magnetic Anisotropy: The electron density in the C-C bonds of the cyclopropane ring generates a local magnetic field. This induced field opposes the external magnetic field in the region where the protons are located (above and below the plane of the ring), causing a shielding effect.[3][4]
-
Ring Current: The cyclopropane ring is thought to sustain a weak "ring current" involving the six electrons in the three C-C bonds (often called σ-aromaticity), which further contributes to the shielding of the ring protons.[1][3]
Q2: My ¹H NMR spectrum is very crowded, and the cyclopropane signals are overlapping with other aliphatic peaks. What can I do to resolve them?
A2: Signal overlapping is a common issue, especially with complex molecules.[5][6] Here are several strategies to resolve overlapping peaks:
-
Change the NMR Solvent: Changing from a standard solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ can often induce different chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS) and resolve overlapping signals.[6]
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving the overlap.
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving crowded spectra.
-
COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, allowing you to trace the connectivity of the cyclopropane ring protons even if their signals are overlapped.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon, spreading the signals into a second dimension and helping to distinguish protons based on the carbon they are bonded to.[5]
-
Q3: How can I use NMR to determine the stereochemistry (cis/trans) of my substituted cyclopropane?
A3: Determining the relative stereochemistry of substituents on a cyclopropane ring is a critical task that can be accomplished using two main NMR methods:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments like NOESY or 1D NOE difference are the most definitive methods. An NOE is observed between protons that are close in space (typically < 5 Å), regardless of whether they are bonded.[7][8] To distinguish isomers, irradiate a proton on a substituent and observe which ring protons show an enhancement. An NOE between a substituent proton and a ring proton on the same side of the ring will confirm a cis relationship.[8]
-
Coupling Constants (³JHH): The magnitude of the vicinal (three-bond) coupling constant between protons on the cyclopropane ring is dependent on the dihedral angle between them, as described by the Karplus relationship.[9][10] For cyclopropanes, a key difference from acyclic or larger ring systems is that J_cis is typically larger than J_trans .[9][11] This is due to the fixed and strained geometry of the three-membered ring.
Q4: The signals for my cyclopropane protons are complex multiplets. How do I interpret the coupling constants?
A4: The coupling patterns in substituted cyclopropanes can be complex due to the rigid nature of the ring. The key is to understand the typical ranges and relationships for geminal (²J), cis-vicinal (³J_cis), and trans-vicinal (³J_trans) couplings. In cyclopropanes, geminal and vicinal couplings have opposite signs.[12] The relationship J_cis > J_trans is a reliable indicator for assigning stereochemistry.[9][11]
Q5: How do I assign the signals for the cyclopropane carbons, especially quaternary ones?
A5: Cyclopropane carbons also appear in a characteristic upfield region in the ¹³C NMR spectrum, with the parent cyclopropane appearing at approximately -2.7 ppm.[13]
-
Protonated Carbons: These can be easily assigned using an HSQC experiment, which directly correlates a carbon to its attached proton(s).[14]
-
Quaternary Carbons: Since quaternary carbons have no attached protons, they will not appear in an HSQC spectrum. Their assignment relies on long-range couplings using the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[14][15] By observing correlations from known ring protons to the quaternary carbon signal over two or three bonds, a definitive assignment can be made.[14]
Data Presentation: Typical NMR Parameters
The following tables summarize typical chemical shift and coupling constant ranges for substituted cyclopropanes. Note that these values can vary based on the specific substituents and solvent used.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Cyclopropanes
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Cyclopropane Ring Protons (CH, CH₂) | 0.0 - 2.0 | Highly shielded.[3] Electron-withdrawing groups cause downfield shifts; electron-donating groups cause upfield shifts.[4] |
| ¹³C | Cyclopropane Ring Carbons (CH, CH₂) | -5.0 - 30.0 | Highly shielded.[13] Substituent effects can be significant.[16] |
| ¹³C | Quaternary Cyclopropane Ring Carbon | 15.0 - 40.0 | Generally more downfield than protonated cyclopropyl (B3062369) carbons. |
Table 2: Typical Proton-Proton Coupling Constants in Cyclopropanes
| Coupling Type | Symbol | Typical Range (Hz) | Notes |
| Vicinal (cis) | ³J_cis | 8 - 12 | The dihedral angle is ~0°. J_cis is consistently larger than J_trans.[9] |
| Vicinal (trans) | ³J_trans | 4 - 8 | The dihedral angle is ~120°.[9] |
| Geminal | ²J_gem | -4 to -8 | Typically has the opposite sign of vicinal couplings.[12] |
Experimental Protocols
Accurate peak assignment often requires a suite of NMR experiments. Below are brief methodologies for key experiments.
-
1D ¹H and ¹³C NMR:
-
Purpose: To obtain the basic spectrum showing chemical shifts, integration (for ¹H), and multiplicity.
-
Methodology: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) containing a reference standard like tetramethylsilane (B1202638) (TMS). Acquire a standard ¹H spectrum followed by a proton-decoupled ¹³C spectrum.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).
-
Methodology: Using the same sample, run a standard gradient-selected COSY (gCOSY) experiment. The resulting 2D map will show cross-peaks between signals of coupled protons.[17]
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).
-
Methodology: Run a standard gradient-edited HSQC experiment. The 2D spectrum will display a cross-peak for each C-H bond. Edited HSQC experiments can also distinguish CH/CH₃ signals from CH₂ signals by their phase.[14]
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (2-4 bonds). This is essential for assigning quaternary carbons and connecting molecular fragments.[14]
-
Methodology: Run a standard gHMBC experiment. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to observe ²J_CH and ³J_CH correlations.[14]
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space (< 5 Å). This is the primary method for determining stereochemistry.[18]
-
Methodology: Run a standard NOESY experiment. The crucial parameter is the "mixing time," during which the NOE effect builds. A typical mixing time for small molecules is 500-800 ms. The resulting 2D map shows cross-peaks between protons that are spatially proximate.[18]
-
Visualized Workflows and Logic
Caption: General troubleshooting workflow for NMR peak assignment.
Caption: Using 2D NMR experiments for structure elucidation.
Caption: Logic for determining stereochemistry using NOE.
References
- 1. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIP! Finder - 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study [bip.imsi.athenarc.gr]
- 3. researchgate.net [researchgate.net]
- 4. mriquestions.com [mriquestions.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Karplus equation - Wikipedia [en.wikipedia.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. emerypharma.com [emerypharma.com]
- 16. academic.oup.com [academic.oup.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Rearrangement Reactions of Cyclopropylcarbinyl Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers in minimizing and controlling the rearrangement reactions of cyclopropylcarbinyl intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the rearrangement of cyclopropylcarbinyl intermediates?
A1: The primary driving force is the release of the inherent ring strain of the three-membered cyclopropane (B1198618) ring. Cyclopropylcarbinyl cations are highly strained and can rearrange to more stable, delocalized carbocations such as homoallyl and cyclobutyl cations.
Q2: What are the common rearranged products observed from a cyclopropylcarbinyl intermediate?
A2: The common rearranged products are typically homoallylic and cyclobutyl derivatives. The distribution of these products depends on the reaction conditions and the substitution pattern of the cyclopropylcarbinyl intermediate.
Q3: How do substituents on the cyclopropyl (B3062369) ring and the carbinyl carbon influence rearrangement?
A3: Substituents play a crucial role in the stability of the cyclopropylcarbinyl cation and its propensity to rearrange.[1][2]
-
Electron-donating groups on the carbinyl carbon can stabilize the cation, potentially reducing the driving force for rearrangement.
-
Phenyl substituents on the cyclopropyl ring can stabilize the rearranged homoallylic cation through resonance, making rearrangement pathways more competitive with nucleophilic attack and leading to a loss of stereoselectivity.[2]
-
Electron-withdrawing groups can lead to shallower potential energy surfaces where multiple rearrangement pathways are energetically accessible.[3]
-
Steric bulk can also influence the reaction pathway. For instance, alkyl substituents at the bridgehead positions of bicyclic systems can facilitate rearrangement by enforcing a more puckered geometry favorable for orbital overlap.[4][5]
Q4: What is the role of the bicyclobutonium ion in these rearrangements?
A4: While historically considered a key intermediate, recent computational studies suggest that bicyclobutonium structures are often high-energy transition states rather than stable intermediates in many of these reactions.[1][2] The reaction is now more commonly understood to proceed through equilibria between cyclopropylcarbinyl and homoallylic cations.[2]
Q5: Can rearrangement be completely suppressed?
A5: While complete suppression can be challenging, especially with substrates prone to rearrangement, careful control of reaction conditions and appropriate choice of reagents can significantly favor the desired unrearranged product. In some cases, stereospecific reactions with minimal rearrangement have been achieved.[2]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during reactions involving cyclopropylcarbinyl intermediates.
Problem 1: Predominance of Rearranged Products (Homoallylic/Cyclobutyl)
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature. Reactions are often run at low temperatures (e.g., -78 °C or even -94 °C) to disfavor rearrangement pathways which typically have a higher activation energy. |
| Polar, Non-nucleophilic Solvent | Switch to a less polar and more nucleophilic solvent. Less polar solvents can destabilize the carbocationic intermediates, reducing the rate of rearrangement. Highly nucleophilic solvents can trap the cyclopropylcarbinyl cation before it has a chance to rearrange. |
| Substrate Prone to Rearrangement | If possible, modify the substrate. Introducing electron-donating groups at the carbinyl carbon can stabilize the initial cation. Avoid phenyl or other resonance-stabilizing groups on the cyclopropyl ring if rearrangement is to be minimized.[2] |
| Acidic Conditions | If the reaction is acid-catalyzed, consider using a milder Lewis or Brønsted acid. Strong acids can promote carbocation formation and subsequent rearrangement. |
Problem 2: Loss of Stereoselectivity
| Potential Cause | Suggested Solution |
| Competitive Rearrangement Pathways | This is common with substrates that can form stabilized rearranged cations (e.g., phenyl-substituted systems).[2] Lowering the temperature and using a more nucleophilic solvent can help favor direct nucleophilic attack on the initial chiral cation.[2] |
| Use of a Chiral Catalyst | For asymmetric reactions, the choice of catalyst is critical. Chiral N-triflyl phosphoramides have been shown to control the stereochemical outcome by creating a chiral ion pair that directs the nucleophilic attack.[6][7] |
| Racemization of the Intermediate | If the cyclopropylcarbinyl cation has a longer lifetime, it may have the opportunity to racemize. Accelerating the rate of nucleophilic attack by increasing the nucleophile concentration or using a more reactive nucleophile can mitigate this. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting undesired rearrangements.
Data Presentation
Table 1: Effect of Solvent on the Solvolysis of Cyclopropylcarbinyl Mesylate
| Solvent | Relative Rate | % Unrearranged Product (Cyclopropylcarbinol) | % Rearranged Products (Cyclobutanol, Homoallylic alcohol) |
| Ethanol | 1.0 | 48 | 52 |
| Acetic Acid | 1.9 | 47 | 53 |
| Formic Acid | 358 | 0 | 100 |
| Water | 30.5 | 48 | 52 |
Data is illustrative and based on classical studies of cyclopropylcarbinyl cation reactivity. Actual values may vary based on specific substrate and conditions.
Table 2: Effect of Substituents on Stereoselectivity in the Synthesis of Homoallylic Halides
| Substrate R Group | Product | Diastereomeric Ratio (dr) |
| Methyl | Homoallylic Halide | >99:1 |
| Ethyl | Homoallylic Halide | >99:1 |
| Phenyl | Homoallylic Halide | 1:1 |
This data highlights how a phenyl substituent can lead to a loss of stereoselectivity due to competitive rearrangement pathways.[2]
Experimental Protocols
Protocol 1: General Procedure for the Stereospecific Synthesis of Homoallylic Halides from Cyclopropylcarbinols (Marek's Method)
This protocol is adapted from the work of Marek and coworkers on the stereospecific nucleophilic substitution of cyclopropylcarbinols.[2]
1. Materials and Setup:
-
Cyclopropylcarbinol substrate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nucleophilic halide source (e.g., tetrabutylammonium (B224687) bromide for bromination)
-
Activating agent (e.g., a Brønsted or Lewis acid)
-
Dry, inert atmosphere (e.g., argon or nitrogen)
-
Reaction vessel equipped with a magnetic stirrer and cooled to -78 °C (dry ice/acetone bath)
2. Procedure:
-
To a solution of the cyclopropylcarbinol (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere, add the nucleophilic halide source (1.5 equiv).
-
Slowly add the activating agent (1.2 equiv) to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Catalytic Asymmetric Rearrangement of Cyclopropylcarbinols using a Chiral N-Triflyl Phosphoramide (B1221513)
This protocol is based on the work describing the use of chiral Brønsted acids to catalyze asymmetric cyclopropylcarbinyl rearrangements.[6][7]
1. Materials and Setup:
-
Prochiral cyclopropylcarbinol substrate
-
Chiral SPINOL-derived N-triflyl phosphoramide catalyst (e.g., 5 mol%)
-
Anhydrous, non-polar solvent (e.g., toluene)
-
Nucleophile (e.g., a thione-containing compound)
-
Dry, inert atmosphere (e.g., argon or nitrogen)
-
Reaction vessel equipped with a magnetic stirrer and cooled to the specified temperature (e.g., -94 °C).
2. Procedure:
-
To a solution of the prochiral cyclopropylcarbinol (1.0 equiv) and the nucleophile (1.2 equiv) in anhydrous toluene (B28343) at the specified low temperature under an inert atmosphere, add the chiral N-triflyl phosphoramide catalyst (0.05 equiv).
-
Stir the reaction mixture at this temperature, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Signaling Pathways and Workflows
Reaction Pathway of a Cyclopropylcarbinyl Cation
References
- 1. Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of Quaternary Stereocenters via Chromium Catalysis [organic-chemistry.org]
- 4. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of Experimental and Theoretical Bond Lengths in 1,1,2,2-Tetramethylcyclopropane
A foundational study utilizing gas-phase electron diffraction in the mid-20th century established the primary structural parameters of 1,1,2,2-tetramethylcyclopropane. This guide provides a comparative analysis of these historical experimental findings with modern theoretical calculations, offering researchers and drug development professionals a comprehensive overview of the molecule's geometry.
This comparison guide delves into the structural details of this compound, a saturated hydrocarbon featuring a strained three-membered ring. Understanding the precise bond lengths within this molecule is crucial for comprehending its reactivity and potential applications in chemical synthesis. Here, we present a side-by-side comparison of experimentally determined and theoretically calculated bond lengths, supported by detailed methodologies.
Tabulated Bond Length Data
The following table summarizes the available experimental and theoretical bond length data for this compound.
| Bond Type | Experimental Bond Length (Å) | Theoretical Bond Length (Å) |
| C-C (average) | 1.52 ± 0.03[1] | Data not available in peer-reviewed literature |
Experimental Determination of Molecular Structure
The only available experimental structural data for this compound was determined by H. P. Lemaire and R. L. Livingston in 1952 using the technique of gas-phase electron diffraction.[1]
Experimental Protocol: Gas-Phase Electron Diffraction
The experimental workflow for determining the molecular structure of this compound via gas-phase electron diffraction is outlined below.
In this method, a beam of high-energy electrons is directed through a vapor of the substance under investigation. The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a photographic plate. The analysis of the intensity and spacing of the rings in this pattern allows for the calculation of the distances between the atoms in the molecule. For this compound, this analysis yielded an average carbon-carbon bond distance of 1.52 Å with an uncertainty of ± 0.03 Å.[1] The study also determined the external CH3-C-CH3 angle to be 114° ± 6°.[1]
Theoretical Calculation of Molecular Structure
A thorough search of the peer-reviewed scientific literature did not yield any specific studies detailing the theoretical bond lengths of this compound calculated using modern computational chemistry methods. While computational databases may contain calculated geometries, these are often not peer-reviewed and lack the detailed methodological description required for a rigorous comparison.
Theoretical Protocol: A General Approach
Modern theoretical calculations of molecular geometry are typically performed using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2). The general workflow for such a calculation is depicted below.
This process involves defining the initial molecular structure, selecting a theoretical method and a basis set (which describes the atomic orbitals), and then performing a geometry optimization. This optimization process iteratively adjusts the positions of the atoms to find the arrangement with the lowest electronic energy. A subsequent frequency calculation is typically performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Discussion and Comparison
The experimental C-C bond length of 1.52 Å in this compound is noteworthy.[1] In comparison to the typical C-C single bond length of approximately 1.54 Å in alkanes, the bonds in the cyclopropane (B1198618) ring are slightly shorter, a characteristic feature of such strained ring systems. The high degree of substitution with four methyl groups likely influences the ring's geometry.
The lack of modern, high-precision experimental or theoretical data for this compound presents an opportunity for further research. A modern gas-phase electron diffraction study could significantly reduce the uncertainty in the experimental bond lengths. Furthermore, a high-level theoretical study using contemporary computational methods would provide valuable insight into the electronic structure and bonding of this sterically crowded cyclopropane derivative. Such a study would allow for a more precise and meaningful comparison between experimental and theoretical values, contributing to a deeper understanding of the structural chemistry of strained organic molecules.
References
Unraveling Ring Strain in Cyclopropane: A Comparative Guide to Computational Models
For researchers, scientists, and drug development professionals, accurately quantifying the ring strain of cyclic molecules like cyclopropane (B1198618) is crucial for predicting reactivity and designing novel therapeutics. This guide provides a comprehensive comparison of computational models for determining the ring strain of cyclopropane, validated against experimental data.
The high reactivity of the cyclopropane ring, a cornerstone of many synthetic strategies, is a direct consequence of its inherent ring strain. This strain arises from the deviation of its bond angles from the ideal tetrahedral angle and the eclipsing interactions of its hydrogen atoms. While experimental methods provide a benchmark for quantifying this strain, computational models offer a rapid and cost-effective alternative for predicting this critical property. This guide delves into the validation of various computational approaches, presenting a clear comparison of their performance and detailed methodologies.
Performance of Computational Models vs. Experimental Data
The accepted experimental value for the ring strain of cyclopropane, determined through heat of combustion measurements, is approximately 27.6 kcal/mol.[1][2] This value serves as the "gold standard" for validating computational models. The table below summarizes the performance of various computational methods in calculating the ring strain of cyclopropane.
| Computational Model Category | Specific Method/Functional | Basis Set | Calculated Ring Strain (kcal/mol) | Reference |
| Experimental Value | Heat of Combustion | N/A | ~27.6 - 28.0 | [1][2][3][4] |
| High-Level Ab Initio | CBS-APNO | N/A | 28.6 | [5] |
| G4 | N/A | Value requires specific calculation | [6][7] | |
| W1BD | N/A | Value requires specific calculation | [8] | |
| Density Functional Theory (DFT) | ωB97M-D4 | Def2-TZVPP | Referenced as a benchmark for ML | [9] |
| M06-2X | 6-31G(2df,p) | Referenced for general accuracy | [8] | |
| B3LYP | 6-31++G(d,p) | Used in studies of substituted cyclopropanes | [10] | |
| Machine Learning | AIMNet2 | N/A | MAE of ~1 kcal/mol vs. ωB97M-D4 | [9] |
Note: Some values in the table are presented as benchmarks or methods used in broader studies, where a specific ring strain value for unsubstituted cyclopropane was not explicitly reported in the search results. The accuracy of DFT methods is highly dependent on the chosen functional and basis set.
Experimental and Computational Protocols
A thorough understanding of the methodologies used to determine ring strain is essential for critically evaluating the data.
Experimental Protocol: Bomb Calorimetry
The experimental determination of cyclopropane's ring strain relies on measuring its heat of combustion using a bomb calorimeter.[1][3][11]
Methodology:
-
Sample Preparation: A precise mass of a substance, in this case, a derivative like cyclopropane carboxylic acid, is placed in a sample holder within a high-pressure vessel known as a "bomb."[3]
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 25-30 atm) to ensure complete combustion.[11]
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. This temperature change is meticulously recorded.
-
Calculation of Heat of Combustion: The heat of combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system. The heat capacity is typically determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[3]
-
Determination of Ring Strain: The strain energy is then derived by comparing the experimental heat of combustion per CH₂ group with that of a strain-free reference compound, such as a long-chain alkane.[2]
Computational Protocol: Homodesmotic Reactions
Computational chemists often employ theoretical reactions, known as homodesmotic reactions, to accurately calculate ring strain. These reactions are designed to cancel out errors in the computational method by maintaining the same number and types of bonds on both the reactant and product sides of the equation.[6][12][13][14]
Methodology:
-
Define the Homodesmotic Reaction: A balanced reaction is constructed where the cyclic molecule of interest (cyclopropane) and a sufficient number of small, acyclic molecules are the reactants. The products are larger, strain-free acyclic molecules that contain the same number and type of chemical bonds as the reactants. A common homodesmotic reaction for cyclopropane is:
c-C₃H₆ + 3 CH₃-CH₃ → 3 CH₃-CH₂-CH₃
-
Geometry Optimization: The three-dimensional structures of all molecules in the reaction are optimized to their lowest energy state using a chosen computational method (e.g., DFT with a specific functional and basis set).
-
Energy Calculation: The total electronic energy of each optimized molecule is calculated at the same level of theory.
-
Calculate Reaction Enthalpy: The ring strain energy is determined by calculating the enthalpy of the homodesmotic reaction. This is the difference between the sum of the energies of the products and the sum of the energies of the reactants.
Validation Workflow and Logical Relationships
The process of validating a computational model for cyclopropane ring strain involves a clear, logical workflow. This can be visualized as a flowchart that outlines the steps from experimental determination to computational comparison and model refinement.
Caption: Workflow for validating computational models of cyclopropane ring strain.
Signaling Pathways and Logical Relationships in Strain Calculation
The theoretical foundation of ring strain in cyclopropane is rooted in the concepts of angle and torsional strain. The logical relationship between these components and the overall ring strain, as determined computationally, can be illustrated.
Caption: Components contributing to the total ring strain of cyclopropane.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 5. The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Homodesmotic [ursula.chem.yale.edu]
A Comparative Analysis of Ring Strain: 1,1,2,2-Tetramethylcyclopropane vs. Bicyclo[1.1.0]butane
A deep dive into the inherent instability of two highly strained cyclic hydrocarbons, this guide provides a comparative analysis of the strain energies of 1,1,2,2-tetramethylcyclopropane and bicyclo[1.1.0]butane. Leveraging experimental and computational data, we present a quantitative comparison and detail the methodologies employed in these assessments for researchers, scientists, and professionals in drug development.
The concept of ring strain is fundamental to understanding the reactivity and thermodynamics of cyclic molecules. In this guide, we compare two fascinating examples of strained hydrocarbons: this compound, a sterically crowded cyclopropane (B1198618) derivative, and bicyclo[1.1.0]butane, a compact and highly distorted bicyclic system.
Quantitative Comparison of Strain Energies
The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound. This excess energy arises from unfavorable bond angles (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and steric hindrance between non-bonded atoms (van der Waals strain).
| Compound | Structure | Strain Energy (kcal/mol) | Method of Determination |
| This compound | ~41.5 | Calculation from Enthalpy of Combustion | |
| Bicyclo[1.1.0]butane | ~64-66 | Theoretical Calculations and Experimental Data |
Bicyclo[1.1.0]butane exhibits a significantly higher strain energy, estimated to be in the range of 64-66 kcal/mol.[1][2][3][4][5] This exceptional strain arises from the fusion of two three-membered rings, resulting in severe angle distortion and transannular strain. Theoretical calculations have provided a strain energy of approximately 64 kcal/mol (267 kJ/mol).[1] In contrast, the strain energy of this compound is primarily due to the inherent strain of the cyclopropane ring, exacerbated by steric interactions between the four methyl groups. Based on its experimental enthalpy of combustion, the strain energy is calculated to be approximately 41.5 kcal/mol.
Experimental and Computational Protocols
The determination of strain energy relies on both experimental and computational methodologies.
Experimental Determination: Bomb Calorimetry
The strain energy of this compound can be determined from its heat of combustion, which is measured experimentally using bomb calorimetry.
Protocol for Oxygen-Bomb Combustion Calorimetry:
-
Sample Preparation: A precisely weighed sample of the liquid compound (this compound) is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is carefully measured.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. The final temperature is recorded after thermal equilibrium is reached.
-
Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_c) is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of combustion (ΔH_c) is then determined from ΔU_c. The standard enthalpy of combustion for liquid this compound has been reported as -1107.94 ± 0.20 kcal/mol.[6]
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) of the compound is calculated from its enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Strain Energy Calculation: The strain energy is then calculated by comparing the experimental ΔH_f° with a theoretical strain-free ΔH_f° calculated using group increment theory. For this compound (C₇H₁₄), a strain-free reference can be constructed from acyclic alkanes with similar bonding environments. The difference between the experimental and theoretical strain-free enthalpies of formation gives the strain energy.
Computational Determination: Ab Initio and DFT Calculations
For highly reactive or difficult-to-synthesize compounds like bicyclo[1.1.0]butane, computational methods are invaluable for determining strain energy.
Protocol for Computational Strain Energy Calculation:
-
Molecular Geometry Optimization: The three-dimensional structure of the molecule is optimized using quantum mechanical methods, such as ab initio calculations or Density Functional Theory (DFT), to find the lowest energy conformation.
-
Energy Calculation: The total electronic energy of the optimized structure is calculated at a high level of theory and with a large basis set to ensure accuracy.
-
Homodesmotic Reaction Scheme: A balanced hypothetical reaction, known as a homodesmotic reaction, is constructed. In this reaction, the number and types of bonds are conserved on both the reactant and product sides. The target strained molecule is on the reactant side, and strain-free reference molecules are on the product side.
-
Energy Calculation of Reference Molecules: The electronic energies of the strain-free reference molecules are calculated using the same computational method.
-
Strain Energy Calculation: The strain energy is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants in the homodesmotic reaction. This method effectively cancels out systematic errors in the calculations, leading to a reliable estimate of the strain energy.
Structural Comparison and Strain
The following diagram illustrates the structural differences between this compound and bicyclo[1.1.0]butane and their respective strain energies.
Figure 1. Comparison of this compound and bicyclo[1.1.0]butane.
References
- 1. Bicyclo[1.1.0]butane | 157-33-5 | Benchchem [benchchem.com]
- 2. Synthesis and Applications of Bicyclo[1.1.0]butyl and Azabicyclo[1.1.0]butyl Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible light-induced strain-release transformations of bicyclo[1.1.0]butanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
comparative analysis of spectroscopic data for cyclopropane isomers
A Comparative Spectroscopic Analysis of Cyclopropane (B1198618) and its Isomer, Propene
This guide provides a detailed comparative analysis of the spectroscopic data for cyclopropane and its common structural isomer, propene. Both molecules share the molecular formula C₃H₆, but their distinct structures give rise to unique spectral fingerprints. This analysis is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular identification and characterization.
Introduction to Isomers and Spectroscopic Techniques
Cyclopropane and propene are structural isomers, meaning they have the same molecular formula but different atomic arrangements. Cyclopropane is a cyclic alkane, characterized by a strained three-membered ring, while propene is an alkene with a carbon-carbon double bond. These structural differences are readily elucidated by various spectroscopic methods, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
-
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. Different bond types (e.g., C-H, C=C, C-C) and their environments absorb infrared radiation at characteristic frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C. The chemical shift, signal splitting, and integration of signals reveal the connectivity and structure of a molecule.
-
Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Quantitative Spectroscopic Data Comparison
The following tables summarize the key quantitative data from IR, NMR, and Mass Spectrometry for cyclopropane and propene.
Table 1: Comparative IR Spectroscopy Data
| Vibrational Mode | Cyclopropane (cm⁻¹) | Propene (cm⁻¹) |
| C-H Stretch (sp³ CH₂) | ~3080 - 3040 | ~2950 (sp³ C-H), ~3080 (sp² C-H) |
| C=C Stretch | Absent | ~1700 - 1640 |
| CH₂ Scissoring/Deformation | ~1480 - 1440 | ~1460 |
| Ring "Breathing"/Skeletal | ~1020 - 1000 | N/A |
| Other Notable Peaks | ~2200 | N/A |
Table 2: Comparative ¹H NMR Spectroscopy Data
| Feature | Cyclopropane | Propene |
| Chemical Environments | 1 | 3 |
| Chemical Shift (δ ppm) | ~0.22 | ~1.7 (CH₃), ~5.0 (=CH₂), ~5.8 (=CH) |
| Signal Splitting | Singlet | Doublet (CH₃), Multiplet (=CH₂), Multiplet (=CH) |
| Integration Ratio | 6H | 3H : 2H : 1H |
The highly shielded environment of the cyclopropyl (B3062369) protons results in a characteristic upfield chemical shift.[1][2]
Table 3: Comparative ¹³C NMR Spectroscopy Data
| Feature | Cyclopropane | Propene |
| Chemical Environments | 1 | 3 |
| Chemical Shift (δ ppm) | ~ -2.7 | ~19 (CH₃), ~116 (=CH₂), ~136 (=CH) |
Due to its high symmetry, all three carbon atoms in cyclopropane are equivalent, resulting in a single ¹³C NMR signal.[3] In contrast, propene displays three distinct signals for its three unique carbon environments.[4]
Table 4: Comparative Mass Spectrometry Data
| Feature | Cyclopropane | Propene |
| Molecular Formula | C₃H₆ | C₃H₆ |
| Molecular Weight | 42.08 g/mol | 42.08 g/mol |
| Molecular Ion (M⁺) Peak (m/z) | 42 | 42 |
| Base Peak (m/z) | 42 | 41 |
| Major Fragment Ions (m/z) | 41, 39, 27 | 39, 27 |
While both isomers have the same molecular ion peak at m/z 42, their fragmentation patterns differ.[5][6] The base peak for cyclopropane is its molecular ion, whereas propene's base peak is at m/z 41, corresponding to the loss of a hydrogen atom to form the stable allyl cation.[5][6]
Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below.
Infrared (IR) Spectroscopy
-
Sample Preparation: For volatile compounds like cyclopropane and propene, spectra can be obtained from a gas cell or a thin liquid film between salt (e.g., NaCl or KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
A background spectrum of the empty cell or plates is recorded.
-
The sample is introduced, and the sample spectrum is recorded.
-
The instrument typically scans a range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
The sample (a few milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3][7]
-
A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added, which is set to 0.0 ppm.[3][7]
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Data Acquisition:
-
A standard one-pulse sequence is used.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[8]
-
-
¹³C NMR Data Acquisition:
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline corrections.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification, or through a direct inlet system.
-
Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An ion detector measures the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative abundance of 100% and is known as the base peak.[5]
Visualizations
The following diagrams illustrate the relationship between the isomers and a typical spectroscopic workflow.
Caption: Isomeric relationship of Cyclopropane and Propene.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of propene C3H6 CH3CH=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
Unraveling the Thermal Dance of Tetramethylcyclopropane: A Comparative Guide to Predicted and Experimental Reaction Pathways
For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of complex molecules is paramount. This guide provides a comparative analysis of theoretically predicted and experimentally verified reaction pathways for tetramethylcyclopropane, a molecule of significant interest in the study of strained-ring systems. By juxtaposing computational predictions with tangible experimental data, we aim to provide a clear and objective overview to inform future research and synthetic strategies.
The thermal rearrangements of cyclopropane (B1198618) and its derivatives have long been a fertile ground for mechanistic studies, revealing the subtle interplay of steric and electronic effects that govern reaction outcomes. Tetramethylcyclopropane, with its multiple methyl substituents, presents a particularly interesting case, offering several potential pathways for isomerization and fragmentation. This guide will delve into the known reaction pathways of a key substituted tetramethylcyclopropane, compare these with general predicted mechanisms for such systems, and provide the experimental context for these transformations.
Predicted vs. Experimental Reaction Pathways: A Comparative Analysis
Theoretical predictions for the thermal rearrangement of substituted cyclopropanes generally point towards a vinylcyclopropane-type rearrangement, which involves the homolytic cleavage of a carbon-carbon bond in the three-membered ring to form a diradical intermediate. This intermediate can then undergo a series of rearrangements, including hydrogen shifts and sigmatropic shifts, to yield a variety of acyclic products.
In the case of 1-ethinyl-2,2,3,3-tetramethylcyclopropane, experimental studies on its gas-phase pyrolysis have indeed confirmed a complex reaction cascade. The primary observed products are 4,4,5-trimethyl-1,2,5-hexatriene and 5,6-dimethyl-5-hepten-1-yne. The formation of the allene (B1206475) (4,4,5-trimethyl-1,2,5-hexatriene) is proposed to occur directly from the starting material via a 1,5-hydrogen shift. The alkyne (5,6-dimethyl-5-hepten-1-yne) is considered a secondary product, arising from a[1][1] sigmatropic rearrangement of the initially formed allene. This experimental evidence aligns well with the general framework of predicted diradical-mediated rearrangements.
The following diagram illustrates the experimentally determined reaction pathway for 1-ethinyl-2,2,3,3-tetramethylcyclopropane, which serves as a valuable model for understanding the potential pathways of other tetramethylcyclopropane isomers.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from experimental studies on the pyrolysis of 1-ethinyl-2,2,3,3-tetramethylcyclopropane. This data provides valuable insights into the kinetics and thermodynamics of the observed reaction pathways.
| Parameter | Value | Conditions |
| Activation Energy (Ea) for Allene Formation | 45.3 ± 0.5 kcal/mol | Gas Phase, 210-250 °C |
| Pre-exponential Factor (A) for Allene Formation | 1012.8 ± 0.2 s-1 | Gas Phase, 210-250 °C |
| Activation Energy (Ea) for Alkyne Formation | 40.1 ± 0.7 kcal/mol | Gas Phase, 210-250 °C |
| Pre-exponential Factor (A) for Alkyne Formation | 1011.2 ± 0.3 s-1 | Gas Phase, 210-250 °C |
Alternative Reaction Systems
To provide a broader context, it is useful to compare the reaction pathways of tetramethylcyclopropane with those of other substituted cyclopropanes. For instance, the thermal isomerization of 1,2-dimethylcyclopropane (B14754300) has been extensively studied and is known to undergo both cis-trans isomerization and structural isomerization to various pentene isomers. These reactions also proceed through diradical intermediates, highlighting a common mechanistic theme in cyclopropane chemistry. The study of vinylcyclopropane (B126155) itself reveals a classic rearrangement to cyclopentene, a transformation that has been rationalized by both diradical and concerted pericyclic mechanisms.
The following diagram illustrates a generalized workflow for the computational prediction of reaction pathways, a crucial step that often precedes and guides experimental investigations.
Experimental Protocols
The experimental verification of these reaction pathways relies on sophisticated analytical techniques. A typical experimental setup for studying gas-phase pyrolysis reactions is outlined below.
Gas-Phase Pyrolysis Experimental Protocol
-
Reactant Preparation: A dilute mixture of the tetramethylcyclopropane derivative in an inert carrier gas (e.g., nitrogen or argon) is prepared. The low concentration of the reactant minimizes intermolecular reactions.
-
Flow Reactor: The gas mixture is passed through a heated flow reactor, typically a quartz tube housed in a furnace. The temperature and residence time in the reactor are precisely controlled.
-
Product Trapping: After exiting the reactor, the product mixture is rapidly cooled and trapped, often by condensation in a cold trap (e.g., liquid nitrogen).
-
Product Analysis: The trapped products are then analyzed, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatography (GC): The components of the product mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS): As each component elutes from the GC column, it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for the identification of the compound by comparison to spectral libraries and known standards.
-
-
Kinetic Analysis: By varying the reactor temperature and residence time, the rate constants for the formation of different products can be determined, allowing for the calculation of activation parameters (Ea and A).
This combination of controlled pyrolysis and sensitive analytical techniques allows for the detailed elucidation of complex reaction networks, providing the crucial experimental data needed to validate and refine theoretical predictions.
Conclusion
The study of tetramethylcyclopropane's thermal rearrangements showcases the powerful synergy between theoretical prediction and experimental verification. While a direct, one-to-one comparison for the parent molecule remains an area for future investigation, the detailed analysis of substituted analogs provides a strong framework for understanding the governing principles of these reactions. The consistency between the predicted diradical mechanisms and the experimentally observed products underscores the maturity of our understanding of strained-ring chemistry. For researchers in drug development and other fields of chemical synthesis, this knowledge is invaluable for predicting the stability of complex molecules and for designing novel synthetic routes that harness the unique reactivity of strained systems.
References
A Researcher's Guide to Basis Set Accuracy in Cyclopropane Energy Calculations
For researchers, scientists, and drug development professionals, accurately modeling molecular energies is paramount. This guide provides an objective comparison of different basis sets for calculating the energy of cyclopropane (B1198618), a fundamental strained organic molecule. By understanding the performance of various basis sets, you can make informed decisions for your computational studies, balancing accuracy with computational cost.
Introduction to Basis Sets and Cyclopropane's Strain Energy
In computational chemistry, a basis set is a set of mathematical functions used to construct molecular orbitals. The choice of basis set directly impacts the accuracy of the calculated energy and other molecular properties. Larger and more complex basis sets generally provide more accurate results but at a higher computational expense.
Cyclopropane (C₃H₆) is a key molecule for benchmarking computational methods due to its significant ring strain. This strain arises from the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), leading to bent "banana" bonds and increased energy. The experimental heat of formation of gaseous cyclopropane at 298.15 K is +53.30 ± 0.59 kJ/mol. Accurately reproducing this high energy relative to its unstrained counterparts is a crucial test for any theoretical model.
Comparison of Basis Set Families
This guide examines the performance of three popular families of basis sets: Pople, Dunning, and Karlsruhe.
Pople Basis Sets
Developed by John Pople's group, these are among the most widely used basis sets due to their computational efficiency. They are typically denoted as X-YZG, with variations including polarization (* or (d,p)) and diffuse functions (+).
-
STO-3G : A minimal basis set that is computationally very fast but generally provides only qualitative results. It is not recommended for accurate energy calculations.
-
6-31G(d) : A split-valence basis set with polarization functions on heavy atoms. It offers a significant improvement over minimal basis sets and is often used for initial geometry optimizations.
-
6-311+G(d,p) : A triple-split valence basis set with diffuse functions on heavy atoms and polarization functions on all atoms. This basis set provides a good balance of accuracy and computational cost for many applications.
Dunning's Correlation-Consistent Basis Sets
These basis sets are designed to systematically converge towards the complete basis set (CBS) limit for correlated wave function methods. They are denoted as cc-pVXZ (correlation-consistent polarized Valence X-Zeta), where X can be D (double), T (triple), Q (quadruple), etc. Adding diffuse functions is indicated by aug- (augmented).
-
cc-pVDZ : A double-zeta basis set that provides a good starting point for correlated calculations.
-
cc-pVTZ : A triple-zeta basis set that offers a significant improvement in accuracy over cc-pVDZ.
-
aug-cc-pVTZ : A triple-zeta basis set with added diffuse functions, which are crucial for describing anions, weak interactions, and excited states.
Karlsruhe Basis Sets
Developed by Ahlrichs and coworkers, these basis sets are known for their efficiency and robustness, particularly in Density Functional Theory (DFT) calculations. The def2 series is a popular choice.
-
def2-SVP : A split-valence plus polarization basis set, comparable in size to 6-31G(d).
-
def2-TZVP : A triple-zeta valence plus polarization basis set, offering a good balance of accuracy and cost for DFT calculations.
-
def2-QZVP : A quadruple-zeta valence plus polarization basis set for high-accuracy calculations.
Quantitative Performance Comparison
| Basis Set Family | Basis Set | Typical Application Level | Expected Accuracy for Cyclopropane Energy |
| Pople | STO-3G | Minimal, for very large systems or initial guesses | Low |
| 6-31G(d) | Double-zeta, good for initial geometry optimizations | Moderate | |
| 6-311+G(d,p) | Triple-zeta, good balance for DFT calculations | Good | |
| Karlsruhe | def2-SVP | Double-zeta, reliable for routine DFT calculations | Moderate |
| def2-TZVP | Triple-zeta, often recommended for DFT calculations | Good | |
| def2-QZVP | Quadruple-zeta, for high-accuracy DFT calculations | Very Good | |
| Dunning | cc-pVDZ | Double-zeta, entry-level for correlated methods | Moderate |
| cc-pVTZ | Triple-zeta, good accuracy for correlated methods | Good | |
| aug-cc-pVTZ | Triple-zeta with diffuse functions, for high accuracy | Very Good | |
| cc-pVQZ / aug-cc-pVQZ | Quadruple-zeta, approaching the complete basis set limit | Excellent |
Experimental and Computational Methodologies
Experimental Determination of Enthalpy of Formation
The experimental enthalpy of formation of cyclopropane is typically determined through combustion calorimetry. In this method, a known amount of the substance is burned in a bomb calorimeter, and the heat released is measured. By applying corrections for the heats of formation of the products (CO₂ and H₂O), the standard enthalpy of formation of the compound can be calculated[1].
Computational Methods
The accuracy of calculated energies depends not only on the basis set but also on the chosen computational method.
-
Hartree-Fock (HF) : This is the simplest ab initio method. It does not account for electron correlation and, therefore, generally provides only a qualitative description of molecular energies.
-
Density Functional Theory (DFT) : DFT methods, such as the popular B3LYP functional, include an approximation for electron correlation and often provide a good balance between accuracy and computational cost. The choice of functional can significantly impact the results.
-
Møller-Plesset Perturbation Theory (MP2) : This is the simplest wave function-based method to include electron correlation. It generally offers improved accuracy over HF.
-
Coupled Cluster (CC) Theory : Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are considered the "gold standard" in quantum chemistry for single-reference systems. They provide highly accurate energies but are computationally very demanding.
Logical Workflow for Basis Set Selection
The selection of an appropriate basis set is a critical step in any computational study. The following diagram illustrates a logical workflow for this process.
Conclusion
The choice of basis set is a crucial factor that determines the accuracy of cyclopropane energy calculations. For routine calculations using DFT, triple-zeta basis sets like def2-TZVP or 6-311+G(d,p) offer a good compromise between accuracy and computational cost. For high-accuracy benchmark studies, especially with correlated wave function methods like CCSD(T), the Dunning correlation-consistent basis sets, such as aug-cc-pVTZ and larger, are recommended to systematically approach the complete basis set limit. Researchers should always consider the trade-off between the desired accuracy and available computational resources when selecting a basis set for their studies.
References
cross-validation of experimental results for 1,1,2,2-tetramethylcyclopropane synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Experimental Synthesis of a Key Structural Motif
The sterically hindered 1,1,2,2-tetramethylcyclopropane moiety is a valuable building block in medicinal chemistry and materials science, prized for its ability to impart unique conformational constraints and metabolic stability to molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and a cross-validation of the expected outcomes.
Executive Summary
The synthesis of this compound is most prominently achieved through two principal methodologies: the Simmons-Smith cyclopropanation of 2,3-dimethyl-2-butene (B165504) and the reductive cyclization of a dihalogenated alkane. This guide will delve into the experimental specifics of each approach, presenting a clear comparison of their respective advantages and limitations in terms of yield, reaction conditions, and scalability.
Data Presentation: A Comparative Overview
| Parameter | Method 1: Simmons-Smith Reaction | Method 2: Reductive Cyclization |
| Starting Material | 2,3-Dimethyl-2-butene | 2,4-Dibromo-2,4-dimethylpentane |
| Key Reagents | Diiodomethane (B129776) (CH₂I₂), Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn) | Zinc Dust (Zn) |
| Solvent | Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂) | Ethanol (EtOH) |
| Reaction Temperature | 0 °C to room temperature | Reflux |
| Reaction Time | 12 - 48 hours | 24 hours |
| Reported Yield | 60-70% | Moderate |
| Key Advantages | Well-established, predictable stereochemistry. | Utilizes a potentially more accessible starting material. |
| Key Disadvantages | Use of expensive and hazardous reagents (diiodomethane, diethylzinc). | Limited detailed procedures available in the literature. |
Experimental Protocols
Method 1: Simmons-Smith Cyclopropanation of 2,3-Dimethyl-2-butene
This method is a widely recognized and reliable approach for the formation of cyclopropane (B1198618) rings. The reaction involves the generation of a zinc carbenoid species which then adds across the double bond of the alkene.
Materials:
-
2,3-Dimethyl-2-butene (tetramethylethylene)
-
Diiodomethane
-
Zinc-Copper couple (or Diethylzinc)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with zinc-copper couple under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous diethyl ether is added to the flask, and the suspension is stirred.
-
A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension. A gentle reflux may be observed.
-
After the initial reaction subsides, a solution of 2,3-dimethyl-2-butene in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Upon completion, the reaction is cautiously quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The ethereal layer is decanted, and the remaining inorganic salts are washed with diethyl ether.
-
The combined ethereal fractions are washed with water, then with brine, and finally dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the crude product is purified by fractional distillation to yield this compound.
Method 2: Reductive Cyclization of 2,4-Dibromo-2,4-dimethylpentane
This alternative approach involves an intramolecular Wurtz-type reaction, where a dihalide is treated with a reducing agent to form the cyclopropane ring.
Materials:
-
2,4-Dibromo-2,4-dimethylpentane
-
Zinc dust
-
Ethanol (95%)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A flask equipped with a reflux condenser and a magnetic stirrer is charged with zinc dust and 95% ethanol.
-
A small amount of concentrated hydrochloric acid is added to activate the zinc, and the mixture is stirred for a few minutes.
-
2,4-Dibromo-2,4-dimethylpentane is added to the activated zinc suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove unreacted zinc.
-
The filtrate is diluted with water and extracted with diethyl ether.
-
The combined ether extracts are washed with saturated aqueous sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the resulting residue is purified by distillation to afford this compound.
Mandatory Visualizations
Caption: Logical flow comparing the two main synthesis routes for this compound.
Caption: Experimental workflow for the Simmons-Smith synthesis of this compound.
A Comparative Guide to the Properties of 1,1,2,2-Tetramethylcyclopropane
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of molecular scaffolds is paramount. This guide provides a detailed comparison of 1,1,2,2-tetramethylcyclopropane with other fundamental small-ring cycloalkanes, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Comparative Analysis
The introduction of methyl substituents to the cyclopropane (B1198618) ring significantly influences its physical properties. The following table summarizes key quantitative data for this compound and its less substituted counterparts.
| Property | This compound | 1,1-Dimethylcyclopropane (B155639) | Methylcyclopropane (B1196493) | Cyclopropane |
| Molecular Formula | C₇H₁₄[1] | C₅H₁₀[2] | C₄H₈[3] | C₃H₆[4] |
| Molecular Weight ( g/mol ) | 98.19[1] | 70.13[5] | 56.11[6] | 42.08[4] |
| CAS Number | 4127-47-3[1] | 1630-94-0[7] | 594-11-6[6] | 75-19-4[4] |
| Physical State at STP | Colorless Liquid[8] | Colorless Liquid | Colorless Gas[3] | Colorless Gas[4] |
| Boiling Point (°C) | 76 | 20.6[7] | 0.7[3] | -32.9[9] |
| Melting Point (°C) | N/A | -108.9[2] | -177.3[3] | -128[9] |
| Density (g/cm³) | 0.72 | 0.6554[2] | 0.6912[3] | 0.680 (liquid)[9] |
| Refractive Index | 1.40 | 1.419[7] | 1.42[10] | N/A |
| Solubility | Soluble in organic solvents, not easily soluble in water.[11] | N/A | N/A | N/A |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
| Spectroscopic Technique | Data Availability and Key Features |
| ¹H NMR | Available. The spectrum is expected to show signals corresponding to the methyl protons and the methylene (B1212753) protons of the cyclopropane ring. |
| ¹³C NMR | Available. The spectrum will show distinct signals for the quaternary and methylene carbons of the cyclopropane ring, as well as the methyl carbons. |
| Infrared (IR) Spectroscopy | Available. Characteristic C-H stretching vibrations for the cyclopropane ring are expected around 3080-3040 cm⁻¹. CH₂ deformation and skeletal vibrations are also identifiable. |
| Mass Spectrometry (MS) | Available. The mass spectrum provides information on the molecular weight and fragmentation pattern, which is useful for identification. |
Experimental Protocols
Synthesis of this compound via Simmons-Smith Reaction
A common and effective method for the synthesis of this compound is the Simmons-Smith cyclopropanation of 2,3-dimethyl-2-butene (B165504). The Furukawa modification, which utilizes diethylzinc (B1219324), is often preferred for its reliability.
Materials:
-
2,3-dimethyl-2-butene (tetramethylethylene)
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool under a stream of nitrogen.
-
Solvent and Reagent Addition: Anhydrous dichloromethane is added to the flask, followed by cooling to 0 °C in an ice bath. Diiodomethane (2.0 equivalents) is then added.
-
Carbenoid Formation: A 1.0 M solution of diethylzinc in hexanes (2.0 equivalents) is added dropwise to the stirred mixture while maintaining the temperature at 0 °C. The formation of a white precipitate may be observed. The mixture is stirred at 0 °C for 30 minutes to ensure the complete formation of the zinc carbenoid.
-
Substrate Addition: A solution of 2,3-dimethyl-2-butene (1.0 equivalent) in anhydrous dichloromethane is added slowly to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation to yield this compound.
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the Simmons-Smith synthesis of this compound.
Determination of Boiling Point (Micro Method)
For small quantities of liquid, the boiling point can be determined using a micro method.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Rubber band
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The test tube is attached to a thermometer using a rubber band.
-
The assembly is immersed in a heating bath.
-
The bath is heated gently, and a stream of bubbles will be observed emerging from the open end of the capillary tube as the air inside expands.
-
Heating is continued until a rapid and continuous stream of bubbles is observed, indicating that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Reactivity Comparison
The reactivity of cyclopropanes is largely dictated by the strain in the three-membered ring. This ring strain makes them susceptible to ring-opening reactions, a characteristic that is less pronounced in larger cycloalkanes.
-
Cyclopropane and Methylcyclopropane: Due to significant ring strain, these smaller cyclopropanes undergo addition reactions with reagents like H₂, HBr, and Cl₂/Br₂ (in the dark), leading to ring opening.[12] For instance, cyclopropane reacts with hydrogen in the presence of a nickel catalyst to form propane.[12]
-
1,1-Dimethylcyclopropane and this compound: The presence of alkyl substituents can influence the reactivity of the cyclopropane ring. While still susceptible to ring-opening under certain conditions, the steric hindrance from the methyl groups in this compound can affect the approach of reagents. The stability of the potential carbocation or radical intermediates formed during ring-opening is also a key factor. In general, more substituted cyclopropanes may require more forcing conditions for ring-opening compared to the parent cyclopropane. The Simmons-Smith reaction provides a robust method for the synthesis of such substituted cyclopropanes, highlighting their accessibility as building blocks in organic synthesis.[13]
References
- 1. This compound | C7H14 | CID 77778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-DIMETHYLCYCLOPROPANE [chembk.com]
- 3. Methylcyclopropane - Wikipedia [en.wikipedia.org]
- 4. Cyclopropane | C3H6 | CID 6351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-Dimethylcyclopropane | C5H10 | CID 74202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methylcyclopropane | C4H8 | CID 11657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1-dimethylcyclopropane | CAS#:1630-94-0 | Chemsrc [chemsrc.com]
- 8. Page loading... [wap.guidechem.com]
- 9. webqc.org [webqc.org]
- 10. methylcyclopropane | CAS#:594-11-6 | Chemsrc [chemsrc.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 13. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Assessing the Reliability of Calculated NMR Shifts for Strained Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of molecular structure is a cornerstone of chemical research and drug development. While Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, the interpretation of complex spectra for structurally unique molecules, particularly those containing strained ring systems or significant steric hindrance, can be a formidable challenge. Computational chemistry, specifically the prediction of NMR chemical shifts using Density Functional Theory (DFT), has emerged as a powerful complementary technique to aid in structure verification and elucidation. However, the reliability of these in silico predictions for strained molecules, where electron density distributions can be unusual, requires careful assessment.
This guide provides an objective comparison of computational methods for predicting ¹H and ¹³C NMR chemical shifts in strained molecules, supported by experimental data. We will delve into the nuances of method selection, including the choice of density functionals, basis sets, and solvent models, and provide detailed experimental and computational protocols for key examples.
The Challenge of Strain in NMR Shift Calculation
Molecular strain, arising from bond angle distortion, torsional strain, or non-bonded steric interactions, significantly alters the electronic environment of atomic nuclei. This, in turn, has a profound effect on their NMR chemical shifts. Standard computational models, parameterized primarily for unstrained systems, may not always accurately capture these effects. For instance, the unique bonding in small rings like cyclopropane (B1198618) leads to anomalous upfield shifts that require robust theoretical treatment to be reproduced accurately. Similarly, in sterically congested molecules, through-space interactions can lead to significant deshielding or shielding effects that are sensitive to the computational methodology employed.
Comparison of Computational Methods
The accuracy of calculated NMR shifts is highly dependent on the chosen computational methodology. Here, we compare the performance of various approaches for different classes of strained molecules.
Density Functional Theory (DFT) Approaches
DFT is the most widely used quantum mechanical method for NMR shift calculations due to its favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional is critical.
Table 1: Comparison of DFT Functionals for Calculated ¹³C and ¹H NMR Chemical Shifts of Selected Strained Molecules
| Molecule | Functional | Basis Set | Solvent Model | Calculated δ (ppm) | Experimental δ (ppm) | MAE (ppm) |
| Bicyclo[1.1.1]pentane (Bridgehead C) | MP2 | cc-pVTZ | Gas Phase | 71.3 | 68.8 | 2.5 |
| SCF | cc-pVTZ | Gas Phase | 74.1 | 68.8 | 5.3 | |
| Quadricyclane (CH) | B3LYP | 6-31G(d) | None | Varies | Varies | ~0.2 (with CST correction) |
| Cyclopropane (CH₂) | Various | Various | Gas Phase | Varies | 0.22 | Varies |
| Cyclobutane (B1203170) (CH₂) | Various | Various | Gas Phase | Varies | 1.98 | Varies |
MAE: Mean Absolute Error. Data for Bicyclo[1.1.1]pentane is for the bridgehead carbon chemical shift. Data for Quadricyclane reflects the improvement when using DFT-calculated shielding tensors in a machine learning model. Data for cyclopropane and cyclobutane are illustrative of the challenges and are highly dependent on the specific computational setup.
Key Observations:
-
For highly strained systems like bicyclo[1.1.1]pentane, methods that include electron correlation, such as MP2, tend to outperform Hartree-Fock (SCF) methods.[1]
-
Hybrid functionals like B3LYP are often a good starting point, but their accuracy can be enhanced, for instance, by incorporating calculated chemical shielding tensors (CSTs) into machine learning models, which has shown to reduce prediction errors for challenging bicyclic structures like quadricyclane.[1]
-
The peculiar upfield shift of cyclopropane (0.22 ppm) and the downfield shift of cyclobutane (1.98 ppm) relative to larger cycloalkanes are classic examples where computational models must accurately capture the effects of ring currents and strain on the magnetic environment of the protons.[2][3][4]
Impact of Basis Sets and Solvent Models
The choice of basis set and the inclusion of a solvent model can significantly impact the accuracy of the calculated shifts, particularly for sterically hindered molecules where solvent interactions can be complex.
A study on biaryls, which can experience significant steric hindrance, recommends the use of Pople-style basis sets like 6-31G(d,p) or Dunning's correlation-consistent basis sets, and highlights that the inclusion of solvent models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) or the Conductor-like Polarizable Continuum Model (CPCM) can notably improve the accuracy of ¹H chemical shift calculations.
Experimental Protocols
The reliability of any computational study hinges on the quality of the experimental data used for comparison. Below are generalized protocols for acquiring high-quality NMR data for the structure elucidation of complex organic molecules.
General Sample Preparation and 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified strained molecule in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be consistent with the solvent model used in the computational calculations.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio, the spectral width to encompass all proton signals, and the relaxation delay to ensure accurate integration.
-
¹³C NMR and DEPT: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is also crucial to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning signals in strained systems with many methylene (B1212753) groups.[5]
2D NMR Experiments for Structure Elucidation
For complex strained molecules, a suite of 2D NMR experiments is often necessary for unambiguous assignment of all proton and carbon signals. These assignments are the bedrock for validating calculated chemical shifts.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton of complex polycyclic systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the stereochemistry and conformation of the strained molecule.
A detailed experimental protocol for the qHNMR analysis of the complex strained natural product Taxol has been published, which can serve as a blueprint for acquiring high-quality quantitative and qualitative NMR data.[6]
Logical Workflow for Assessing Reliability
The following diagram illustrates a logical workflow for assessing the reliability of calculated NMR shifts for a strained molecule.
Caption: Workflow for assessing calculated NMR shifts.
Alternative Validation Techniques
Beyond direct comparison of chemical shifts, other NMR parameters can be used to validate computational models for strained molecules:
-
Scalar Coupling Constants (J-couplings): These are also sensitive to molecular geometry and can be calculated using quantum mechanical methods. Comparing calculated and experimental J-couplings provides an additional layer of validation. For highly strained systems like bicyclo[1.1.1]pentane, ab initio calculations of spin-spin coupling constants have been shown to agree well with experimental values.[1][7]
-
Nuclear Overhauser Effect (NOE) data: While not directly calculated in the same manner as chemical shifts, the interproton distances derived from geometry optimization can be correlated with the presence or absence of NOE signals.
Conclusion and Best Practices
The reliability of calculated NMR shifts for strained molecules is a multifactorial problem that requires a careful and systematic approach.
Recommendations:
-
Method Selection: For DFT calculations, start with a hybrid functional like B3LYP or a range-separated functional like ωB97X-D . For highly strained systems, consider methods that include a better description of electron correlation, such as MP2 , if computationally feasible.
-
Basis Sets: Use at least a double-zeta basis set with polarization functions, such as 6-31G(d,p) . For higher accuracy, triple-zeta basis sets like 6-311+G(2d,p) are recommended.
-
Solvation: Always include a solvent model (e.g., IEFPCM or CPCM ) in both the geometry optimization and NMR calculation steps, as this can significantly improve the accuracy, especially for ¹H shifts.
-
Validation: Always compare calculated shifts to well-assigned, high-quality experimental data. Do not rely solely on chemical shifts; use other experimental data like J-couplings and NOEs for a more robust validation.
-
Iterative Refinement: If significant discrepancies exist between calculated and experimental data, consider refining the computational methodology (e.g., trying different functionals or larger basis sets) or re-evaluating the proposed structure.
By following these guidelines and leveraging the comparative data presented, researchers can more confidently employ computational NMR shift predictions as a valuable tool in the structural elucidation of challenging strained molecules.
References
- 1. Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,1,2,2-Tetramethylcyclopropane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,1,2,2-tetramethylcyclopropane (CAS No. 4127-47-3) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance.
This compound is a highly flammable liquid and vapor that may be fatal if swallowed and enters airways.[1] As such, its disposal is regulated and must be handled by an approved waste disposal facility.[1] Improper disposal can lead to significant safety hazards and environmental damage. Adherence to federal, state, and local regulations is mandatory. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[2]
Immediate Safety Precautions
Before handling this compound, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including but not limited to:
-
Protective gloves
-
Protective clothing
-
Eye and face protection[1]
Work should be conducted in a well-ventilated area, away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and take precautionary measures against static discharge.[1]
Quantitative Data for Disposal
Proper identification and classification of this compound are critical for its safe transport and disposal. The following table summarizes its key hazard classifications.
| Parameter | Value | Citation |
| UN Number | UN3295 | [1][3] |
| Proper Shipping Name | Hydrocarbons, liquid, n.o.s. | [1] |
| Technical Shipping Name | (this compound) | [1] |
| Hazard Class | 3 (Flammable liquids) | [3] |
| Packing Group | II | [1][3] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor; H301: Toxic if swallowed | [4][5] |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and preparation of this compound waste for removal by a licensed hazardous waste management company.
Materials Required:
-
Designated, compatible, and properly labeled hazardous waste container (e.g., plastic-coated glass bottle)[6]
-
Personal Protective Equipment (PPE) as specified above
-
Fume hood or other well-ventilated area
-
Hazardous waste tags or labels compliant with your institution's and local regulations
Procedure:
-
Container Preparation:
-
Obtain a suitable waste container from your institution's Environmental Health and Safety (EHS) department or designated provider. The container must be compatible with flammable hydrocarbons.
-
Ensure the container is clean, dry, and in good condition.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Collection:
-
Conduct all transfers of this compound waste inside a functioning fume hood to minimize inhalation exposure.
-
Carefully pour the waste into the designated container, avoiding splashes.
-
Do not mix this compound with other waste streams, particularly halogenated solvents, oxidizers, or corrosives, unless explicitly permitted by your EHS department.[6]
-
Fill the container to no more than 80% of its capacity to allow for vapor expansion.[7]
-
-
Container Sealing and Labeling:
-
Securely cap the container immediately after adding waste.
-
Complete the hazardous waste label with all required information, including the full chemical name ("this compound"), concentration, and volume.
-
Indicate the hazards (e.g., "Flammable Liquid," "Toxic").
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area must be in a well-ventilated, cool, and dry location, away from ignition sources.[1]
-
Ensure the storage location is secure and only accessible to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[8]
-
Emergency Procedures for Spills
In the event of a spill:
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.
-
Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel).[1]
-
Collect the absorbent material and contaminated surfaces into a suitable, closed container for disposal as hazardous waste.[1]
-
Follow all institutional and regulatory reporting requirements for chemical spills.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. This compound>98.0%(GC)5mL [scisupplies.eu]
- 4. This compound | C7H14 | CID 77778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Flammable Solvents - Department of Biology, University of York [york.ac.uk]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Essential Safety and Operational Guide for 1,1,2,2-Tetramethylcyclopropane
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,1,2,2-Tetramethylcyclopropane. The following procedures are designed to ensure safe laboratory operations and minimize risks associated with this chemical.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 4127-47-3[1] |
| Molecular Formula | C₇H₁₄[1][2][3][4][5] |
| Molecular Weight | 98.19 g/mol [1][2][3][5] |
| Appearance | Colorless liquid[1][3][6] |
| Density | 0.72 g/cm³[5] |
| Boiling Point | 76 °C[5][7] |
| Refractive Index | 1.40[1] |
| UN Number | 3295[1][5][8] |
| Hazard Class | 3[1][5] |
| Packing Group | II[1][5][8] |
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Flammable liquids, Category 2: Highly flammable liquid and vapor (H225).[2][9]
-
Acute toxicity, Oral, Category 3: Toxic if swallowed (H301).[2][9]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[6]
Operational Plan: Handling and Storage
Adherence to the following step-by-step protocols is mandatory for the safe handling and storage of this compound.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[10][11][12]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[10][11][12] Always check the manufacturer's guidelines for chemical resistance.[10]
-
Body Protection: A flame-resistant lab coat or chemical-protective apron should be worn over clothing that covers the legs.[11][13] Closed-toe shoes are mandatory.[13]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the buildup of vapors.[13] If ventilation is inadequate, a respirator with appropriate filters may be required.[14]
Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[13]
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, sparks, and any other potential ignition sources.[6][13] No smoking is permitted in the handling area.
-
Static Discharge: To prevent ignition from static electricity, ensure that all metal equipment, containers, and receiving equipment are grounded and bonded.[6] Use non-sparking tools for all operations.[6]
Handling Procedures
-
Preparation: Before starting work, ensure that a fire extinguisher (ABC type is generally suitable) is readily available.[13] Also, confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Dispensing: When transferring the liquid, do so in a well-ventilated area, preferably within a fume hood.[13] Keep the container tightly closed when not in use.[13]
-
Heating: Never heat this compound with an open flame.[13]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Location: Store in a designated flammable liquids storage cabinet.[13] Keep away from heat, sparks, and flame.[6]
-
Incompatibilities: Store away from incompatible materials such as oxidizers.[11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.
-
Waste Collection: Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage of Waste: Store the waste container in a cool, well-ventilated area, away from ignition sources, and within a secondary containment tray.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[6] Do not dispose of it down the drain or in regular trash.
Emergency Procedures: Spill and Exposure
Immediate and appropriate response to spills and exposures is critical.
Spill Response Workflow
The following diagram illustrates the logical steps to take in the event of a this compound spill.
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing.[6] Rinse the affected skin area with plenty of water for at least 15 minutes.[6] If skin irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately rinse eyes with plenty of water, also under the eyelids, for at least 15 minutes.[6] Get medical attention.[6]
-
Inhalation: Move the person to fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek medical attention if symptoms occur.[6]
-
Ingestion: Do NOT induce vomiting.[6] Immediately call a poison center or doctor.[6] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6]
References
- 1. labproinc.com [labproinc.com]
- 2. This compound | C7H14 | CID 77778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Cyclopropane, 1,1,2,2-tetramethyl- [webbook.nist.gov]
- 5. This compound>98.0%(GC)5mL [scisupplies.eu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound [stenutz.eu]
- 8. calpaclab.com [calpaclab.com]
- 9. Page loading... [guidechem.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. qa1.safeatworkca.com [qa1.safeatworkca.com]
- 12. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
